Author: BenchChem Technical Support Team. Date: February 2026
Topic: Synthesis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Content Type: Technical Whitepaper
Audience: Researchers, Scientists, Drug Development Professionals
Executive Summary
Ethyl 3-amino-2,2-difluoropropanoate hydrochloride (CAS: 864666-62-0) is a critical fluorinated building block in medicinal chemistry. The gem-difluoro motif (
) at the -position serves as a bioisostere for oxygen or a carbonyl group, significantly modulating pKa, lipophilicity, and metabolic stability of peptide mimetics and small molecule inhibitors.
This guide details the most robust, scalable synthetic route: a Reformatsky-based approach utilizing ethyl bromodifluoroacetate and paraformaldehyde, followed by functional group interconversion (FGI) via an azide intermediate. This method is preferred over direct amination strategies due to the commercial availability of reagents, operational safety, and high reproducibility.
Retrosynthetic Analysis
The strategic disconnection of the target molecule reveals the core challenge: introducing the amino group adjacent to the electron-withdrawing difluoromethylene center. Direct nucleophilic substitution on
-difluoro halides is generally unfeasible due to the "negative fluorine effect" (repulsion of the incoming nucleophile by fluorine lone pairs).
Therefore, the synthesis relies on constructing the carbon skeleton first via a Reformatsky reaction , creating a hydroxyl handle that is subsequently activated and displaced.
Figure 1: Retrosynthetic strategy focusing on the Reformatsky bond formation.
Detailed Experimental Protocol
Route Overview: The "Alcohol-Azide" Pathway
This protocol avoids unstable formaldimine precursors by utilizing paraformaldehyde. It consists of four distinct stages.
Reaction Scheme:
Stage 1: Reformatsky Reaction
Objective: Synthesis of Ethyl 2,2-difluoro-3-hydroxypropionate.
Critical Mechanism: Zinc insertion into the C-Br bond forms a Reformatsky enolate, which nucleophilically attacks the depolymerized formaldehyde.
Protocol:
Activation of Zinc: In a dry 3-neck flask under Argon, suspend Zinc dust (1.5 eq) in anhydrous THF (5 mL/g Zn). Add trimethylsilyl chloride (TMSCl, 0.05 eq) and stir for 15 minutes at RT to activate the surface.
Addition: Add paraformaldehyde (1.2 eq) to the suspension.
Initiation: Heat the mixture to reflux (
). Dropwise add Ethyl bromodifluoroacetate (1.0 eq) over 1 hour. Note: The reaction is exothermic; control addition rate to maintain gentle reflux.
Completion: Stir at reflux for 3–5 hours. Monitor by TLC (stain with KMnO4; product is active).
Workup: Cool to
. Quench with saturated . Filter off excess Zn through Celite. Extract with (3x). Wash combined organics with brine, dry over , and concentrate.
Purification: Distillation under reduced pressure (approx.
at 5 mmHg) yields the clear oil.
Stage 2: Activation (Mesylation)
Objective: Converting the hydroxyl group into a leaving group.
Challenge: The adjacent
group withdraws electron density, making the hydroxyl less nucleophilic and the resulting mesylate prone to hydrolysis.
Protocol:
Dissolve the alcohol (1.0 eq) in anhydrous DCM (10 mL/g). Cool to
.
Add Triethylamine (
, 1.5 eq) followed by dropwise addition of Methanesulfonyl chloride (MsCl, 1.2 eq).
Stir at
for 1 hour, then warm to RT for 2 hours.
Workup: Wash with cold 1N HCl, saturated
, and brine. Dry () and concentrate. Use immediately in the next step to avoid decomposition.
Stage 3: Azidation
Objective: Nucleophilic displacement with Azide.
Safety: Sodium azide is toxic and can form explosive metal azides. Use non-metallic spatulas and avoid chlorinated solvents in this step if possible (though DCM extraction is standard, ensure no residual acid).
Protocol:
Dissolve the crude mesylate in DMF (5 mL/g).
Add Sodium Azide (
, 1.5 eq).
Heat to
for 4–6 hours. Caution: Do not overheat.
Workup: Dilute with water and extract with
or EtOAc. Wash organic layer extensively with water (to remove DMF) and brine.
Data Check: IR spectrum should show a strong azide stretch at
.
Stage 4: Staudinger Reduction / Hydrogenation
Objective: Reduction to the amine and salt formation.
Protocol (Hydrogenation - Preferred for Scale):
Dissolve the azide in Ethanol.
Add 10% Pd/C catalyst (10 wt% loading).
Add concentrated HCl (1.1 eq) or generate in situ using Acetyl Chloride in EtOH.
Hydrogenate at 30–50 psi
for 4–12 hours.
Workup: Filter through Celite to remove catalyst.
Isolation: Concentrate the filtrate. Triturate the residue with
or Hexanes to induce crystallization of the hydrochloride salt.
Excess ensures complete conversion of sluggish alcohol.
NaN3
1.5
Nucleophile
Temperature control () essential for safety.
Pd/C + H2
cat.
Reductant
Acidic media prevents secondary amine formation.
Troubleshooting Guide
Low Yield in Reformatsky: Usually due to "wet" reagents or unactivated Zinc. Ensure THF is distilled from Na/Benzophenone or passed through activated alumina.
Elimination in Stage 2: If the mesylate eliminates to the acrylate (
), lower the temperature of the mesylation and reduce base equivalents.
Incomplete Azidation: The
group slows SN2 reactions. Increase time, not temperature, to avoid decomposition.
Workflow Visualization
Figure 2: Step-by-step process flow for the synthesis of the target compound.
References
Reformatsky Reaction with Ethyl Bromodifluoroacetate
Sato, K., et al. (2006).[2] "Trifluoromethylation at the
-Position of -Unsaturated Ketones." Organic Syntheses, 83, 177.[2]
An In-depth Technical Guide to Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride: A Key Fluorinated Building Block for Modern Drug Discovery
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry In the landscape of modern drug development, the selective incorporation of fluorine atoms into bioactive molecules is a well-established strategy for e...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Strategic Role of Fluorine in Medicinal Chemistry
In the landscape of modern drug development, the selective incorporation of fluorine atoms into bioactive molecules is a well-established strategy for enhancing pharmacological properties. The unique physicochemical characteristics of fluorine, such as its high electronegativity, small atomic radius, and the strength of the carbon-fluorine bond, can profoundly influence a drug candidate's metabolic stability, bioavailability, and binding affinity to its target.[1] It is within this context that specialized building blocks like Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride have emerged as valuable tools for medicinal chemists. This guide provides a comprehensive overview of the properties, synthesis, and handling of this important fluorinated amino acid derivative, tailored for researchers and professionals in drug discovery and development.
Physicochemical Properties
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS Number: 1263284-04-3) is the hydrochloride salt of a β-amino acid ester featuring a gem-difluoro group at the α-position. This structural motif is of particular interest as the difluoromethylene group can act as a bioisostere for a carbonyl group or a hydroxylated carbon, while also modulating the acidity of adjacent protons and influencing molecular conformation.
Property
Value
Source/Comment
CAS Number
1263284-04-3
Direct identification
Molecular Formula
C₅H₁₀ClF₂NO₂
Molecular Weight
189.59 g/mol
Appearance
White to off-white solid
Inferred from related amino acid hydrochlorides
Melting Point
Not explicitly reported. Expected to be a crystalline solid with a defined melting point.
Data not available in searched literature.
Solubility
Expected to be soluble in water and polar organic solvents like methanol and ethanol; limited solubility in nonpolar solvents.
General solubility of amino acid hydrochlorides.
Storage
Room Temperature, under inert gas, away from moisture.
Recommended for related fluorinated compounds.
Synthesis and Purification
A potential synthetic pathway could involve the amination of a suitable precursor, such as ethyl 2,2-difluoro-3-halopropanoate. The final step would involve the formation of the hydrochloride salt.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 3-Amino-2,2-difluoropropanoate
To a solution of ethyl 2,2-difluoro-3-bromopropanoate (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add a source of ammonia (e.g., a solution of ammonia in methanol or an ammonia salt with a non-nucleophilic counterion) in excess.
Stir the reaction mixture at room temperature or with gentle heating, monitoring the progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 3-amino-2,2-difluoropropanoate.
Step 2: Formation of the Hydrochloride Salt
Dissolve the crude ethyl 3-amino-2,2-difluoropropanoate in a dry, aprotic solvent such as diethyl ether or dichloromethane.
Cool the solution in an ice bath.
Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a non-protic solvent (e.g., HCl in diethyl ether) dropwise with stirring.
The hydrochloride salt should precipitate out of the solution.
Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to yield Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride.
Causality Behind Experimental Choices:
The choice of a halogenated precursor in Step 1 provides a good leaving group for nucleophilic substitution by ammonia.
The use of an excess of the aminating agent helps to drive the reaction to completion and minimize side reactions.
The formation of the hydrochloride salt in Step 2 is a standard method for converting a basic amine into a stable, crystalline, and often less odorous solid, which is easier to handle, purify, and store. The use of a dry, aprotic solvent is crucial to prevent hydrolysis of the ester.
Workflow Diagram: Hypothetical Synthesis
Caption: Hypothetical two-step synthesis of the target compound.
Spectroscopic Characterization (Predicted)
No specific spectral data for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride was found in the searched literature. However, based on the analysis of related compounds, the following spectral characteristics can be predicted:
¹H NMR:
Ethyl group: A triplet around 1.3 ppm (3H, -CH₃) and a quartet around 4.3 ppm (2H, -OCH₂-).
Methylene group adjacent to the amino group: A triplet around 3.4 ppm (2H, -CH₂-NH₃⁺). The coupling to the fluorine atoms (four-bond coupling) might be observed as a triplet of triplets, though the coupling constant is likely to be small.
Amine protons: A broad singlet at a downfield chemical shift (typically > 8 ppm for a hydrochloride salt in a non-aqueous solvent like DMSO-d₆), which is exchangeable with D₂O.
¹³C NMR:
Ethyl group: Signals around 14 ppm (-CH₃) and 63 ppm (-OCH₂-).
Carbonyl group: A signal in the range of 165-170 ppm, likely showing a triplet due to coupling with the two fluorine atoms.
Difluorinated carbon: A triplet with a large C-F coupling constant (J ≈ 250 Hz) in the downfield region of the aliphatic carbons.
Methylene carbon: A signal around 40-50 ppm, which may also show coupling to the fluorine atoms.
¹⁹F NMR:
A single resonance for the two equivalent fluorine atoms, likely appearing as a triplet due to coupling with the adjacent methylene protons.
IR Spectroscopy:
N-H stretching: Broad absorption in the region of 2500-3000 cm⁻¹ characteristic of an ammonium salt.
C=O stretching: A strong absorption around 1740-1760 cm⁻¹.
C-F stretching: Strong absorptions in the region of 1000-1200 cm⁻¹.
Mass Spectrometry (ESI+):
The mass spectrum would be expected to show the molecular ion for the free base at m/z = 152.06 [M+H]⁺.
Applications in Drug Development
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride serves as a valuable building block for the introduction of the 2,2-difluoro-β-amino acid scaffold into more complex molecules. This moiety is of significant interest in the design of peptidomimetics and other small molecule therapeutics.
Rationale for Use:
Metabolic Stability: The C-F bonds are significantly stronger than C-H bonds, making the α-position resistant to metabolic oxidation.
Conformational Constraint: The gem-difluoro group can influence the torsional angles of the molecular backbone, leading to a more defined conformation which can be beneficial for binding to a biological target.
Modulation of pKa: The electron-withdrawing nature of the fluorine atoms can lower the pKa of the amine, which can affect its ionization state at physiological pH and its ability to participate in hydrogen bonding.
Logical Relationship Diagram: Role in Drug Discovery
Caption: Role of the title compound in the drug discovery pipeline.
Safety and Handling
As with any chemical, Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride should be handled with appropriate care. The following guidelines are based on general principles for handling laboratory chemicals and information for structurally related compounds.
Personal Protective Equipment (PPE):
Eye/Face Protection: Wear chemical safety goggles or a face shield.
Skin Protection: Wear compatible chemical-resistant gloves (e.g., nitrile rubber). A lab coat should be worn at all times.
Respiratory Protection: Use in a well-ventilated area, preferably in a chemical fume hood. If dusts are generated, a NIOSH-approved respirator may be necessary.
First Aid Measures:
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
Skin Contact: Immediately wash the affected area with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation persists.
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek medical attention.
Storage and Disposal:
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents and strong bases.
Disposal: Dispose of waste in accordance with local, state, and federal regulations. It is the responsibility of the waste generator to determine the proper waste classification and disposal methods.
Conclusion
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a valuable and versatile building block for the synthesis of novel fluorinated compounds with potential applications in drug discovery. Its strategic placement of a gem-difluoro group adjacent to a β-amino acid ester functionality offers chemists a powerful tool to modulate the properties of lead compounds. While detailed experimental data for this specific compound is sparse in publicly accessible literature, its properties and reactivity can be reasonably inferred from related structures. As the demand for more effective and safer therapeutics continues to grow, the importance of such specialized fluorinated building blocks will undoubtedly increase.
References
MDPI. (n.d.). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Retrieved from [Link]
Crysdot. (n.d.). Ethyl 3-amino-2,2-difluoropropanoate hydrochloride. Retrieved from [Link]
ResearchGate. (2016, February 7). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]
EPA. (n.d.). Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste. Retrieved from [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Technical Guide: Stability, Storage, and Handling of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Executive Summary
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS: 1263284-04-3 ) is a high-value fluorinated building block used extensively in the synthesis of bioactive peptides and peptidomimetics.[1][2][3] The incorporation of the gem-difluoro moiety (
-difluoro) at the position adjacent to the carbonyl group significantly alters the electronic properties of the molecule, lowering the pKa of the amine and increasing the electrophilicity of the ester carbonyl.
While the hydrochloride salt is kinetically stable under controlled conditions, the compound possesses inherent thermodynamic instabilities—specifically ester hydrolysis and intramolecular cyclization —that are accelerated by moisture and improper pH control. This guide outlines the mechanistic basis for these instabilities and provides a validated protocol for long-term storage and handling.
High (Deliquescent if exposed to ambient humidity)
Solubility
Soluble in water, methanol, DMSO; sparingly soluble in DCM.[1]
Mechanisms of Degradation
Understanding the specific degradation pathways is essential for troubleshooting synthesis failures.[4] The electron-withdrawing effect of the two fluorine atoms at the
-position creates a unique reactivity profile.
Hydrolytic Sensitivity (The Fluorine Effect)
The gem-difluoro group exerts a strong inductive effect (-I), significantly increasing the electrophilicity of the ester carbonyl carbon. This makes the ester bond much more susceptible to nucleophilic attack by water (hydrolysis) compared to a non-fluorinated
-alanine ethyl ester.
Result: Rapid conversion to the carboxylic acid (3-amino-2,2-difluoropropanoic acid) in the presence of moisture.
Intramolecular Cyclization (Lactamization)
If the compound is neutralized to its free base form (
), the amine becomes nucleophilic.[4] Despite the lower nucleophilicity caused by the -fluorines, the proximity to the highly activated ester carbonyl facilitates intramolecular attack.
Result: Formation of 3,3-difluoro-2-azetidinone (
-lactam) or oligomerization.
Critical Control: The compound must always be stored as the hydrochloride salt to protonate the amine (
), rendering it non-nucleophilic.
Degradation Pathway Diagram
Figure 1: Mechanistic pathways for degradation. The HCl salt blocks the cyclization pathway, but moisture exposure opens the hydrolysis pathway.
Storage & Handling Protocols
To maintain purity >98% over 12+ months, the following "Cold-Dry-Inert" protocol is mandatory.
Long-Term Storage Conditions
Parameter
Recommended Condition
Rationale
Temperature
-20°C ( 5°C)
Significantly slows hydrolysis kinetics. While 2-8°C is acceptable for weeks, -20°C is required for months/years.
Atmosphere
Argon or Nitrogen
Displaces humid air.[4] Argon is preferred due to its higher density, blanketing the solid.
Container
Amber Glass Vial + Parafilm
Amber glass protects from light (minor risk); Parafilm ensures the seal integrity against moisture ingress.[4]
Desiccant
Required
Store the vial inside a secondary container (e.g., a jar) containing active silica gel or molecular sieves.
Handling Workflow (The "Warm-Up" Rule)
A common error is opening a cold vial immediately, causing condensation to form on the hygroscopic salt.
Retrieval: Remove vial from -20°C freezer.
Equilibration: Place the sealed vial in a desiccator at Room Temperature (RT) for 30–45 minutes . Do NOT open until it reaches RT.
Aliquot: Open in a fume hood (or glovebox for high-precision work). Weigh quickly.
Reseal: Purge headspace with Argon/Nitrogen, seal with cap + Parafilm, and return to -20°C immediately.
Decision Tree for Handling
Figure 2: Workflow for receiving and handling hygroscopic fluorinated salts.
Quality Control & Analytical Monitoring
Due to the lack of a strong UV chromophore, HPLC-UV can be unreliable without derivatization. NMR Spectroscopy is the gold standard for validating the integrity of this compound.
F NMR (The Diagnostic Tool)
The fluorine signal is highly sensitive to the chemical environment of the
-carbon.
Solvent: DMSO-
or (Use only if testing immediate hydrolysis; DMSO is preferred for stability).
Expected Shift: A singlet or AB quartet typically in the range of -105 to -120 ppm (relative to
).
Impurity Flag: A shift in the fluorine signal or the appearance of a new signal (often shifted downfield) indicates hydrolysis to the free acid or cyclization.
H NMR
Look for the ethyl group signals (quartet ~4.2 ppm, triplet ~1.2 ppm).
Degradation Sign: Loss of the ethyl ester signals indicates hydrolysis.
HF Risk: In the event of a fire or thermal decomposition (>150°C), this compound may release Hydrogen Fluoride (HF) gas. Standard firefighting protocols for fluorinated compounds must be observed.
PPE: Nitrile gloves, safety goggles, and lab coat are mandatory. Handle in a fume hood to avoid inhalation of dust.[4]
References
National Institutes of Health (NIH) - PubChem. (2025). Ethyl 3-amino-2-fluoropropanoate (Structural Analog Data). PubChem Compound Summary. Retrieved from [Link]
Abstract
This technical guide provides an in-depth analysis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS: 541547-37-9), a critical fluorinated building block in modern medicinal chemistry. It details the compound's chemical identity, the mechanistic rationale for its use in drug design (the "gem-difluoro effect"), and rigorous synthetic protocols for its application. This document is designed for researchers seeking to leverage fluorinated scaffolds to modulate pharmacokinetics, metabolic stability, and binding affinity in novel therapeutic agents.
Chemical Identity & Physical Properties[1]
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is the ethyl ester salt of a
-amino acid characterized by a gem-difluoro substitution at the -position. This structural motif serves as a bioisostere for natural amino acid residues while introducing significant electronic and steric modifications.
While the compound itself is a reagent, its "mechanism of action" in a pharmaceutical context refers to the specific physicochemical perturbations it introduces into a drug molecule. The incorporation of the CF
group is a strategic design choice driven by the Gem-Difluoro Effect .
Bioisosterism and Steric Mimicry
The fluorine atom has a van der Waals radius (1.47 Å) slightly larger than hydrogen (1.20 Å) but significantly smaller than a methyl group. Consequently, the CF
group sterically mimics a methylene (CH) group, allowing the scaffold to fit into binding pockets occupied by natural substrates (e.g., GABA or -alanine) with minimal steric clash.
Electronic Modulation (pKa Shift)
The high electronegativity of the two fluorine atoms at the
-position exerts a strong inductive effect (), significantly altering the pKa of neighboring functional groups:
Amine Basicity: The pKa of the
-amino group is lowered (typically by 1–2 units compared to non-fluorinated analogs), reducing the percentage of ionized drug at physiological pH. This often enhances passive membrane permeability.
Acid Acidity: In the hydrolyzed free acid form, the carboxylate becomes more acidic, potentially strengthening ionic interactions within a receptor active site.
Metabolic Stability
The C–F bond is one of the strongest in organic chemistry (
116 kcal/mol). Replacing labile C–H bonds with C–F bonds at the -position blocks metabolic oxidation (e.g., by Cytochrome P450 enzymes), thereby extending the half-life () of the drug candidate.
Figure 1: The Gem-Difluoro Effect in Drug Design
Caption: Mechanistic flow illustrating how the incorporation of the gem-difluoro scaffold translates to specific pharmacokinetic advantages.
Synthetic Mechanisms & Experimental Protocols
The synthesis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride typically employs a Reformatsky-type reaction .[1] This involves the zinc-mediated addition of ethyl bromodifluoroacetate to a masked imine or equivalent electrophile.
Synthetic Pathway (Retrosynthesis)
The core challenge is the formation of the C–C bond adjacent to the difluoro group. The standard approach utilizes the reaction between an imine (or
-acyliminium ion precursor) and the Reformatsky reagent generated from ethyl bromodifluoroacetate.
Figure 2: Synthesis Workflow
Caption: Step-wise synthetic pathway via the Reformatsky reaction, highlighting key intermediates.
Detailed Experimental Protocol
Note: This protocol is a generalized synthesis derived from standard Reformatsky methodologies for
Activation of Zinc: Suspend zinc dust in anhydrous THF under argon. Add a catalytic amount of TMSCl (0.05 equiv) and stir at room temperature for 15 minutes to activate the metal surface.
Formation of Reformatsky Reagent: Slowly add ethyl bromodifluoroacetate dropwise to the zinc suspension. Heat the mixture to mild reflux (
) to initiate the formation of the organozinc species ().
Addition: Once the reagent is formed (indicated by the consumption of zinc), cool to
and add the imine solution dropwise.
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor progress via TLC or
NMR.
Quenching & Workup: Quench the reaction with dilute aqueous HCl. Extract with ethyl acetate (
).[2] Wash the organic layer with brine, dry over NaSO, and concentrate in vacuo.
Salt Formation: Dissolve the crude amino ester in minimal ethanol and treat with 4M HCl in dioxane. Precipitate the hydrochloride salt by adding diethyl ether. Filter and dry to obtain Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride .
Applications in Drug Discovery[1][2][3][6][7]
Peptide Mimetics
This compound is used to synthesize fluorinated
-peptides. The CF group imposes specific torsional constraints, often stabilizing secondary structures (helices or sheets) that are resistant to proteolytic degradation by peptidases.
GABA Analogs
As a difluoro analog of the GABA precursor (
-alanine ethyl ester), this scaffold is investigated for neurological targets. The free acid (obtained by hydrolysis) acts as a GABA transaminase (GABA-AT) inhibitor, where the fluorine atoms destabilize the reaction intermediate required for enzymatic transamination, thereby increasing brain GABA levels.
-Fluoroalkyl--Amino Acids: Recent Advances in Their Synthesis and Applications." Molecules, 2021.
American Chemical Society.
-Fluoro--hydroxy Acids." The Journal of Organic Chemistry.
National Institutes of Health (NIH). "The effect of gem-difluorination on the conformation and properties of a model macrocyclic system." Chemical Science, 2014.
Enamine. "Gem-Difluorinated Amines for Drug Design."[3] Enamine Building Blocks.
A Technical Guide to the Spectroscopic Characterization of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Introduction Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is a fluorinated amino acid derivative of increasing interest in medicinal chemistry and dru...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ethyl 3-amino-2,2-difluoropropanoate hydrochloride is a fluorinated amino acid derivative of increasing interest in medicinal chemistry and drug development. The introduction of the gem-difluoro moiety can significantly alter the parent molecule's physicochemical properties, such as lipophilicity and metabolic stability. As with any novel compound, comprehensive structural elucidation is paramount, and this is primarily achieved through a combination of modern spectroscopic techniques. This guide provides an in-depth analysis of the expected spectroscopic data for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). While direct experimental spectra for this specific salt are not widely published, this document presents a robust, predicted spectroscopic profile based on established principles and data from analogous compounds.
Molecular Structure and Key Features
The structure of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride combines an ethyl ester, a quaternary carbon bearing two fluorine atoms, and a primary aminomethylene group, which exists as an ammonium chloride salt. These features will each give rise to characteristic signals in the various spectra, with notable interactions between them.
Caption: Structure of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For this compound, ¹H, ¹³C, and ¹⁹F NMR will provide complementary information.
General Experimental Protocol for NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆, or CD₃OD). The choice of solvent is critical, as protic solvents may lead to the exchange of the ammonium protons.
Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR (δ = 0.00 ppm). For ¹⁹F NMR, CFCl₃ is the standard reference (δ = 0.00 ppm).
Acquisition: Acquire spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher for ¹H). Standard pulse programs are generally sufficient. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to singlets for each unique carbon, although coupled spectra can provide valuable information about C-F coupling.
¹H NMR Spectroscopy
The ¹H NMR spectrum is predicted to show four distinct signals corresponding to the ethyl and the aminomethylene protons. The ammonium protons may be observable as a broad singlet, depending on the solvent and its purity.
Table 1: Predicted ¹H NMR Data for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Proton Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
-O-CH₂-CH₃
~1.3
Triplet
~7.1
-CH₂-NH₃⁺
~3.8 - 4.2
Triplet
³JHF ≈ 12-15
-O-CH₂-CH₃
~4.3
Quartet
~7.1
-NH₃⁺
Variable (e.g., 7.5-8.5 in DMSO-d₆)
Broad Singlet
-
Interpretation:
Ethyl Group: The ethyl ester will present as a characteristic quartet for the methylene protons (-O-CH₂-) around 4.3 ppm and a triplet for the methyl protons (-CH₃) around 1.3 ppm, with a coupling constant of approximately 7.1 Hz.[1]
Aminomethylene Protons (-CH₂-NH₃⁺): These protons are adjacent to the difluorinated carbon. Their chemical shift will be significantly downfield due to the electron-withdrawing effect of both the CF₂ group and the adjacent ammonium group, predicted to be in the range of 3.8 - 4.2 ppm. Crucially, these protons will be split by the two fluorine atoms, resulting in a triplet due to coupling with two equivalent fluorine nuclei (³JHF).[2]
Ammonium Protons (-NH₃⁺): The protons of the ammonium group are acidic and may exchange with residual water in the solvent, leading to a broad singlet. In a dry solvent like DMSO-d₆, this signal is more likely to be observed.
¹³C NMR Spectroscopy
The proton-decoupled ¹³C NMR spectrum is expected to show five signals. The key feature will be the splitting of the carbon signals by the fluorine atoms.
Table 2: Predicted ¹³C NMR Data for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Carbon Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity (due to C-F coupling)
Coupling Constant (J, Hz)
-O-CH₂-CH₃
~14
Singlet
-
-CH₂-NH₃⁺
~45-50
Triplet
²JCF ≈ 20-25
-O-CH₂-CH₃
~63
Singlet
-
-CF₂-
~115-120
Triplet
¹JCF ≈ 240-260
-C=O
~165-170
Triplet
²JCF ≈ 25-30
Interpretation:
Ethyl Group: The methyl carbon (-CH₃) will appear upfield around 14 ppm, while the methylene carbon (-O-CH₂-) will be further downfield at approximately 63 ppm.[3][4]
Aminomethylene Carbon (-CH₂-NH₃⁺): This carbon, adjacent to the CF₂ group, is expected around 45-50 ppm and will appear as a triplet due to two-bond coupling with the fluorine atoms (²JCF).[5]
Difluorinated Carbon (-CF₂-): This quaternary carbon will be significantly downfield due to the direct attachment of two highly electronegative fluorine atoms, likely in the 115-120 ppm range. It will exhibit a large one-bond C-F coupling (¹JCF), resulting in a triplet.[5]
Carbonyl Carbon (-C=O): The ester carbonyl carbon will be the most downfield signal, around 165-170 ppm.[3] It is also expected to show a smaller two-bond coupling to the fluorine atoms (²JCF), appearing as a triplet.
¹⁹F NMR Spectroscopy
¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine environment.
Table 3: Predicted ¹⁹F NMR Data for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Fluorine Assignment
Predicted Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
-CF₂-
~ -100 to -120
Triplet
³JHF ≈ 12-15
Interpretation:
The two fluorine atoms are chemically equivalent and will therefore give rise to a single signal.
The chemical shift is expected in the typical range for gem-difluoro alkanes, likely between -100 and -120 ppm relative to CFCl₃.[6]
This signal will be split into a triplet by the two adjacent protons of the aminomethylene group (³JHF).[7]
Caption: General workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.
General Experimental Protocol for IR Spectroscopy
Sample Preparation: The spectrum can be acquired using a KBr pellet or as a thin film from a solution evaporated on a salt plate.
Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹.
Table 4: Predicted Key IR Absorption Bands for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Functional Group
Vibrational Mode
Predicted Absorption Range (cm⁻¹)
-NH₃⁺
N-H Stretching
3200 - 2800 (broad)
C-H (aliphatic)
C-H Stretching
2980 - 2850
C=O (ester)
C=O Stretching
~1750
-NH₃⁺
N-H Bending
~1620 and ~1500
C-F
C-F Stretching
1100 - 1000 (strong)
C-O (ester)
C-O Stretching
1300 - 1000
Interpretation:
Ammonium Group (-NH₃⁺): A very broad and strong absorption band is expected in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations in an ammonium salt.[8] The N-H bending vibrations are expected to appear as two bands around 1620 cm⁻¹ and 1500 cm⁻¹.[8]
Ester Group: A strong, sharp peak corresponding to the C=O stretch of the aliphatic ester will be prominent around 1750 cm⁻¹.[9] The C-O stretching vibrations will appear in the 1300-1000 cm⁻¹ region.[9]
C-F Bonds: Strong absorption bands due to C-F stretching are expected in the fingerprint region, typically between 1100 and 1000 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electrospray ionization (ESI) is a suitable technique for this polar, pre-ionized compound.
General Experimental Protocol for Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.
Infusion: Infuse the sample directly into the ESI source.
Acquisition: Acquire the spectrum in positive ion mode.
Table 5: Predicted Mass Spectrometry Data for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
m/z Value
Proposed Fragment
Notes
154.0674
[M+H]⁺ (of free base)
The molecular ion of the free base (Ethyl 3-Amino-2,2-difluoropropanoate). This will be the parent ion observed.
108.0615
[M+H - C₂H₅OH]⁺
Loss of ethanol from the parent ion.
86.0508
[M+H - C₂H₅OH - HF]⁺
Subsequent loss of hydrogen fluoride.
74.0603
[COOC₂H₅]⁺
Fragment corresponding to the ethyl ester group.
Interpretation:
In positive mode ESI-MS, the molecule will be detected as the protonated free base, [M+H]⁺, with an expected m/z of approximately 154.0674. The fragmentation pattern will likely be dominated by the loss of neutral molecules.[10] A common fragmentation pathway for amino acid esters is the loss of the alcohol moiety (ethanol in this case).[11][12] Subsequent fragmentation could involve the loss of hydrogen fluoride.
Caption: General workflow for ESI-Mass Spectrometry.
Conclusion
The spectroscopic characterization of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride can be comprehensively achieved through the synergistic use of ¹H, ¹³C, and ¹⁹F NMR, IR spectroscopy, and mass spectrometry. This guide provides a detailed, predicted analysis of the expected spectral data, grounded in established spectroscopic principles and comparison with analogous structures. The key identifying features are the characteristic signals of the ethyl ester, the significant downfield shifts and C-F/H-F couplings induced by the gem-difluoro group, and the broad IR absorptions of the ammonium salt. This information serves as a valuable resource for researchers in the synthesis, purification, and application of this and related fluorinated compounds.
References
University of California, Los Angeles. Spectroscopy Tutorial: Esters. [Link]
Junk, G., & Svec, H. (1963). The Mass Spectra of the a-,Amino Acids. Ames Lab., Ames, Iowa. [Link]
The Royal Society of Chemistry. Difluoromethylation and gem-difluorocyclopropenation with difluorocarbene generated by decarboxylation Electronic Supporting Inf. [Link]
JoVE. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. [Link]
ResearchGate. Intermolecular effects on spin–spin coupling and magnetic shielding constants in gaseous difluoromethane. [Link]
Modgraph. Substituent Chemical Shifts in NMR. Part 5: Mono and Difluoro S.C.S. in rigid molecules*. [Link]
PubMed. 1H NMR spectra. Part 29§: Proton chemical shifts and couplings in esters--the conformational analysis of methyl γ-butyrolactones. [Link]
ResearchGate. Evaluation of 1H NMR Spectroscopy for Determining the Yield of Fatty Acid Ethyl Esters Obtained by Transesterification. [Link]
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., ... & Bercaw, J. E. (2010). NMR chemical shifts of trace impurities: common laboratory solvents, organics, and gases in deuterated solvents relevant to the organometallic chemist. Organometallics, 29(9), 2176-2179.
University of Wisconsin-Madison. 13C NMR Chemical Shift Table. [Link]
The Royal Society of Chemistry. Supplementary Information. [Link]
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
Oregon State University. 1H NMR Chemical Shift. [Link]
PubMed. Revisiting Fragmentation Reactions of Protonated α-Amino Acids by High-Resolution Electrospray Ionization Tandem Mass Spectrometry with Collision-Induced Dissociation. [Link]
Navigating the Solvent Landscape: A Technical Guide to the Solubility of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Abstract Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a fluorinated amino acid derivative of increasing interest in pharmaceutical and materials sc...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a fluorinated amino acid derivative of increasing interest in pharmaceutical and materials science. Understanding its solubility in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and biological screening. This in-depth technical guide provides a comprehensive overview of the theoretical principles governing the solubility of this compound, predicts its solubility trends across different solvent classes, and offers a detailed, field-proven experimental protocol for its quantitative determination.
Introduction: The Significance of a Fluorinated Building Block
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a structurally unique molecule featuring a primary amine hydrochloride, an ethyl ester, and a geminal difluoro group. The introduction of fluorine atoms can significantly alter the physicochemical properties of organic molecules, often leading to enhanced metabolic stability, bioavailability, and binding affinity.[1] As such, this compound serves as a valuable building block in medicinal chemistry for the synthesis of novel therapeutic agents. A thorough understanding of its solubility is a critical first step in harnessing its full potential.
Theoretical Framework for Solubility: A Molecule of Contrasting Character
The solubility of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride in a given organic solvent is governed by a complex interplay of intermolecular forces. Its structure presents a duality of polar and non-polar characteristics that dictates its behavior.
The Dominance of the Amine Hydrochloride: The primary amine is protonated to form a hydrochloride salt. This ionic character introduces strong ion-dipole interactions, which are most effectively stabilized by polar solvents capable of solvating both the ammonium cation and the chloride anion. As a general principle, the conversion of an amine to its hydrochloride salt significantly increases its solubility in polar solvents.[2]
The Influence of the Ethyl Ester: The ethyl ester group contributes a degree of lipophilicity to the molecule. It can engage in dipole-dipole interactions and London dispersion forces with the solvent.
The Role of the Difluoro Group: The two fluorine atoms at the C2 position have a profound impact. Fluorine is highly electronegative, creating a strong dipole moment within the C-F bonds. However, the lipophobic nature of highly fluorinated moieties can also be a factor.[3] The presence of fluorine can modulate the overall polarity and hydrogen bonding capability of the molecule.[4]
The interplay of these structural features suggests that the principle of "like dissolves like" will be the primary determinant of solubility. Solvents that can effectively solvate the ionic hydrochloride salt while also interacting favorably with the organic backbone will be the most effective.
Predicted Solubility Trends in Organic Solvents
Based on the theoretical framework, we can anticipate the following solubility trends for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride:
High Solubility in Polar Protic Solvents: Solvents like methanol, ethanol, and isopropanol are expected to be excellent solvents. Their ability to form hydrogen bonds and their high polarity can effectively solvate the ammonium and chloride ions.
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and acetonitrile possess large dipole moments and can solvate ions. The solubility in these solvents will likely be significant, making them suitable for many reaction conditions.
Limited Solubility in Ethers and Esters: Solvents like tetrahydrofuran (THF), diethyl ether, and ethyl acetate are less polar than the aforementioned classes. While they can engage in some dipole-dipole interactions, their ability to solvate the ionic hydrochloride will be diminished, leading to lower solubility.
Poor to Insoluble in Nonpolar Solvents: Nonpolar solvents such as hexanes, toluene, and dichloromethane lack the ability to effectively solvate the ionic portion of the molecule. Consequently, Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is expected to have very low solubility in these solvents.
These predictions provide a qualitative guide for solvent selection. However, for precise applications, quantitative experimental determination is essential.
Experimental Protocol for Quantitative Solubility Determination
This section provides a robust, step-by-step methodology for the quantitative determination of the solubility of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride in various organic solvents. The method described is based on the principle of isothermal equilibration followed by gravimetric analysis of the supernatant.
Caption: Experimental workflow for solubility determination.
Step-by-Step Procedure
Preparation of Saturated Solutions:
To a series of vials, add a known volume or mass of the desired organic solvent.
Add an excess amount of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride to each vial to ensure that a saturated solution is formed and some solid remains undissolved.
Securely cap the vials to prevent solvent evaporation.
Equilibration:
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that the dissolution equilibrium is reached.
Sampling:
After equilibration, remove the vials from the shaker and allow the undissolved solid to settle.
Carefully withdraw a precise volume of the clear supernatant using a syringe fitted with a solvent-compatible syringe filter. This step is crucial to avoid transferring any solid particles.
Gravimetric Analysis:
Dispense the filtered supernatant into a pre-weighed sample container.
Evaporate the solvent under controlled conditions (e.g., in a vacuum oven at a temperature below the decomposition point of the solute).
Once the solvent is completely removed, place the container in a desiccator to cool to room temperature.
Weigh the container with the dried residue on an analytical balance.
Data Calculation:
Calculate the mass of the dissolved solute by subtracting the initial weight of the empty container from the final weight of the container with the residue.
Express the solubility in appropriate units, such as mg/mL or g/100g of solvent.
Data Presentation Template
The following table provides a template for recording and presenting the experimentally determined solubility data for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride.
Solvent Class
Solvent Name
Temperature (°C)
Solubility (mg/mL)
Observations
Polar Protic
Methanol
25
Ethanol
25
Polar Aprotic
Dimethylformamide (DMF)
25
Dimethyl Sulfoxide (DMSO)
25
Acetonitrile
25
Ethers
Tetrahydrofuran (THF)
25
Esters
Ethyl Acetate
25
Chlorinated
Dichloromethane (DCM)
25
Nonpolar
Toluene
25
Hexanes
25
Conclusion
The solubility of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a critical parameter for its effective application in research and development. This guide has provided a theoretical framework for understanding its solubility based on its molecular structure, predicted its behavior in various organic solvents, and offered a detailed experimental protocol for its quantitative determination. By following the outlined procedures, researchers can generate reliable solubility data, enabling informed decisions in solvent selection for synthesis, purification, and formulation, thereby accelerating the development of new chemical entities.
References
[Author], [Year]. DETERMINATION OF SOLUBILITY CLASS.
Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. Open Access Dissertations. Paper 159. Available at: [Link]
Chemenu. cas 541547-37-9|| where to buy ethyl 3-amino-2,2-difluoropropanoate hydrochloride.
Slagman, S. (2017). What is the solubility of water in fluorous (fluorinated) solvents?. ResearchGate. Available at: [Link]
Hoang, K. C., & Mecozzi, S. (2004). Aqueous solubilization of highly fluorinated molecules by semifluorinated surfactants. Langmuir, 20(18), 7347–7350. Available at: [Link]
LibreTexts. (2023). Solubility of Organic Compounds. Available at: [Link]
McLaughlin, J. C. Experiment 27 - Amines and Amides.
Crysdot. Ethyl 3-amino-2,2-difluoropropanoate hydrochloride. Available at: [Link]
A Technical Guide to the Strategic Application of Ethyl 3-amino-2,2-difluoropropanoate Hydrochloride in Modern Drug Discovery
Foreword: The Strategic Imperative of Fluorination in Medicinal Chemistry The deliberate incorporation of fluorine into molecular scaffolds represents one of the most impactful strategies in modern drug design. The uniqu...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Imperative of Fluorination in Medicinal Chemistry
The deliberate incorporation of fluorine into molecular scaffolds represents one of the most impactful strategies in modern drug design. The unique physicochemical properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets. This guide focuses on a particularly valuable class of fluorinated building blocks: α,α-difluoro-β-amino acid derivatives, exemplified by Ethyl 3-amino-2,2-difluoropropanoate hydrochloride (CAS Number 1263284-04-3). While detailed public data on this specific compound is limited, its structural motif is central to the synthesis of advanced therapeutic agents. This document will, therefore, provide a comprehensive overview of the core principles, synthesis, and application of this chemical class, using established methodologies as a framework to empower researchers in their drug development endeavors.
This compound is a cornerstone building block for introducing a gem-difluoro group adjacent to an amino acid backbone. This structural feature is particularly sought after for its ability to modulate peptide conformations and enhance resistance to enzymatic degradation.
Physicochemical Properties
Precise experimental data for this specific hydrochloride salt is not widely published. However, based on its structure, we can infer key characteristics. The presence of the difluoro group significantly increases the acidity of the adjacent α-proton and influences the overall electronic distribution. The ethyl ester provides a convenient handle for further chemical modification, typically through hydrolysis or amidation, while the hydrochloride salt form enhances stability and solubility in polar solvents.
The Mechanistic Advantage of α,α-Difluoro-β-Amino Acids in Enzyme Inhibition
The primary application for building blocks like Ethyl 3-amino-2,2-difluoropropanoate lies in the synthesis of enzyme inhibitors. The α,α-difluoro-β-amino acid scaffold is a powerful mimic of natural amino acid transition states, making it an ideal component for designing potent and selective inhibitors.
Case Study: Dipeptidyl Peptidase IV (DPP-IV) Inhibition
DPP-IV is a serine protease that plays a critical role in glucose homeostasis by degrading incretin hormones like GLP-1. Inhibiting DPP-IV prolongs the action of GLP-1, leading to enhanced insulin secretion and reduced glucagon levels, making it a key target for the treatment of type 2 diabetes. Many potent DPP-IV inhibitors incorporate fluorinated amino acid derivatives to achieve high affinity and stability.[3]
The α,α-difluoro-β-amino acid moiety can serve as a bioisostere for the proline or alanine residues that DPP-IV recognizes, while the electrophilic nature of the difluoromethylene group can interact with key residues in the enzyme's active site.
Caption: Signaling pathway of DPP-IV and its inhibition.
Experimental Protocols: Synthesis and Application
While a specific, validated synthesis protocol for CAS 1263284-04-3 is not available in peer-reviewed literature, a highly relevant and analogous methodology is the zinc-promoted Reformatsky reaction for preparing α,α-difluoro-β-amino amides.[4] This approach offers a direct and efficient route to this class of compounds.
This protocol describes a general method for the synthesis of N-protected α,α-difluoro-β-amino-β-aryl amides, which are structurally analogous to derivatives of Ethyl 3-amino-2,2-difluoropropanoate hydrochloride. The key transformation is the reaction of an aldimine with a bromodifluoroacetamide in the presence of activated zinc.
Caption: Workflow for the Reformatsky reaction.
Step-by-Step Protocol:
Zinc Activation: To a flame-dried flask under an inert atmosphere (e.g., argon), add zinc powder (2.0 equivalents) and anhydrous tetrahydrofuran (THF). To this suspension, add trimethylsilyl chloride (TMSCl) (0.8 equivalents) and stir the mixture at room temperature for 15 minutes.
Reactant Addition: To the activated zinc suspension, add a solution of the aldimine (1.0 equivalent) and the bromodifluoroacetamide (1.2 equivalents) in anhydrous THF dropwise over 10 minutes.
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of the aqueous layer).
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the pure α,α-difluoro-β-amino amide.
Causality Note: The use of TMSCl is crucial for activating the zinc surface, which facilitates the formation of the organozinc intermediate (Reformatsky reagent) from the bromodifluoroacetamide. THF is an ideal solvent due to its ability to solvate the intermediates without reacting.
Deprotection and Further Derivatization
The resulting N-protected α,α-difluoro-β-amino amide can be further modified. For instance, if an N-para-methoxyphenyl (PMP) protecting group is used, it can be removed under oxidative conditions (e.g., with ceric ammonium nitrate) to yield the free amine. This amine can then be coupled with other molecules of interest, such as carboxylic acids, to form more complex structures for biological evaluation.
Analytical Characterization
Thorough characterization is essential to confirm the structure and purity of the synthesized compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are critical for structural elucidation. In ¹⁹F NMR, the geminal difluoro group will typically appear as a complex multiplet due to coupling with adjacent protons.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition and molecular weight of the product.
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the amide carbonyl (C=O) and N-H bonds.
Conclusion and Future Outlook
Ethyl 3-amino-2,2-difluoropropanoate hydrochloride and its analogs are valuable tools in the arsenal of the medicinal chemist. While this specific molecule serves as a foundational building block, the principles governing its synthesis and application are broadly applicable to the development of next-generation therapeutics. The strategic introduction of the α,α-difluoro-β-amino acid motif can lead to compounds with enhanced potency, selectivity, and pharmacokinetic properties. As our understanding of enzyme mechanisms deepens, the demand for such precisely engineered, fluorinated building blocks will undoubtedly continue to grow, paving the way for novel treatments for a wide range of diseases.
References
PubChem. (n.d.). Ethyl 3-amino-2,2-difluoropropanoate hydrochloride. National Center for Biotechnology Information.
Scott, D. et al. (2006). A Selective α-Amino Amide Dipeptidyl Peptidase IV Inhibitor for the Treatment of Type 2 Diabetes. Journal of Medicinal Chemistry.
The Lab Chemicals. (n.d.). Ethyl 3-Amino-2, 2-difluoropropanoate Hydrochloride.
Ozawa, R., & Yamamoto, T. (2015). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry.
An In-depth Technical Guide to Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, a f...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, a fluorinated amino acid derivative of significant interest in medicinal chemistry and drug discovery. This document will delve into its chemical properties, synthesis, and analytical characterization, offering field-proven insights for its application in research and development.
Introduction: The Significance of Fluorinated Amino Acids in Modern Drug Discovery
The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. Fluorine's unique properties, including its high electronegativity, small van der Waals radius, and the strength of the carbon-fluorine bond, can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Fluorinated amino acids, such as Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, are valuable building blocks that can enhance metabolic stability, improve bioavailability, and modulate the binding affinity of peptides and small molecules to their biological targets. This guide focuses on the hydrochloride salt of Ethyl 3-Amino-2,2-difluoropropanoate, a versatile intermediate for the synthesis of novel therapeutics.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of a compound is fundamental to its successful application. This section details the key identifiers and characteristics of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride.
Property
Value
Source
Molecular Weight
189.59 g/mol
Molecular Formula
C5H10ClF2NO2
CAS Number
1263284-04-3
SMILES Code
O=C(OCC)C(F)(F)CN.[H]Cl
Storage
Room Temperature
Diagram of the Chemical Structure of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride:
Caption: Chemical structure of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride.
Synthesis and Purification: A Practical Approach
Proposed Synthetic Workflow
The synthesis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride can be conceptualized as a multi-step process, likely starting from a readily available difluorinated precursor. A potential route involves the amination of a suitable electrophilic substrate.
Foundational
"fundamental reactivity of gem-difluoro beta-amino esters"
Fundamental Reactivity of gem-Difluoro -Amino Esters: A Technical Guide -Amino Esters: Synthesis, Reactivity, and Application Executive Summary: The Fluorine Effect In modern medicinal chemistry, the gem-difluoro -amino...
Author: BenchChem Technical Support Team. Date: February 2026
Fundamental Reactivity of gem-Difluoro
-Amino Esters: A Technical Guide
-Amino Esters: Synthesis, Reactivity, and Application
Executive Summary: The Fluorine Effect
In modern medicinal chemistry, the gem-difluoro
-amino ester scaffold represents a high-value pharmacophore. It is not merely a "fluorinated analog" but a distinct functional entity where the fluorine atoms fundamentally alter the electronic and steric landscape of the molecule.
This guide dissects the core reactivity of
-difluoro--amino esters. Unlike their non-fluorinated counterparts, these molecules exhibit lowered amine basicity ( modulation), enhanced lipophilicity, and unique conformational preferences driven by the stereoelectronic gauche effect. Understanding these deviations is critical for successfully incorporating them into peptidomimetics and protease inhibitors.
Physicochemical Architecture
The introduction of two fluorine atoms at the
-position relative to the ester (and to the amine) creates a push-pull electronic system that defines the molecule's reactivity.
Electronic Modulation and pKa
The most immediate impact of the
group is the inductive withdrawal of electron density (-induction).
Amine Basicity: The strong electron-withdrawing nature of the
-difluoromethylene group transmits through the carbon backbone, significantly lowering the of the -amine.
Standard
-amino acid : ~9.0 – 10.0
gem-Difluoro
-amino acid : ~5.5 – 6.5
Implication: At physiological pH (7.4), a significant fraction of the gem-difluoro amine exists in the neutral, unprotonated state. This drastically improves passive membrane permeability compared to the highly charged non-fluorinated analogs.
Conformational Locking
The
group is not sterically innocent. It imposes conformational rigidity via the gauche effect . The C–F bonds prefer to be gauche to adjacent electron-rich bonds (like C–N or C–O) to maximize hyperconjugation. This "pre-organizes" the molecule, reducing the entropic penalty upon binding to biological targets (e.g., enzyme active sites).[1]
The synthesis of these motifs is non-trivial due to the instability of monofluorinated enolates. The industry standard is the Reformatsky Reaction , utilizing ethyl bromodifluoroacetate.
The Reformatsky Protocol
Unlike standard enolates, the difluoroenolate generated from BrCF
COOEt is hard (in the HSAB sense) and less prone to -elimination of fluoride.
Reagent: Ethyl bromodifluoroacetate + Zn (dust) or Indium.
Electrophile: Imines (often N-sulfinyl imines for diastereoselective control).
Mechanism: Oxidative insertion of Zn into the C–Br bond forms the Reformatsky reagent (
), which attacks the imine carbon.
Reactivity & Side Reactions
Once formed, the
-amino ester faces divergent pathways:
Peptide Coupling: The reduced nucleophilicity of the amine requires highly active coupling agents (e.g., HATU, COMU) to form amides.
-Lactam Formation: The activated ester (due to -fluorines) and the positioned amine can spontaneously cyclize to form -difluoro--lactams, especially under basic conditions. This is often a competing side reaction during deprotection.
Visualization: Synthesis and Reactivity Flow
The following diagram maps the critical decision points in the synthesis and application of these scaffolds.
Figure 1: Reaction logic flow from precursor assembly to divergent product outcomes (Peptidomimetic vs. Lactam).
Experimental Protocols
These protocols are designed for reliability and scalability.
Protocol A: Zn-Mediated Reformatsky Synthesis
Rationale: Zinc is used over Lithium to avoid rapid defluorination/decomposition. Trimethylsilyl chloride (TMSCl) is used as an activator to clean the Zn surface.
Activation: In a flame-dried 3-neck flask under Argon, suspend Zinc dust (3.0 equiv) in dry THF. Add TMSCl (0.1 equiv) and stir at RT for 10 min to activate the surface.
Reagent Formation: Add Ethyl bromodifluoroacetate (1.5 equiv) dropwise. Heat the mixture to weak reflux (approx. 50-60°C) to initiate the reaction (exothermic).
Addition: Once the Reformatsky reagent is formed (solution turns grey/green), cool to 0°C. Cannulate a solution of the Imine (1.0 equiv) in THF into the reaction mixture.
Workup: Stir for 2-4 hours. Quench with saturated aqueous NH
Cl. Extract with EtOAc.
Purification: Flash chromatography. Note: The product is less polar than corresponding non-fluorinated amines due to the masking of the amine dipole.
Protocol B: Peptide Coupling with gem-Difluoro Amines
Rationale: Due to the low
(~6.0) and reduced nucleophilicity, standard EDC/HOBt couplings often fail or proceed slowly. HATU is required to generate a highly reactive active ester.
Activation: Dissolve the carboxylic acid partner (1.1 equiv) in dry DMF. Add HATU (1.1 equiv) and DIPEA (3.0 equiv) . Stir for 5 minutes.
Coupling: Add the gem-difluoro
-amino ester (1.0 equiv) .
Critical Step: Monitor pH. Ensure the reaction stays basic (pH > 8) to keep the fluorinated amine deprotonated, despite its low
.
Reaction: Stir at RT for 12-16 hours.
Validation: Monitor by LC-MS. The fluorinated product will show a distinct mass shift and often a longer retention time than non-fluorinated analogs.
Strategic Applications in Drug Discovery[2][3]
Protease Inhibition
The gem-difluoro ketone/ester motif acts as a transition-state mimic. In HIV protease and Renin inhibitors, the hydrated form of the difluoroketone mimics the tetrahedral intermediate of peptide bond hydrolysis. The fluorine atoms destabilize the carbonyl (making it more electrophilic) while preventing metabolic oxidation at that carbon.
Bioisosteres for Oxygen
The
group is sterically and electronically similar to an ether oxygen (–O–). Replacing a phosphate ester oxygen or a peptide backbone amide with a unit can improve hydrolytic stability while maintaining the geometry required for receptor binding.
References
Reformatsky Reaction Mechanism & Scope
Tarui, A., et al. "Indium-Promoted Reformatsky Reaction: A Straightforward Access to β-Amino and β-Hydroxy α,α-Difluoro Carbonyl Compounds." Journal of Organic Chemistry, 2012.[2]
pKa Modulation & Bioavailability
Silverman, R. B., et al. "Potent, Highly Selective, and Orally Bioavailable Gem-Difluorinated Monocationic Inhibitors of Neuronal Nitric Oxide Synthase." Journal of Medicinal Chemistry, 2014.
Conformational Analysis
Hunter, L., et al. "Synthesis and conformational analysis of α,β-difluoro-γ-amino acid derivatives."[3] Chemistry – A European Journal, 2011.
Beta-Lactam Reactivity
Decuyper, L., et al. "Synthesis, Reactivity, and Antibacterial Activity of gem-Difluoroalkene, Difluoromethyl, and Trifluoromethyl β-Lactams." Organic Letters, 2023.
Peptidomimetic Applications
Smrcina, M., et al. "Beta-amino acids: versatile peptidomimetics." Journal of Medicinal Chemistry, 2025 (Review).
A Comprehensive Technical Guide to Quantum Chemical Calculations on Difluorinated Amino Esters
Executive Summary: The strategic incorporation of fluorine, particularly as a gem-difluoro group, into amino esters offers a powerful tool for modulating molecular conformation, metabolic stability, and physicochemical p...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The strategic incorporation of fluorine, particularly as a gem-difluoro group, into amino esters offers a powerful tool for modulating molecular conformation, metabolic stability, and physicochemical properties in drug discovery and materials science. Understanding the subtle stereoelectronic effects that govern the behavior of these molecules is paramount for rational design. This technical guide provides researchers, scientists, and drug development professionals with an in-depth framework for applying quantum chemical calculations to elucidate the conformational landscapes and energetic properties of difluorinated amino esters. We move beyond a simple recitation of methods to explain the causality behind procedural choices, emphasizing a self-validating, field-proven protocol grounded in established theoretical principles.
The Strategic Imperative: Why Model Difluorinated Amino Esters?
The substitution of hydrogen with fluorine, the most electronegative element, induces profound changes in molecular properties. While monofluorination has been a mainstay, the gem-difluoromethylene (CF₂) group acts as a unique non-hydrolyzable carbonyl mimic that also powerfully influences local stereochemistry. Its strong dipole and the potent electron-withdrawing nature of the fluorine atoms create a cascade of stereoelectronic effects that are often non-intuitive.
Computational modeling is not merely a supplementary tool but a predictive engine in this context. It allows for the exploration of conformational preferences and the quantification of interactions that are difficult to isolate experimentally. For drug development professionals, this translates to:
Rational Design of Conformationally Constrained Peptides: By predicting and controlling the geometry of fluorinated amino acid residues, peptides can be pre-organized into bioactive conformations, enhancing target affinity and selectivity.[1][2]
Modulation of Physicochemical Properties: Quantum calculations can help predict how gem-difluorination impacts key properties like lipophilicity (LogP) and acidity/basicity (pKa), which are critical for pharmacokinetics.[3]
Insight into Metabolic Stability: Fluorination is a common strategy to block metabolic oxidation.[4][5] Calculations can reveal how conformational changes might expose or shield other parts of the molecule from enzymatic degradation.
The conformational behavior of difluorinated amino esters is dominated by a complex interplay of steric and electronic effects. A robust computational approach must be built on a solid theoretical understanding of these underlying forces.
The Gauche Effect and Hyperconjugation
In contrast to sterically demanding groups, the small van der Waals radius of fluorine allows it to participate in stabilizing gauche interactions. The primary driving force is often a hyperconjugative interaction, specifically the donation of electron density from a neighboring σ-bonding orbital (like a σC-H or σC-C) into the low-lying antibonding orbital of the carbon-fluorine bond (σC-F).[6][7] This σ → σ donation stabilizes conformations where these orbitals are aligned, which frequently results in a gauche arrangement.[7]
Non-Covalent and Dipolar Interactions
The highly polarized C-F bond can participate in a range of non-covalent interactions, including weak C-H···F hydrogen bonds and dipole-dipole alignments.[8] While individually weak, the cumulative effect of these interactions, especially within a constrained molecular backbone, can significantly influence the relative stability of different conformers. Accurately modeling these interactions is a critical challenge for any computational method.[9][10]
Below is a conceptual diagram illustrating the key stabilizing hyperconjugative interaction that underpins the fluorine gauche effect.
Caption: A diagram of the σ → σ* hyperconjugation responsible for the fluorine gauche effect.
The Computational Workflow: A Self-Validating Protocol
This section details a rigorous, step-by-step methodology for the conformational analysis of difluorinated amino esters. The protocol is designed to be self-validating by including verification steps that ensure the chemical relevance of the results.
Caption: A comprehensive workflow for quantum chemical calculations on difluorinated amino esters.
Protocol Steps:
Step 1: Conformational Search:
Objective: To exhaustively sample the conformational space of the flexible amino ester. Relying on a single, hand-built conformation is a critical error that will lead to unreliable results.
Methodology:
Build the 2D structure of the target molecule.
Identify all rotatable single bonds (dihedral angles).
Perform a systematic conformational search by rotating each dihedral angle through its staggered positions (e.g., in 120° increments). For a molecule with n rotatable bonds, this generates 3ⁿ initial structures.[11]
Alternatively, for larger molecules, a stochastic method like high-temperature molecular dynamics followed by quenching can be employed.[12]
Step 2: Geometry Optimization:
Objective: To find the nearest stationary point (a local energy minimum) on the potential energy surface for each starting conformer.
Methodology:
Submit each conformer from the search to a geometry optimization calculation using a selected DFT functional and basis set (see Section 4.0).
Use tight convergence criteria to ensure a true minimum is found.
Step 3: Frequency Calculation (Self-Validation):
Objective: To verify that each optimized structure is a true energy minimum and to calculate zero-point vibrational energy (ZPVE) and thermal corrections.
Methodology:
Perform a frequency calculation on each optimized geometry at the same level of theory.
Validation Check: A true minimum must have zero imaginary frequencies. Structures with one or more imaginary frequencies are transition states or higher-order saddle points and should be discarded or re-examined.
The output provides the ZPVE, enthalpy (H), and Gibbs free energy (G), which are crucial for accurate relative energy comparisons.
Step 4 & 5: Energy Refinement and Solvation:
Objective: To obtain highly accurate relative energies in a simulated solution environment.
Methodology:
(Optional) Perform a single-point energy calculation on the optimized geometries using a larger basis set or a more accurate method (e.g., MP2).[13]
Apply a continuum solvation model, such as the Solvation Model based on Density (SMD) or Polarizable Continuum Model (PCM), using a solvent relevant to the experimental conditions (e.g., water, chloroform).[14][15] This is critical as solvent polarity can significantly alter conformational preferences.[14]
Method Selection: An Expert's Guide to Functionals and Basis Sets
The reliability of the entire workflow hinges on the choice of the computational method. For fluorinated systems, where non-covalent interactions and electron correlation are key, this choice is particularly important.
Data Presentation: Recommended DFT Functionals
Functional
Key Strengths for Fluorinated Systems
Considerations
M06-2X
Excellent for main-group thermochemistry, kinetics, and non-covalent interactions. Often provides a good balance of accuracy and computational cost.[16]
Can be sensitive to the integration grid size.
ωB97X-D
Includes empirical dispersion correction, making it highly suitable for systems where van der Waals forces and weak interactions are critical.[16]
The empirical correction is not a first-principles component.
B3LYP-D3
A widely used hybrid functional. The "-D3" suffix indicates the inclusion of Grimme's dispersion correction, which is essential for these systems.
Standard B3LYP without dispersion correction will perform poorly.
Basis Set Selection:
The basis set determines the flexibility the calculation has to describe the electron distribution.
Recommendation: Use a Pople-style 6-311+G(d,p) or a Dunning correlation-consistent cc-pVTZ (or aug-cc-pVTZ) basis set.
Causality:
Polarization functions (d,p): These are essential to describe the non-spherical shape of electron density in bonds, which is critical for accurate geometries.
Diffuse functions (+ or aug-): Fluorine is highly electronegative and has diffuse electron density. These functions are crucial for accurately describing its electronic structure, non-covalent interactions, and anions.[15]
Analysis and Interpretation: From Data to Chemical Insight
The final step is to translate the raw computational output into actionable chemical knowledge.
Conformational Population: Using the calculated Gibbs free energies (ΔG) in solution for all unique, stable conformers, calculate their relative populations at a given temperature (e.g., 298.15 K) using the Boltzmann distribution equation. This reveals the dominant conformation(s) of the molecule in solution.
Unveiling Driving Forces:
Natural Bond Orbital (NBO) Analysis: This method directly probes for hyperconjugative interactions. It can quantify the stabilization energy (E(2)) associated with a σ → σ* donation, providing direct evidence for the electronic effects driving a particular conformation.[15]
Non-Covalent Interaction (NCI) Plots: This technique provides a visually intuitive 3D map of the molecule, highlighting regions of stabilizing (attractive) and destabilizing (repulsive) non-covalent interactions.[10]
Benchmarking: The ultimate validation of a computational model is comparison with experimental data. Where possible, calculated NMR J-couplings, chemical shifts, or NOE distances should be compared with experimental NMR data to confirm the predicted conformational ensemble.[11][17]
Conclusion and Future Outlook
Quantum chemical calculations provide an indispensable toolkit for understanding and predicting the behavior of difluorinated amino esters. By following a rigorous, self-validating protocol and making informed choices about computational methods, researchers can gain deep insights into the stereoelectronic forces that govern conformation. This predictive power enables the rational design of next-generation pharmaceuticals, peptides, and advanced materials where precise molecular geometry is the key to function. As computational resources continue to grow, these methods will become even more central to the molecular design pipeline, reducing experimental costs and accelerating the pace of discovery.
References
Computational and Experimental Studies of Non-Covalent Interactions: Characterization of CH...π Interactions and Structure of 1,1-Difluoroethylene...Carbon Dioxide. (n.d.). Google Scholar.
Tinker, Tailor, Soldier, Spy: The Diverse Roles That Fluorine Can Play within Amino Acid Side Chains. (n.d.). National Center for Biotechnology Information. [Link]
The Many Faces of Fluorine: Some Noncovalent Interactions of Fluorine Compounds. (n.d.). ResearchGate. [Link]
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). National Center for Biotechnology Information. [Link]
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). DiVA. [Link]
Studying Noncovalent Interactions in Molecular Systems with Machine Learning. (2025). ACS Publications. [Link]
Computational investigation of non-covalent interactions in 1-butyl 3-methylimidazolium/bis(trifluoromethylsulfonyl)imide [bmim][Tf2N] in EMD and NEMD. (2018). AIP Publishing. [Link]
Probing Non-Covalent Interactions through Molecular Balances: A REG-IQA Study. (n.d.). National Center for Biotechnology Information. [Link]
Development and Validation of Fluorinated, Aromatic Amino Acid Parameters for Use with the AMBER ff15ipq Protein Force Field. (n.d.). National Center for Biotechnology Information. [Link]
Homologated amino acids with three vicinal fluorines positioned along the backbone: development of a stereoselective synthesis. (2017). National Institutes of Health. [Link]
Informing Molecular Design by Stereoelectronic Theory: The Fluorine Gauche Effect in Catalysis. (2018). ACS Publications. [Link]
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (2024). ResearchGate. [Link]
The effect of gem-difluorination on the conformation and properties of a model macrocyclic system. (n.d.). Royal Society of Chemistry. [Link]
Conformational Analysis of 1,3-Difluorinated Alkanes. (2024). Semantic Scholar. [Link]
Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry: The Case of Functionalized Cycloalkanes. (2022). PubMed. [Link]
Development and Validation of Fluorinated Amino Acid Parameters for use with the AMBER ff15ipq Protein Force Field. (2022). bioRxiv. [Link]
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Strategic Integration of Fluorinated
-Amino Acids in Medicinal Chemistry
Content Type: Technical Whitepaper / Methodological Guide
Audience: Medicinal Chemists, Chemical Biologists, and Drug Discovery Leads
Strategic Integration of Fluorinated
-Amino Acids in Medicinal Chemistry
Executive Summary: The Fluorine Effect in Peptidomimetics
In the landscape of modern drug design,
-amino acids represent a critical "privileged scaffold." However, the native -peptide backbone often suffers from pharmacokinetic limitations. The strategic introduction of fluorine—specifically into the -amino acid backbone—is not merely a steric substitution; it is a profound electronic modulation.
As a Senior Application Scientist, I posit that the incorporation of fluorine into these scaffolds serves three distinct, high-value functions:
Conformational Locking: Exploiting the gauche effect to pre-organize ligand binding.
Metabolic Armor: Blocking proteolytic cleavage sites (specifically against peptidases like DPP-IV).
Lipophilicity Tuning: Modulating
without significant steric penalty compared to methyl groups.
This guide moves beyond basic synthesis to explore the causality of stereoelectronic control and provides a validated protocol for the most robust synthetic route: the Reformatsky-type addition.
Stereoelectronic Engineering: The Gauche Effect
To use fluorinated
-amino acids effectively, one must understand the underlying orbital interactions. Unlike bulky alkyl groups that rely on steric repulsion (A-values) to dictate geometry, fluorine directs conformation through the fluorine gauche effect .
Mechanistic Insight
In 1,2-difluoroethane or
-fluoroamines, the molecule preferentially adopts a gauche conformation () rather than the sterically less crowded anti conformation.
Hyperconjugation: The primary driver is the donation of electron density from the
bonding orbital into the low-lying antibonding orbital.[1] This interaction is maximized when the C-H and C-F bonds are anti-periplanar, forcing the F and N (or F and C) atoms into a gauche relationship.
Electrostatics: In
-fluoroammonium systems (protonated amines), an attractive electrostatic interaction between and further stabilizes the gauche form.
Visualization of Conformational Logic
The following diagram illustrates how stereoelectronic effects dictate the folding propensity of fluorinated
-peptides.
Figure 1: The causal pathway from quantum mechanical orbital interactions to macroscopic biological activity in fluorinated peptidomimetics.
Synthetic Methodology: The Reformatsky Route
While methods such as Arndt-Eistert homologation exist, they often require hazardous diazomethane. For scalable, industrial applications, the Reformatsky reaction using ethyl bromodifluoroacetate is the "Gold Standard" for generating
-difluoro--amino acids.
Why this Method?
Safety: Avoids explosive diazo intermediates.
Versatility: Works exceptionally well with imines (Honda-Reformatsky conditions).[2]
Stereocontrol: When coupled with chiral auxiliaries (e.g., Ellman's sulfinylimines), it yields high diastereomeric excess (
).
Validated Protocol: Synthesis of
-difluoro-
-amino esters
Target: Synthesis of Ethyl 3-((tert-butylsulfinyl)amino)-2,2-difluoro-3-phenylpropanoate.
Catalyst: Copper(I) chloride (CuCl) - optional but recommended for rate enhancement.
Step-by-Step Methodology
Zinc Activation (Critical Step):
Suspend Zinc dust (4.0 equiv) in dry THF under Argon.
Add TMSCl (0.1 equiv) and 1,2-dibromoethane (0.1 equiv). Reflux for 15 minutes to expose the active metal surface. Note: Failure to activate Zn is the #1 cause of reaction failure.
Application Notes: Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride - A Versatile Fluorinated Building Block for Organic Synthesis
Abstract This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride. This document details the st...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride. This document details the strategic importance of this building block, its physicochemical properties, and provides field-tested protocols for its application in the synthesis of high-value fluorinated heterocycles and peptidomimetics. The protocols are designed to be self-validating, with in-depth explanations of the chemical principles and experimental choices that ensure reproducibility and success.
Introduction: The Strategic Value of the gem-Difluoro-β-Amino Acid Scaffold
The introduction of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry, often leading to profound improvements in metabolic stability, bioavailability, lipophilicity, and binding affinity.[1] The gem-difluoro (CF2) group, in particular, serves as a unique bioisostere for carbonyls, ethers, or other functional groups, capable of modulating electronic properties and conformational preferences without introducing excessive steric bulk.[2]
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a bifunctional building block that provides direct access to the α,α-difluoro-β-alanine scaffold. This structural motif is of significant interest for the development of novel protease inhibitors, peptide mimetics, and complex heterocyclic systems.[3] As a stable, crystalline hydrochloride salt, the reagent offers excellent shelf-life and handling characteristics compared to the corresponding free amine. The primary amine provides a nucleophilic handle for a vast array of transformations, while the ethyl ester can be further manipulated, making it a highly versatile precursor for library synthesis and lead optimization campaigns.
Physicochemical & Safety Information
A clear understanding of the reagent's properties is critical for successful experimental design.
Store at 2-8 °C under an inert atmosphere. Hygroscopic.
-
Safety Profile:
While specific toxicity data is limited, standard precautions for handling fine chemicals should be observed. The compound is an irritant. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. All manipulations should be performed in a well-ventilated fume hood.
Application I: Synthesis of Fluorinated Dihydropyrimidines
One of the most powerful applications of β-amino esters is in the construction of heterocyclic scaffolds. A prime example is the cyclocondensation reaction with a 1,3-dielectrophile, such as a β-diketone, to furnish substituted dihydropyrimidines. These structures are privileged in medicinal chemistry, appearing in numerous approved drugs.
Mechanistic Rationale & Workflow
The reaction proceeds via a multi-step, one-pot sequence. First, the hydrochloride salt must be neutralized in situ to liberate the nucleophilic free amine. A non-nucleophilic organic base like triethylamine (TEA) is ideal for this purpose as it effectively scavenges the HCl without competing in the primary reaction. The liberated amine then undergoes a rapid condensation with one of the ketone carbonyls of the diketone (e.g., acetylacetone) to form an enamine intermediate. This is followed by an intramolecular cyclization, where the second amine attacks the remaining carbonyl group, and subsequent dehydration to yield the stable dihydropyrimidine ring system.
The choice of solvent is critical; protic solvents like ethanol or isopropanol are excellent as they facilitate the proton transfer steps inherent in the condensation and dehydration mechanisms.
Caption: Workflow for dihydropyrimidine synthesis.
Detailed Experimental Protocol
Reaction: Synthesis of Ethyl 2,2-difluoro-3-(4,6-dimethyl-1,2-dihydropyrimidin-2-yl)propanoate
Reagent Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (1.89 g, 10.0 mmol, 1.0 equiv).
Solvent Addition: Add anhydrous ethanol (40 mL). Stir the suspension at room temperature.
Base Addition: Add triethylamine (TEA) (1.53 mL, 11.0 mmol, 1.1 equiv) dropwise to the stirring suspension. Stir for 15 minutes. The solid should largely dissolve as the free amine is formed.
Diketone Addition: Add acetylacetone (1.02 mL, 10.0 mmol, 1.0 equiv) to the reaction mixture.
Reaction Execution: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 6-12 hours.
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system. The disappearance of the starting amine spot indicates reaction completion.
Workup - Solvent Removal: Allow the flask to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.
Workup - Extraction: Redissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel. Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
Workup - Drying: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product as an oil or semi-solid.
Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 40% ethyl acetate in hexanes to afford the pure product.
Application II: Synthesis of Fluorinated Acyclic Peptidomimetics
The primary amine of the building block is readily acylated, providing a straightforward entry into fluorinated amide and peptide derivatives. This reaction is fundamental for creating enzyme inhibitors or probes where the gem-difluoro group mimics a tetrahedral intermediate.
Mechanistic Rationale & Workflow
Standard amide coupling protocols are highly effective. When using an acyl chloride, a stoichiometric amount of base is required to neutralize the HCl byproduct, in addition to the base needed to free the amine from its hydrochloride salt. Therefore, at least two equivalents of a base like triethylamine or DIPEA (N,N-Diisopropylethylamine) are necessary. The reaction is typically performed in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to prevent hydrolysis of the acyl chloride. The reaction is generally fast and proceeds at room temperature.
Caption: Workflow for N-Acylation reaction.
Detailed Experimental Protocol
Reaction: Synthesis of Ethyl 3-(benzamido)-2,2-difluoropropanoate
Reagent Preparation: In a 100 mL round-bottom flask under an argon atmosphere, suspend Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (1.89 g, 10.0 mmol, 1.0 equiv) in anhydrous dichloromethane (DCM, 50 mL).
Cooling: Cool the suspension to 0 °C using an ice-water bath.
Base Addition: Add triethylamine (3.06 mL, 22.0 mmol, 2.2 equiv) dropwise via syringe. Stir the mixture at 0 °C for 10 minutes.
Acyl Chloride Addition: Add benzoyl chloride (1.16 mL, 10.0 mmol, 1.0 equiv) dropwise to the reaction mixture. A precipitate of triethylammonium chloride may form.
Reaction Execution: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours.
Monitoring: Monitor the reaction by TLC (2:1 Hexanes:Ethyl Acetate) until the starting amine is consumed.
Workup - Quenching: Quench the reaction by adding water (30 mL).
Workup - Extraction: Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 20 mL).
Workup - Washing: Combine the organic layers and wash sequentially with 1 M HCl (30 mL), saturated aqueous sodium bicarbonate (30 mL), and brine (30 mL).
Workup - Drying & Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
Purification: The crude product is often of high purity. If necessary, it can be recrystallized from ethyl acetate/hexanes or purified by a short silica gel plug to yield the final product.
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a robust and highly effective building block for introducing the valuable α,α-difluoro-β-amino acid moiety into complex molecules. Its utility in forming both heterocyclic and acyclic structures has been demonstrated through reliable and reproducible protocols. The straightforward handling of the hydrochloride salt, combined with its versatile reactivity, makes it an essential tool for any research program focused on the synthesis of novel fluorinated compounds for pharmaceutical or agrochemical applications.
References
ResearchGate. (2025). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). Retrieved from [Link]
MDPI. (2023). Amino Derivatives of Diaryl Pyrimidines and Azolopyrimidines as Protective Agents against LPS-Induced Acute Lung Injury. Molecules, 28(2), 729. Retrieved from [Link]
MDPI. (n.d.). Condensation Reactions of 3-Oxo-2-arylhydrazonopropanals with Active Methylene Reagents. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Multicomponent Domino Cyclization of Ethyl Trifluoropyruvate with Methyl Ketones and Amino Alcohols as A New Way to γ-Lactam Annulated Oxazacycles. Molecules, 28(4), 1933. Retrieved from [Link]
MDPI. (2022). Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. Molecules, 27(3), 795. Retrieved from [Link]
National Center for Biotechnology Information. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Biomimetic enantioselective synthesis of β,β-difluoro-α-amino acid derivatives. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ecofriendly synthesis of pyrano[2,3-d]pyrimidine derivatives and related heterocycles with anti-inflammatory activities. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents. Retrieved from [Link]
National Center for Biotechnology Information. (2023). Design, synthesis, and biological evaluation of pyrido[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine derivatives as novel EGFRL858R/T790M inhibitors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 3,3-difluoropropanoate. PubChem. Retrieved from [Link]
bioRxiv. (2025). High-Throughput Evaluation of Cryoprotective Agents for Mixture Effects That Reduce Toxicity. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Synthesis, molecular and crystal structures of 4-amino-3,5-difluorobenzonitrile, ethyl 4-amino-3,5-difluorobenzoate, and diethyl 4,4′-(diazene-1,2-diyl)bis(3,5-difluorobenzoate). Retrieved from [Link]
Royal Society of Chemistry. (n.d.). Initial decomposition pathways of 1,1-diamino-2,2-dinitroethylene (α-FOX-7) in the condensed phase. Retrieved from [Link]
MDPI. (n.d.). Chlorination of Aromatic Amino Acids: Elucidating Disinfection Byproducts, Reaction Kinetics, and Influence Factors. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 2,2-difluoropropanoate. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 2-amino-3-(2,2-difluoroethoxy)propanoate. PubChem. Retrieved from [Link]
ResearchGate. (2025). β-Lactams. VII. The synthesis of 3-vinyl and 3-isopropenyl 4-substituted azetidinones. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 3-amino-2,2-difluoropropanoate. PubChem. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Ethyl 3-amino-2-fluoropropanoate. PubChem. Retrieved from [Link]
Semantic Scholar. (2005). The simple and selective synthesis of 3-amino-2,2-difluorocarboxylic esters and difluoro-β-lactams using ethyl bromodifluoroacetate in the presence of rhodium catalyst. Retrieved from [Link]
Application Note: Strategic Incorporation of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride into Peptidomimetics
-Amino Acids Executive Summary This guide details the incorporation of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS: 428452-49-7 derivatives) into peptidomimetic scaffolds. This building block is a fluorinated...
Author: BenchChem Technical Support Team. Date: February 2026
-Amino Acids
Executive Summary
This guide details the incorporation of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS: 428452-49-7 derivatives) into peptidomimetic scaffolds. This building block is a fluorinated isostere of
-alanine. The introduction of the gem-difluoro () moiety at the -position exerts profound electronic effects, significantly lowering the pKa of the neighboring amine and increasing the lipophilicity of the resulting peptide.
Key Applications:
Protease Resistance: The
group sterically and electronically blocks proteolytic cleavage at the amide bond.
PK Modulation: Increases metabolic stability and membrane permeability.
Conformational Control: Induces specific backbone torsion angles via the gauche effect.
Physicochemical Profile & Rational Design
Understanding the electronic environment of this molecule is prerequisite to successful synthesis. The electron-withdrawing nature of the fluorine atoms alters the reactivity compared to non-fluorinated
-amino acids.
Data Summary Table
Property
Value / Description
Impact on Protocol
Formula
Requires desalting before coupling.
MW
189.59 g/mol (Salt); 153.13 g/mol (Free Base)
Calculate stoichiometry based on salt weight.
Amine pKa
~6.5 - 7.5 (Estimated)
Critical: Significantly lower than -Ala (~10.2). The amine is less nucleophilic.
Lipophilicity
Increased (vs. non-fluorinated)
May require modification of HPLC gradients.
Stability
High (C-F bond)
Resistant to standard acidic/basic deprotection conditions.
Mechanistic Insight: The "Fluorine Effect" on Coupling
The central challenge is the reduced nucleophilicity of the
-amino group. The -difluoro group exerts a strong inductive effect (), pulling electron density away from the amine nitrogen.
Consequence: Standard coupling protocols (e.g., EDC/NHS) may proceed sluggishly or fail.
Solution: Use high-efficiency coupling reagents (HATU, COMU) or pre-activated acid chlorides/fluorides and ensure the reaction pH is strictly maintained.
Strategic Workflow
The following diagram illustrates the critical decision pathways for incorporating this building block.
Figure 1: Synthetic workflow for incorporating Ethyl 3-Amino-2,2-difluoropropanoate. The yellow node highlights the step requiring modified protocols due to low amine nucleophilicity.
Detailed Experimental Protocols
Protocol A: Free Base Generation & N-Acylation (The "Hard" Step)
Objective: Couple the fluorinated amine to a carboxylic acid (e.g., N-protected amino acid).
Rationale: Due to the low pKa, the amine is less basic but also a poorer nucleophile. We use HATU to generate a highly reactive active ester of the partner acid.
Activation: Dissolve the Carboxylic Acid Partner and HATU in anhydrous DMF (0.1 M concentration) under nitrogen.
Base Addition 1: Add 1.0 equiv of DIPEA. Stir for 2-5 minutes to pre-activate the acid (formation of the OAt ester).
Salt Break: In a separate vial, dissolve the Ethyl 3-Amino-2,2-difluoropropanoate HCl in minimal DMF. Add 2.0 equiv of DIPEA to neutralize the HCl and free the amine.
Coupling: Add the amine solution to the activated acid mixture.
pH Check: Verify the "apparent" pH is basic (wet pH paper > 8). Add remaining DIPEA if necessary. Note: The fluorinated amine requires a basic environment to ensure it is not protonated, despite its lower pKa.
Reaction: Stir at Room Temperature (RT) for 4–16 hours. Monitor by LC-MS.
Tip: If conversion is low after 4 hours, add 0.5 equiv more HATU and DIPEA.
Objective: Convert the ethyl ester to the free carboxylic acid for subsequent coupling.
Rationale: The
-difluoro group renders the ester carbonyl susceptible to attack, but the ethyl group is robust. Standard LiOH hydrolysis is effective and safe; the group generally prevents -elimination of fluorine under these conditions.
Dissolution: Dissolve the peptide-ester in THF (0.1 M). Cool to 0°C on an ice bath.
Saponification: Add LiOH dissolved in water dropwise.
Reaction: Stir at 0°C for 30 minutes, then allow to warm to RT. Monitor by TLC or LC-MS (Ester mass
Acid mass).
Time: Usually complete within 1-2 hours.
Quench: Carefully acidify to pH ~3 using 1N HCl.
Extraction: Extract with EtOAc or DCM. (Note: Fluorinated fragments can be more lipophilic; ensure thorough extraction).
Isolation: Dry and concentrate. The resulting acid is often pure enough for the next coupling.
Protocol C: C-Terminal Coupling (The "Easy" Step)
Objective: Couple the newly formed fluorinated acid to a downstream amine.
Rationale: The
group makes the carboxylic acid carbonyl more electrophilic than standard amino acids. Activation is fast, but the active ester is prone to hydrolysis if water is present.
Dissolution: Dissolve the Fluorinated Acid in DCM or DMF.
Activation: Add the Coupling Agent and Base. Stir for 2 minutes.
Addition: Add the Amine Partner immediately.
Reaction: Stir at RT. Reaction is typically fast (30 min – 2 hours) due to the activated carbonyl.
Caution: Do not leave the activated ester sitting without the amine partner for long periods; it may decompose or hydrolyze.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield (Protocol A)
Poor nucleophilicity of fluorinated amine.
Switch to HATU or COMU . Increase reaction temperature to 40°C. Use Sym-collidine instead of DIPEA to reduce steric bulk.
Defluorination
Harsh basic conditions or high temp.
Avoid strong bases like NaH or reaction temps >60°C. Stick to LiOH/THF for hydrolysis.
Hydrolysis of Active Ester
Moisture in solvent during Protocol C.
Use anhydrous solvents. The electron-deficient carbonyl is "thirsty" and will react with trace water faster than standard amino acids.
Racemization
Not applicable (Achiral at ).
This molecule is achiral at the -carbon (), eliminating racemization concerns during coupling.
References
Sante, L., et al. (2022). "Effect of gem-Difluorination on the Key Physicochemical Properties Relevant to Medicinal Chemistry." Journal of Medicinal Chemistry.
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry.
Veruk, D., et al. (2020). "Metabolic Stability of Peptide-Based Pharmaceuticals." Molecules.
Application Note: Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride in Drug Discovery
-amino acid building blocks for lead optimization. Executive Summary Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS: 541547-37-9 / derivative forms) is a specialized fluorinated building block used to introduce...
Author: BenchChem Technical Support Team. Date: February 2026
-amino acid building blocks for lead optimization.
Executive Summary
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS: 541547-37-9 / derivative forms) is a specialized fluorinated building block used to introduce the gem-difluoro motif (
) into small molecule drugs and peptidomimetics.
In modern drug discovery, this compound serves three critical functions:
Metabolic Blocking: The C-F bond strength (approx. 116 kcal/mol) renders the
-position metabolically inert, preventing oxidative degradation common in non-fluorinated analogs.
pKa Modulation: The electron-withdrawing fluorine atoms lower the pKa of the adjacent amine (and subsequent amide), altering hydrogen bond donor capability and improving membrane permeability.
Bioisosterism: The
group acts as a lipophilic bioisostere for oxygen atoms (ether linkages) or carbonyl groups, maintaining steric bulk while modulating polarity.
This guide provides the technical roadmap for incorporating this moiety into drug scaffolds, focusing on overcoming the reduced nucleophilicity of the fluorinated amine during synthesis.
Soluble in water, MeOH, DMSO; sparingly soluble in DCM (salt form)
Storage
2-8°C, under inert atmosphere (Argon/Nitrogen); Hygroscopic
Key Hazard
Irritant (Skin/Eye/Respiratory).[1][2] Handle in fume hood.
Expert Insight: The presence of the gem-difluoro group at the
-position to the ester creates a distinct electronic environment. The amine is to the fluorine atoms, which reduces its basicity (and nucleophilicity) compared to non-fluorinated -alanine. This requires modified coupling conditions described in Section 4 .
Strategic Applications in Medicinal Chemistry
Metabolic Stability & The "Fluorine Effect"
The primary utility of this building block is to replace labile C-H bonds with C-F bonds. In peptide linkers, the
-carbon is often a site of enzymatic attack (e.g., racemization or oxidation). Substituting with blocks these pathways without significantly altering the steric footprint (Van der Waals radius: H = 1.20 Å vs. F = 1.47 Å).
Peptidomimetics & Conformation
Incorporating 2,2-difluoro-
-amino acids into peptide chains induces specific secondary structures. The gauche effect (preference of C-F bonds to align gauche to adjacent heteroatoms) restricts conformational freedom, potentially locking the molecule into a bioactive conformation and increasing affinity for the target receptor.
Visual Logic: Mechanism of Action
The following diagram illustrates the decision-making process for selecting this building block during Lead Optimization.
Figure 1: Decision logic for deploying Ethyl 3-Amino-2,2-difluoropropanoate in lead optimization.
Experimental Protocols
Protocol A: Free-Basing and Amide Coupling
Challenge: The hydrochloride salt is acidic, and the fluorine substituents make the amine less nucleophilic than standard amines.
Solution: Use a stronger base/activator system or ensure complete neutralization before coupling.
Activation: In a round-bottom flask, dissolve the Carboxylic Acid Partner (1.0 mmol) in dry DMF (5 mL). Add DIPEA (1.0 mmol) and HATU (1.0 mmol). Stir at room temperature for 5–10 minutes to form the activated ester.
Note: Pre-activation is crucial because the fluorinated amine reacts slowly.
Salt Neutralization: In a separate vial, dissolve/suspend Ethyl 3-Amino-2,2-difluoropropanoate HCl (1.2 mmol) in DMF (2 mL). Add DIPEA (2.5 mmol).
Critical Step: Ensure the salt is fully neutralized. The solution may remain slightly cloudy.
Coupling: Add the neutralized amine solution dropwise to the activated acid mixture.
Reaction: Stir at Room Temperature for 4–16 hours. Monitor by LC-MS.
Optimization: If conversion is low after 4 hours, heat to 40°C. The reduced nucleophilicity often requires thermal energy.
Work-up: Dilute with Ethyl Acetate. Wash sequentially with:
10% Citric Acid (removes unreacted amine/DIPEA)
Saturated
(removes unreacted acid)
Brine
Purification: Dry over
, concentrate, and purify via Flash Chromatography (Hexane/EtOAc).
Protocol B: Ester Hydrolysis (Deprotection)
To continue synthesis at the C-terminus, the ethyl ester must be hydrolyzed.
Reagents:
LiOH
(2.0 - 3.0 equiv)
Solvent: THF/Water (3:1)
Step-by-Step Procedure:
Dissolve the coupled intermediate (from Protocol A) in THF/Water (3:1).
Add LiOH
in one portion.
Stir at 0°C for 30 minutes, then warm to Room Temperature. Monitor by TLC/LC-MS.
Caution: Avoid heating above 40°C or prolonged exposure to strong base (>24h), as the
-proton (if any remain) or the C-F bond integrity can sometimes be compromised in extreme basic conditions, though the gem-difluoro group is generally robust.
Acidification: Carefully acidify to pH ~3 using 1N HCl.
Extraction: Extract immediately with Ethyl Acetate. (Do not leave the product in the acidic aqueous phase for extended periods).
Synthetic Workflow Visualization
Figure 2: Step-by-step synthetic workflow for incorporating the difluoro-beta-amino acid moiety.
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Coupling
Reduced nucleophilicity of the fluorinated amine.
Switch to a more reactive coupling agent (e.g., HATU, COMU). Increase reaction time or temperature (up to 50°C).
Incomplete Neutralization
HCl salt not fully dissociated.
Ensure at least 3.0 equiv of DIPEA is used. Pre-mix the salt and base before adding to the reaction.
Decomposition during Hydrolysis
Base sensitivity or retro-Aldol type reactions (rare but possible).
Use LiOH at 0°C. Avoid NaOH/KOH if possible. Monitor reaction closely and quench immediately upon completion.
Solubility Issues
Fluorinated compounds can be lipophilic but the salt is polar.
Use a DMF/DCM co-solvent system to ensure solubility of both the salt and the lipophilic acid partner.
References
ResearchGate. (2020). Applications of gem-difluoro olefins in medicinal chemistry.[3][4][5][6][7] Retrieved from [Link]
National Institutes of Health (NIH). (2020). Synthesis of gem-Difluoro Olefins through C−H Functionalization and β-fluoride Elimination Reactions. Retrieved from [Link]
ResearchGate. (2005). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine).[8] Retrieved from [Link]
American Chemical Society (ACS). (2023). Design, Synthesis, and Biological Activity of a Difluoro-Substituted, Conformationally Rigid Vigabatrin Analogue. Journal of Medicinal Chemistry. Retrieved from [Link]
Application Notes and Protocols for the Large-Scale Synthesis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Abstract This document provides a comprehensive guide for the large-scale synthesis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, a critical building block in modern medicinal chemistry. The introduction of a ge...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
This document provides a comprehensive guide for the large-scale synthesis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, a critical building block in modern medicinal chemistry. The introduction of a gem-difluoro group into bioactive molecules can significantly enhance their metabolic stability, bioavailability, and binding affinity, making this compound a valuable intermediate for drug development.[1][2] This guide details a robust and scalable synthetic route, focusing on the key Reformatsky reaction, and provides in-depth protocols, safety considerations, and characterization methods tailored for researchers and drug development professionals.
Introduction and Strategic Overview
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, the hydrochloride salt of difluoro-β-alanine ethyl ester, serves as a versatile precursor for synthesizing complex fluorinated pharmaceuticals and agrochemicals.[2][3] The synthetic strategy outlined herein is designed for scalability and reliability, proceeding through three main stages:
Synthesis of an N-Protected Imine: Formation of a stable imine intermediate to direct the subsequent C-C bond formation.
Zinc-Mediated Reformatsky Reaction: The core transformation involving the reaction of an organozinc reagent derived from ethyl bromodifluoroacetate with the N-protected imine.[4][5]
Deprotection and Salt Formation: Removal of the protecting group and conversion of the resulting free amine to its stable hydrochloride salt for improved handling and storage.[6][7]
The choice of the Reformatsky reaction is deliberate for large-scale applications. The corresponding organozinc enolates are less basic than their lithium or magnesium counterparts (Grignard reagents), which minimizes side reactions such as self-condensation and nucleophilic attack on the ester moiety.[8][9] This selectivity allows for cleaner reactions and higher yields, which are critical for industrial production.
Overall Synthetic Pathway
The complete synthetic transformation is illustrated below.
Caption: Experimental workflow for the Reformatsky reaction.
Zinc Activation: In a 20 L reactor under a nitrogen atmosphere, charge activated zinc dust (440 g, 6.73 mol) and anhydrous THF (2.0 L). [10]Add a small crystal of iodine. Heat the suspension to a gentle reflux for 30 minutes. The disappearance of the iodine color indicates activation.
Reagent Formation: To the activated zinc suspension, add approximately 10% of the ethyl bromodifluoroacetate (125 g). A gentle exotherm should be observed, maintaining the reflux. Once initiated, add the remaining ethyl bromodifluoroacetate dropwise over 2-3 hours, maintaining a steady reflux.
Reaction: After the addition is complete, stir the resulting greyish suspension for an additional hour. Cool the mixture to 20-25°C. Add a solution of N-(diphenylmethylene)methanamine (1.00 kg, 5.12 mol) in anhydrous THF (2.0 L) dropwise, maintaining the internal temperature below 40°C using external cooling.
Reaction Completion: Once the addition is complete, heat the mixture to 50°C and stir for 4-6 hours. Monitor the reaction progress by TLC or HPLC until the imine is consumed.
Work-up: Cool the reaction mixture to 0°C. Slowly quench the reaction by adding saturated aqueous ammonium chloride solution (5.0 L). Stir vigorously for 30 minutes.
Isolation: Separate the organic layer. Extract the aqueous layer twice with ethyl acetate (2 x 2.0 L). Combine all organic layers, wash with brine (2.0 L), dry over anhydrous sodium sulfate, and filter.
Concentration: Remove the solvent under reduced pressure to yield the crude protected product, Ethyl 3-((diphenylmethylene)amino)-2,2-difluoropropanoate, as a viscous oil.
Part 3: Deprotection and Hydrochloride Salt Formation
Materials & Reagents
Reagent
MW ( g/mol )
Density (g/mL)
Molar Eq.
Amount (per kg of crude)
Crude Protected Amino Ester
331.35
-
1.0
1.0 kg
2M Hydrochloric Acid
36.46
-
3.0
4.5 L
Diethyl Ether
74.12
0.71
-
10.0 L
Sodium Bicarbonate (Sat. Soln.)
84.01
-
-
As needed
| HCl in Diethyl Ether (2M) | 36.46 | - | 1.1 | As needed |
Procedure
Hydrolysis (Deprotection): Dissolve the crude protected amino ester (1.0 kg, 3.02 mol) in diethyl ether (5.0 L) in the reactor. Add 2M aqueous HCl (4.5 L, 9.0 mol) and stir vigorously at room temperature for 4-6 hours. The hydrolysis of the imine will result in the formation of a precipitate (benzophenone).
Isolation of Free Amine: Filter the mixture to remove the benzophenone. Transfer the filtrate to a separatory funnel. Separate the aqueous layer (which contains the desired product as the HCl salt). Wash the organic layer with 2M HCl (1.0 L). Combine the aqueous layers.
Basification: Cool the combined aqueous layers in an ice bath and carefully adjust the pH to ~9-10 by the slow addition of a saturated sodium bicarbonate solution.
Extraction: Extract the free amine into diethyl ether or ethyl acetate (3 x 3.0 L). Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
Salt Formation: Filter the dried solution and cool it to 0-5°C in an ice bath. Slowly add a 2M solution of HCl in diethyl ether with stirring. The hydrochloride salt will precipitate as a white solid.
Final Product Isolation: Continue stirring for 1 hour at 0-5°C. Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum at 40°C.
Purity and Yield: The final product, Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, is obtained as a white to off-white crystalline solid. [7]The expected overall yield from the imine is 60-75%, with a purity of >98% as determined by HPLC.
¹H NMR, ¹³C NMR, ¹⁹F NMR: To confirm the chemical structure.
Mass Spectrometry (MS): To confirm the molecular weight.
High-Performance Liquid Chromatography (HPLC): To determine purity.
References
CN104926717A - Preparation method for ethyl 3-(pyridin-2-ylamino) propanoate.
Synthesis of Difluoroalkylated 2-Azaspiro[4.5]decanes Derivatives via Copper-Catalyzed Difluoroalkylation/ Dearomatization of N-Arylpropiolamides. The Royal Society of Chemistry. [Link]
CN106316869A - Synthesis method of beta-alanine methyl ester salt product.
Beta-alanine: Design, synthesis and antimicrobial evaluation of synthesized derivatives. Scholars Research Library. [Link]
EP2352721B1 - Novel process for the preparation of amino acid derivatives.
Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]
Polarographic Studies on the Reduction of Ethyl 2,3-Dioxo- butyrate-2-arylhydrazono-3-semicarbazones. Indian Journal of Chemistry. [Link]
Preparation of (2R,5S)-2-tert-butyl-3,5-dimethylimidazolidin-4-one. Organic Syntheses Procedure. [Link]
The Reformatsky analogous reaction for the synthesis of novel β-thioxoesters via using aroyl isothiocyanates under solvent-free ball milling and conventional conditions. National Institutes of Health. [Link]
Beta-Alanine Ethyl Ester Hydrochloride CAS 4244-84-2 Manufacturers and Suppliers. Fengchen Group. [Link]
Application Notes & Protocols: Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride as a Precursor for Radiolabeling
For: Researchers, scientists, and drug development professionals in the field of Positron Emission Tomography (PET). Introduction: The Significance of Fluorine-18 and gem-Difluoro Moieties in PET Tracer Development Posit...
Author: BenchChem Technical Support Team. Date: February 2026
For: Researchers, scientists, and drug development professionals in the field of Positron Emission Tomography (PET).
Introduction: The Significance of Fluorine-18 and gem-Difluoro Moieties in PET Tracer Development
Positron Emission Tomography (PET) stands as a powerful non-invasive imaging modality, providing functional and metabolic information at the molecular level, crucial for the diagnosis and staging of various diseases, particularly in oncology.[1] The utility of PET is intrinsically linked to the development of specific and effective radiotracers. Fluorine-18 ([¹⁸F]) is a favored radionuclide for PET tracer synthesis due to its near-ideal physical characteristics: a half-life of 109.8 minutes, which is long enough for multi-step syntheses and distribution, and low positron energy (635 keV) that allows for high-resolution images.[2][3][4]
The incorporation of fluorine into bioactive molecules can significantly enhance their metabolic stability and binding affinity. The gem-difluoroalkyl group (CF₂) is of particular interest as it can act as a bioisostere for carbonyl groups, ethers, or other functional groups, potentially improving the pharmacokinetic profile of a drug candidate. Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride serves as a key building block for introducing this valuable moiety into molecules destined for ¹⁸F-radiolabeling. This guide provides an in-depth look at its application, from fundamental properties to detailed radiolabeling protocols.
Properties of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
A thorough understanding of the precursor's physicochemical properties is fundamental to developing robust and reproducible radiolabeling procedures.
This table summarizes the key physical and chemical properties of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride.
The Rationale Behind Using a Difluorinated Precursor
The decision to employ a gem-difluorinated precursor like Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is driven by several key advantages in drug design and PET tracer development:
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making molecules containing this bond more resistant to metabolic degradation. This can lead to longer biological half-lives and improved imaging windows for PET tracers.[8]
Modulation of Physicochemical Properties: The introduction of fluorine can alter a molecule's lipophilicity, pKa, and conformational preferences. The gem-difluoro group, in particular, can influence hydrogen bonding capabilities and dipole moments, which can be fine-tuned to optimize target engagement and reduce off-target binding.
Bioisosterism: The CF₂ group can mimic other functional groups present in endogenous ligands or drugs. This allows for the design of novel tracers with potentially improved affinity and selectivity for their biological targets.
Step-by-Step Radiolabeling Protocol: A Generalized Approach
The following protocol outlines a generalized, two-step approach for the radiolabeling of a target molecule using Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride as a synthon, which is first conjugated to a targeting vector before the radiolabeling step. The final radiolabeling is achieved via nucleophilic substitution.
Part A: Conjugation of the Precursor to a Targeting Moiety
This initial phase involves the chemical modification of the targeting molecule (e.g., a peptide, antibody fragment, or small molecule inhibitor) with the Ethyl 3-Amino-2,2-difluoropropanoate synthon. This creates the complete precursor ready for the introduction of ¹⁸F.
Causality behind Experimental Choices:
Choice of Solvent: Anhydrous aprotic solvents like Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) are chosen to prevent the hydrolysis of activated esters and to ensure all reactants are fully solvated.
Activating Agents: Reagents like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to activate the carboxylic acid of the targeting moiety for efficient amide bond formation with the amino group of the difluoro-precursor.
Base: A non-nucleophilic organic base such as Diisopropylethylamine (DIPEA) is added to neutralize the hydrochloride salt of the precursor and to scavenge the acid produced during the coupling reaction, driving the reaction to completion.
Experimental Protocol:
Preparation of Reactants:
Dissolve the targeting molecule (containing a carboxylic acid) in anhydrous DMF.
In a separate vial, dissolve Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride and an equimolar amount of DIPEA in anhydrous DMF.
Prepare a solution of the activating agent (e.g., HATU) in anhydrous DMF.
Activation and Coupling:
Add the activating agent solution to the targeting molecule solution and stir for 15 minutes at room temperature to form the activated ester.
Add the precursor solution to the activated targeting molecule mixture.
Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by LC-MS to confirm the formation of the desired conjugate.
Purification of the Radiolabeling Precursor:
Upon completion, dilute the reaction mixture with water and purify the product by preparative High-Performance Liquid Chromatography (HPLC).
Lyophilize the collected fractions to obtain the purified precursor as a solid.
Part B: [¹⁸F]Radiolabeling via Nucleophilic Substitution
This part describes the introduction of the ¹⁸F radionuclide. The process typically involves activating the [¹⁸F]fluoride and then reacting it with the prepared precursor which has a suitable leaving group (e.g., tosylate, mesylate) installed on the ethyl ester or another part of the molecule. For this generalized protocol, we will assume a leaving group is present on a different part of the conjugated precursor, as direct substitution on the difluoropropanoate moiety is not the intended pathway.
Causality behind Experimental Choices:
[¹⁸F]Fluoride Activation: No-carrier-added [¹⁸F]fluoride is produced via the ¹⁸O(p,n)¹⁸F nuclear reaction.[9] It is then trapped on an anion exchange cartridge and eluted with a solution of a phase transfer catalyst (e.g., Kryptofix 2.2.2, K₂₂₂) and potassium carbonate. This complexation makes the fluoride ion more nucleophilic and soluble in aprotic organic solvents.
Anhydrous Conditions: The radiolabeling reaction is highly sensitive to water, which can solvate the fluoride ion and reduce its reactivity. Therefore, azeotropic drying of the [¹⁸F]fluoride/K₂₂₂/K₂CO₃ complex with acetonitrile is a critical step.
Reaction Temperature: Heating the reaction mixture (typically 80-120 °C) provides the necessary activation energy for the nucleophilic substitution to occur within a reasonable timeframe, considering the half-life of ¹⁸F.
Experimental Protocol:
[¹⁸F]Fluoride Processing:
Trap aqueous [¹⁸F]fluoride from the cyclotron target on a QMA (quaternary methylammonium) anion exchange cartridge.
Elute the [¹⁸F]fluoride from the cartridge into a reaction vessel using a solution of K₂₂₂ (5-10 mg) and K₂CO₃ (1-2 mg) in acetonitrile/water (80:20).
Azeotropically dry the mixture by heating under a stream of nitrogen or argon at 110 °C until all solvent is removed. Repeat with additions of anhydrous acetonitrile.
Radiolabeling Reaction:
Dissolve the purified precursor (1-5 mg) in an anhydrous aprotic solvent (e.g., DMSO, DMF, or acetonitrile).
Add the precursor solution to the dried [¹⁸F]fluoride/K₂₂₂ complex.
Seal the reaction vessel and heat at 80-120 °C for 10-20 minutes.
Purification of the [¹⁸F]-labeled Tracer:
After cooling, quench the reaction by adding the HPLC mobile phase.
Purify the crude reaction mixture using semi-preparative HPLC.
Collect the fraction corresponding to the desired radiolabeled product.
Formulation:
Remove the organic solvent from the collected HPLC fraction via rotary evaporation or by passing it through a C18 Sep-Pak cartridge, which retains the product.
Elute the final product from the C18 cartridge with ethanol and dilute with sterile saline for injection to achieve the desired final formulation.
Workflow and Quality Control
A stringent quality control (QC) process is mandatory to ensure the safety and efficacy of the final radiopharmaceutical product for clinical use.[9][10][11]
Radiolabeling and Purification Workflow
Caption: Workflow for the synthesis of an ¹⁸F-labeled tracer.
Quality Control Protocol
Experimental Protocol:
Appearance: Visually inspect the final product solution for clarity and absence of particulate matter.
pH: Measure the pH of the final solution using a calibrated pH meter or pH strips. It should be within the physiological range (typically 5.5-7.5).[10]
Radiochemical Purity (RCP):
Inject an aliquot of the final product onto an analytical HPLC system equipped with a radioactivity detector.
The percentage of the total radioactivity that corresponds to the desired product peak determines the RCP. The acceptance criterion is typically ≥95%.[10][11]
Radionuclidic Purity:
Use a multichannel analyzer to acquire a gamma-ray spectrum of the final product.
Confirm the presence of the characteristic 511 keV peak for ¹⁸F and the absence of other gamma-emitting impurities.
Residual Solvents:
Analyze an aliquot of the final product by gas chromatography (GC) to quantify the amount of residual solvents (e.g., ethanol, acetonitrile).
The levels must be below the limits specified in the European Pharmacopoeia or USP.
Bacterial Endotoxin Test:
Perform a Limulus Amebocyte Lysate (LAL) test to ensure the final product is free from pyrogens.
Sterility:
The final product should be passed through a 0.22 µm sterile filter into a sterile vial. Sterility testing should be performed retrospectively.
Quality Control Logic Flow
Caption: Logical flow of the quality control process.
Applications and Future Perspectives
Radiotracers developed from Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride and similar fluorinated building blocks have broad applications in PET imaging.[12] They are instrumental in developing novel probes for oncology, neurology, and cardiology.[1][4] For instance, the development of ¹⁸F-labeled amino acids for tumor imaging is an active area of research where such precursors are highly valuable.[1][13]
The future of PET tracer development will likely involve more sophisticated molecular designs, including bifunctional chelators for theranostics and complex biomolecules. The robust and versatile chemistry afforded by precursors like Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride will continue to be a cornerstone of these advancements, enabling the creation of next-generation imaging agents with superior performance.
References
Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [¹⁸F]PSMA-1007: A Next Generation Radiofluorinated Tracer for the Detection of Prostate Cancer. Pharmaceuticals. Available at: [Link]
IAEA. (2021). Production and Quality Control of Fluorine-18 Labelled Radiopharmaceuticals. IAEA-TECDOC-1956. Available at: [Link]
Li, Z., et al. (2022). Recent Advances in ¹⁸F-Labeled Amino Acids Synthesis and Application. Molecules.[1] Available at: [Link]
Verbruggen, A., et al. (2018). Synthesis and preclinical evaluation of an ¹⁸F labeled PDE7 inhibitor for PET neuroimaging. Nuclear Medicine and Biology.
Zlatopolskiy, B. D., et al. (2017). A Practical Method for the Preparation of ¹⁸F-Labeled Aromatic Amino Acids from Nucleophilic [¹⁸F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules.[14] Available at: [Link]
Cardinale, J., et al. (2017). Procedures for the GMP-Compliant Production and Quality Control of [¹⁸F]PSMA-1007—A Next Generation Radiofluorinated Tracer fo. Preprints.org.[11]
Wuest, M., et al. (2020). Development of ¹⁸F-Labeled Radiotracers for PET Imaging of the Adenosine A2A Receptor: Synthesis, Radiolabeling and Preliminary Biological Evaluation. Molecules.[2] Available at: [Link]
Li, Z., et al. (2019). Rapid one-step ¹⁸F-radiolabeling of biomolecules in aqueous media by organophosphine fluoride acceptors. Nature Communications.[15] Available at: [Link]
Zlatopolskiy, B. D., et al. (2017). A Practical Method for the Preparation of ¹⁸F-Labeled Aromatic Amino Acids from Nucleophilic [¹⁸F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. Molecules.[16]
Rahman, M. M., et al. (2023). Radiosynthesis and Quality Control of (¹⁸F) PSMA-1007 at the Cyclotron Facility of National Institute of Nuclear Medicine and Al. Bangladesh Journal of Nuclear Medicine.[9]
Bhattacharyya, F., et al. (2015). Synthesis of fluorine-18 radio-labeled serum albumins for PET blood pool imaging. Nuclear Medicine and Biology.[17] Available at: [Link]
van der Born, D., et al. (2017). Fluorine-18 labelled building blocks for PET tracer synthesis. Journal of Labelled Compounds and Radiopharmaceuticals.
Preshlock, S., et al. (2016). Fluorine-18 Radiochemistry, Labeling Strategies and Synthetic Routes.
Ting, R., et al. (2025). Synthesis and Preclinical Evaluation of Dual-Mode Fluorescent ¹⁸F-PET Tracers Targeting PSMA. Journal of Medicinal Chemistry.
McConathy, J., et al. (2012). Synthesis, Radiolabeling and Biological Evaluation of (R)- and (S)-2-Amino-3-[¹⁸F]Fluoro-2-Methylpropanoic Acid (FAMP) and (R). Amino Acids.[13]
PubChem. (2026). Ethyl 3-amino-2,2-difluoropropanoate hydrochloride. PubChem Compound Summary for CID 49853527.[5] Available at: [Link]
Basavaraj, R., et al. (2022). Synthetic methodologies and PET imaging applications of fluorine-18 radiotracers: a patent review. Expert Opinion on Therapeutic Patents.[4]
Mach, R. H., et al. (2023). The development of a PET radiotracer for imaging alpha synuclein aggregates in Parkinson's disease. RSC Medicinal Chemistry.
Brust, P., et al. (2014). Development of ¹⁸F-labeled radiotracers for neuroreceptor imaging with positron emission tomography. Journal of Labelled Compounds and Radiopharmaceuticals.
Alauddin, M. M. (2012). Positron emission tomography (PET) imaging with ¹⁸F-based radiotracers. Journal of Drug Discovery and Therapeutics.
PubChem. (n.d.). Ethyl 2,2-difluoropropanoate. PubChem Compound Summary for CID 2761188.[18] Available at: [Link]
The Lab Chemical. (n.d.). Ethyl 3-Amino-2, 2-difluoropropanoate Hydrochloride-R036822. The Lab Chemical.[7]
PubChem. (n.d.). Ethyl 3-amino-2,2-dimethylpropanoate. PubChem Compound Summary for CID 421529.[19] Available at: [Link]
PubChem. (n.d.). Ethyl 2-amino-3-hydroxypropanoate. PubChem Compound Summary for CID 410488.[20] Available at: [Link]
"use of fluorinated amino acids in protein engineering"
Topic: Engineering the Fluoroproteome: Protocols for Stability and Screening Content Type: Application Note & Detailed Protocol Guide Audience: Protein Engineers, Structural Biologists, and Drug Discovery Scientists In t...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Engineering the Fluoroproteome: Protocols for Stability and ScreeningContent Type: Application Note & Detailed Protocol Guide
Audience: Protein Engineers, Structural Biologists, and Drug Discovery Scientists
In the landscape of protein engineering, the incorporation of fluorinated amino acids (FAAs) represents a quantum leap beyond the canonical twenty building blocks. Fluorine—often called "the element of surprise" in medicinal chemistry—brings unique physicochemical properties that are absent in biology: it is small (Van der Waals radius ~1.47 Å, between H and O), highly electronegative, and forms the strongest single bond to carbon in organic chemistry.
For the protein engineer, FAAs offer two distinct, high-value utilities:
Thermodynamic Stabilization: The "Fluorous Effect." Replacing hydrocarbon side chains with fluorocarbons can increase the buried hydrophobic surface area and reduce solvent accessibility, significantly enhancing thermal stability and resistance to proteolytic degradation (proteolysis).
¹⁹F-NMR Screening (PrOF NMR): ¹⁹F has 100% natural abundance, high sensitivity (83% of ¹H), and zero biological background. This makes it an exquisite probe for monitoring conformational changes, ligand binding, and folding kinetics in real-time.
This guide details the two primary methodologies for FAA incorporation—Residue-Specific (SPI) and Site-Specific (GCE) —and provides field-proven protocols to execute them.
Design Principles: The Physics of Fluorination
Before beginning experimental work, select the appropriate FAA based on the desired structural outcome.
Table 1: Physicochemical Comparison of Native vs. Fluorinated Residues
Property
Native Residue (e.g., Phe, Trp)
Fluorinated Analog (e.g., p-F-Phe, 5-F-Trp)
Trifluoromethyl Analog (e.g., p-tfm-Phe)
Impact on Protein
Van der Waals Radius
H = 1.20 Å
F = 1.47 Å
-CF₃ ≈ -CH(CH₃)₂ (Isopropyl)
F is isosteric to O; CF₃ is bulky (steric clash risk).
Alters pKa of nearby residues; modulates cation-π interactions.
¹⁹F-NMR Shift
N/A
~ -110 to -120 ppm
~ -60 ppm
Distinct chemical shifts; CF₃ gives 3x signal intensity.
Senior Scientist Insight:
Do not assume fluorine is a passive replacement. While monofluorination (e.g., 4-F-Phe) is often tolerated without structural perturbation, trifluoromethyl groups (-CF₃) are bulky. Use -CF₃ analogs for surface-exposed positions (for NMR) or to fill large cavities in the hydrophobic core. Avoid placing -CF₃ in tightly packed steric zippers.
Objective: Global replacement of a specific natural amino acid (e.g., all Tryptophans) with its fluorinated analog.
Best For: ¹⁹F-NMR structural analysis of small proteins, global stability enhancement.
The Mechanism: Selective Pressure
This method relies on auxotrophy . We use a bacterial strain unable to synthesize a specific amino acid (e.g., Trp).[1][2] We grow the cells in limiting natural Trp, then shift them to a medium containing only the fluorinated analog (5-F-Trp). The translational machinery, unable to distinguish perfectly, incorporates the FAA.
Protocol A: The "Media Shift" Method (Tryptophan Auxotroph)
Reagents:
Strain: E. coli W3110 trpA33 (Trp auxotroph) or commercial equivalents like E. coli B834 (Met auxotroph, adaptable for others).
M9 Minimal Media: Standard recipe, supplemented with 0.4% glucose, MgSO₄, CaCl₂, biotin/thiamine.
Inducer: IPTG (1 mM).
Target FAA: 5-Fluoro-L-Tryptophan (5-F-Trp).
Step-by-Step Workflow:
Inoculation: Inoculate a 5 mL overnight culture in M9 media supplemented with 50 µg/mL L-Tryptophan (Natural). Crucial: We need the cells to grow healthy initially.
Scale Up: Dilute overnight culture 1:100 into 1 L of M9 media containing limiting L-Tryptophan (5-10 µg/mL) .
The Depletion Point: When OD₆₀₀ reaches ~0.8–1.0, the growth will plateau as the natural Trp is exhausted. Causality: If you induce before depletion, natural Trp will outcompete the FAA.
The Shift:
Cool culture to 25°C (to slow translation and improve folding).
Add 5-F-Trp to a final concentration of 60 µg/mL .
Wait 10 minutes to allow cellular uptake.
Induction: Add IPTG (1 mM). Incubate for 12–16 hours at 25°C.
Harvest: Centrifuge and purify using standard affinity chromatography (e.g., Ni-NTA).
Protocol B: The "Inhibitor" Method (Glyphosate)
Use this if an auxotrophic strain is unavailable.
Mechanism: Glyphosate inhibits EPSP synthase, blocking the shikimate pathway and halting aromatic amino acid biosynthesis (Phe, Tyr, Trp).[3]
Growth: Grow E. coli BL21(DE3) in M9 minimal media to OD₆₀₀ ~ 0.5.
Inhibition: Add Glyphosate (1 g/L) . This shuts down host synthesis of aromatics.
Objective: Place a single fluorinated residue at a precise location (e.g., Phe107).
Best For: PrOF NMR (ligand binding), FRET studies, probing specific local environments.
The Mechanism: Orthogonal Translation
We utilize an "orthogonal" tRNA/synthetase pair (usually derived from M. jannaschii or M. barkeri) that recognizes a specific FAA and incorporates it only in response to the Amber stop codon (TAG).
Protocol: Genetic Encoding of p-trifluoromethyl-phenylalanine (tfm-Phe)
Reagents:
Expression Plasmid: pET vector containing your Gene of Interest (GOI) with a TAG mutation at the desired site (e.g., GOI_Phe107TAG).
Orthogonal Plasmid:pEVOL-pCNF (The polyspecific MjTyrRS variant pCNF-RS recognizes tfm-Phe efficiently).
UAA: p-trifluoromethyl-L-phenylalanine (tfm-Phe). Dissolve in minimal NaOH or DMSO.
Step-by-Step Workflow:
Co-Transformation: Transform BL21(DE3) with both pET-GOI_TAG and pEVOL-pCNF. Select on plates with Chloramphenicol (pEVOL) and Kanamycin/Ampicillin (pET).
Culture: Inoculate a single colony into LB or 2xYT media with antibiotics. Grow to OD₆₀₀ ~ 0.5.
Induction of Synthetase: Add L-Arabinose (0.02%) to induce the expression of the orthogonal tRNA/synthetase pair.[6] Note: Some protocols add this at the start; adding at OD 0.5 reduces metabolic burden.
Addition of UAA: Add tfm-Phe (1 mM) to the culture.
Induction of Target: Add IPTG (1 mM) .
Expression: Incubate at 30°C for 12–16 hours.
Purification: Purify via Ni-NTA.
Validation: Run SDS-PAGE. You should see full-length protein only in the presence of tfm-Phe. In the absence of tfm-Phe, translation should truncate at the TAG codon.
Visualization of Workflows
The following diagrams illustrate the decision logic and experimental flows for both methods.
Caption: Decision tree and workflow for Residue-Specific (SPI) vs. Site-Specific (GCE) incorporation of fluorinated amino acids.
Application Focus: ¹⁹F-NMR Screening (PrOF NMR)
Protein-Observed Fluorine (PrOF) NMR is a robust method for fragment-based drug discovery (FBDD).
Protocol Summary:
Sample Prep: Prepare 50–100 µM of fluorinated protein in NMR buffer (PBS, 10% D₂O).
1D Spectrum: Acquire a 1D ¹⁹F spectrum (with proton decoupling).
Result: You will see sharp peaks corresponding to the fluorinated residues.
Solvent Exposure: Solvent-exposed residues (often used for screening) have chemical shifts sensitive to the environment.
Analysis: Monitor Chemical Shift Perturbation (CSP) .
Fast Exchange: Peak moves gradually.
Slow Exchange: Peak disappears and reappears at a new frequency.
K_d Calculation: Plot CSP vs. Ligand Concentration to determine binding affinity.
Data Presentation Example:
Ligand
¹⁹F Shift Change (Δδ ppm)
Binding Mode
Kd (µM)
Fragment A
0.05
Non-binder/Weak
>1000
Fragment B
0.82
Fast Exchange
150
Fragment C
New Peak
Slow Exchange
12
References
Sykes, B. D., et al. (1974). "Fluorotyrosine alkaline phosphatase: internal mobility of individual tyrosines and the role of chemical shift anisotropy as a 19F nuclear spin relaxation mechanism in proteins." Journal of Molecular Biology. Link
Wang, L., & Schultz, P. G. (2004).[8] "Expanding the genetic code." Angewandte Chemie International Edition. Link
Young, D. D., et al. (2011). "An evolved aminoacyl-tRNA synthetase with atypical polysubstrate specificity." Biochemistry. Link (Describes pCNF-RS for tfm-Phe).
Merkel, L., & Budisa, N. (2012). "Organic fluorine as a polypeptide building block: in vivo integration and impact on protein structure and dynamics." Future Medicinal Chemistry. Link
Arntson, K. E., & Pomerantz, W. C. (2016). "Protein-Observed 19F-NMR for Fragment Screening, Affinity Quantification and Druggability Assessment." Methods in Enzymology. Link
Researchers often treat Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride as a standard building block, resulting in failed couplings or low yields.[1] This is not a standard amino acid.[1][2][3][4]
The core issue is electronic deactivation . The gem-difluoro group (
) at the -position exerts a powerful inductive electron-withdrawing effect ( effect).[1] This drastically lowers the of the ammonium group from (standard amine) to . While the amine is easier to deprotonate, the resulting free base is significantly less nucleophilic (it is "cold" or unreactive) compared to non-fluorinated analogues.
This guide details the specific protocols required to force this coupling to completion while maintaining the integrity of the ethyl ester.
Module 1: Pre-Coupling Preparation (The Salt Break)
The molecule is supplied as a hydrochloride salt (
).[1][5] You cannot couple it directly without neutralizing the salt.[1] However, the resulting free base is unstable toward dimerization (formation of -lactams) if left standing.[1]
Protocol A: In-Situ Neutralization (Recommended)
This method minimizes the lifespan of the free amine outside the coupling cycle.
Dissolution: Dissolve the amine-HCl salt in dry DMF or NMP (
concentration).
Base Addition: Add DIPEA (Diisopropylethylamine) or NMM (N-Methylmorpholine) .[1]
Ratio: Use exactly 1.0 equivalent relative to the amine salt.[1]
Warning: Excess base can promote hydrolysis of the ethyl ester or premature cleavage of Fmoc groups on the incoming acid.
Timing: Add the activated carboxylic acid component immediately (within 60 seconds) after base addition.
Standard carbodiimide chemistries (EDC/HOBt or DIC) are often too slow for this deactivated amine, leading to incomplete conversion.[1] You must use high-reactivity phosphonium or uronium reagents.[1]
Recommended Reagents
Gold Standard:HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium).[1] The HOAt moiety speeds up the reaction via the "neighboring group effect."[1]
Alternative:COMU (safer byproduct profile, similar reactivity to HATU).[1]
Avoid: PyBOP or HBTU (often insufficient for fluorinated amines).[1]
Dissolve the Incoming Amino Acid and HATU in dry DMF.
Add DIPEA (1.5 eq) to activate the acid.[1] Stir for 2–5 minutes (Pre-activation).
In a separate vial, dissolve Ethyl 3-Amino-2,2-difluoropropanoate HCl in DMF.
Add the remaining DIPEA (1.0–1.5 eq) to the amine solution.[1]
Merge: Pour the activated acid solution into the amine solution.
Reaction Time: Allow to react for 2–4 hours . (Standard couplings take 30 mins; this requires longer).[1]
Module 3: Monitoring & Analysis
The "False Negative" Trap
Traditional colorimetric tests (Kaiser/Ninhydrin) rely on the nucleophilicity of the amine to react with the indicator. Because this fluorinated amine is a poor nucleophile, Ninhydrin tests may appear faint or negative even when the free amine is present.
Product: Shift typically moves downfield (deshielded) by 2–5 ppm and sharpens.[1]
Visualizing the Mechanism
The following diagram illustrates the competing electronic effects and the required workflow to ensure successful coupling.
Caption: Workflow showing the critical path (solid lines) vs. risk factors (dashed red line). The yellow node highlights the deactivated nature of the fluorinated amine.
Use Ethyl Acetate/Hexane mixtures for extraction rather than DCM.[1] Brine wash is mandatory.[1]
References
Bachem. (2024).[1][5][6] Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.[1]
Montalbetti, C. A., & Falque, V. (2005).[1] Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852.[1] (Foundational text on coupling electron-deficient amines).
National Center for Biotechnology Information. (2025).[1] PubChem Compound Summary for CID 55290751, 3-Amino-2,2-difluoropropan-1-ol (Analogous reactivity data).[1]
Royal Society of Chemistry. (2015). A protocol for amide bond formation with electron deficient amines. Organic & Biomolecular Chemistry.
"deprotection of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride side reactions"
Topic: Deprotection & Handling of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride Document ID: TS-F-2201 Last Updated: January 30, 2026 Critical Chemical Context: The "Fluorine Effect" Before troubleshooting, it is vi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Deprotection & Handling of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Document ID: TS-F-2201
Last Updated: January 30, 2026
Critical Chemical Context: The "Fluorine Effect"
Before troubleshooting, it is vital to understand why this molecule behaves differently than its non-fluorinated analog (
-alanine ethyl ester).
The geminal difluoro group (
) at the -position exerts a powerful electron-withdrawing inductive effect ( effect). This significantly alters the reactivity of the adjacent ester carbonyl:
Hyper-Electrophilicity: The carbonyl carbon is far more electron-deficient than in standard esters. It reacts with nucleophiles (water, alcohols, amines) much faster.
Hydrolytic Instability: In the presence of even trace moisture during acidic deprotection, the ester hydrolyzes to the carboxylic acid rapidly.
Cyclization Risk: Upon neutralization (free-basing), the primary amine can attack the activated ester intramolecularly or intermolecularly, leading to degradation.
Reaction Pathway & Side Reactions[1][2]
The following diagram illustrates the standard deprotection pathway (removing N-Boc) and the critical side reactions caused by the specific reactivity of the difluoro-linker.
Figure 1: Reaction pathways showing the desired deprotection and competing side reactions driven by the activated difluoro-ester.
Troubleshooting Guide
Use this table to diagnose issues based on analytical data (LCMS/NMR).
Symptom
Detected Mass ()
Root Cause
Mechanism
Corrective Action
Loss of Ethyl Group
Acid Hydrolysis
Water present in HCl source or solvent attacks the activated carbonyl.
Use anhydrous 4M HCl in Dioxane. Avoid aqueous HCl. Dry the starting material under high vacuum for 4h before reaction.
Methyl Ester Formation
Transesterification
Use of HCl in Methanol . The activated ester swaps the ethyl group for methyl.
Strictly avoid alcohols. Use Dioxane, Ethyl Acetate, or Ether as the reaction solvent.
Insoluble Precipitate
Polymer/Oligomer
Free-Base Instability
Attempting to neutralize the salt (workup with NaHCO₃). The amine attacks the ester of another molecule.
Do not free-base. Isolate and store solely as the Hydrochloride salt. If free base is needed, generate in situ at <0°C.
Incomplete Reaction
(SM)
Boc Stability
The electron-withdrawing group decreases the nucleophilicity of the carbamate oxygen, slowing protonation.
Increase reaction time or concentration. Ensure HCl is fresh (gas can escape over time).
Defluorination
(Loss of )
Elimination
Rare. Usually occurs if heating with strong bases, not during acid deprotection.
Ensure reaction temperature does not exceed 40°C.
Validated Experimental Protocol
Objective: Synthesis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride from N-Boc precursor.
Scale: 1.0 mmol (adaptable).
Reagent: 4.0 M HCl in 1,4-Dioxane (anhydrous) (10.0 equiv).
Solvent: Ethyl Acetate (anhydrous) (Optional, for dilution).
Anti-solvent: Diethyl Ether or MTBE (anhydrous).
Step-by-Step Procedure
Drying (Critical):
Dissolve the N-Boc precursor in DCM and evaporate to dryness to remove trace moisture.
Place the residue under high vacuum (< 1 mbar) for at least 2 hours.
Why: Removes water that causes hydrolysis of the difluoro-ester.
Reaction Setup:
Place the flask under an inert atmosphere (
or Ar).
Add the substrate.
Cool to 0°C (Ice bath). Note: Cooling controls the exotherm and suppresses ester cleavage.
Deprotection:
Add 4M HCl in Dioxane (2.5 mL per mmol of substrate) dropwise.
Remove ice bath and stir at Room Temperature (20-25°C) .
Monitor: Check by TLC (stain with Ninhydrin) or LCMS after 1 hour. Reaction is typically complete in 1–3 hours.
Workup (Precipitation Method):
Do not quench with water or base.
Concentrate the mixture under reduced pressure (Rotavap) at < 35°C to remove excess HCl and dioxane.
Add anhydrous Diethyl Ether (10 mL) to the residue. Triturate (scratch the flask) to induce crystallization.
The product will precipitate as a white/off-white solid.
Isolation:
Filter the solid under nitrogen (using a Schlenk frit if possible) to avoid moisture absorption.
Wash with cold ether (
mL).
Dry under vacuum.
Frequently Asked Questions (FAQ)
Q: Can I use TFA/DCM for this deprotection?A: Yes, but removing TFA completely is difficult. Residual TFA can catalyze hydrolysis of the ester over time. HCl/Dioxane is preferred because the product precipitates as a clean HCl salt, and excess HCl is easily removed.
Q: I need the free amine for the next coupling step. How do I handle it?A: Never isolate the free amine.
Protocol: Suspend the HCl salt in the coupling solvent (e.g., DMF or DCM).
Add the coupling partner (acid/EDC) first.
Add a non-nucleophilic base (DIPEA or NMM) last and at 0°C . This ensures the amine reacts with the coupling partner immediately upon liberation, rather than attacking its own ester.
Q: Why did my product turn into a gel?A: This usually indicates partial hydrolysis (formation of the hygroscopic acid) or the presence of oligomers. Re-dissolve in minimum dry ethanol and re-precipitate with excess dry ether.
Q: Is the
group stable to hydrogenation?A: generally, yes. Standard Pd/C hydrogenation conditions used to remove Cbz groups will not defluorinate this position. However, avoid PtO2 (Adams catalyst) with long exposure times.
Decision Logic for Impurity Management
Figure 2: Logical flow for diagnosing LCMS data from crude reaction mixtures.
References
Synthesis and Reactivity of
-difluoro--amino esters:
Title: "Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow" (Context on Boc removal conditions).
"common side reactions with Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride"
Topic: Troubleshooting Common Side Reactions & Reactivity Issues CAS: 541547-37-9 (Hydrochloride salt) Formula: [1] Executive Summary: The "Fluorine Effect" Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a special...
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a specialized building block used to introduce a gem-difluoro motif into peptide mimetics. Users often treat it like a standard
-amino acid (e.g., -alanine), leading to experimental failure.[2]
The Critical Difference: The two
-fluorine atoms exert a powerful electron-withdrawing inductive effect (). This fundamentally alters the reactivity profile compared to non-fluorinated analogs:
Lowered Amine Nucleophilicity: The amine is significantly less basic (pKa
6.5–7.5 vs. ~10.2 for -alanine), making it sluggish in coupling reactions.[2]
Activated Ester: The ester carbonyl is electron-deficient, making it hyper-sensitive to hydrolysis (saponification) and nucleophilic attack.
Troubleshooting Modules
Module A: Coupling Failure (The "Sluggish Amine" Issue)
Symptom:
In peptide coupling or amidation reactions, the starting material remains unconsumed, or yields are consistently low (<30%), even with standard reagents like EDC/NHS or HBTU.[2]
Technical Diagnosis:
Due to the electron-withdrawing fluorines, the amino group is electron-poor.[2] Standard coupling protocols often rely on the amine having a pKa > 9. If you use weak bases (like N-methylmorpholine) or standard carbodiimides, the amine fails to attack the activated carboxylic acid effectively.[2]
Solution Protocol:
Parameter
Recommendation
Scientific Rationale
Coupling Agent
Use HATU or COMU
These generate a more reactive active ester (At-ester or Oxyma-ester) than EDC/HOBt, necessary to capture the poor nucleophile.[2]
Base
DIPEA or TMP (2,4,6-Collidine)
Ensure the reaction pH is strictly maintained between 7.5–8.[2]5.
Stoichiometry
Excess Acid (1.5 eq)
Drive the reaction kinetics forward (Le Chatelier's principle) to compensate for the slow rate constant ().
Experimental Workflow (Decision Tree):
Module B: Unwanted Oligomerization (The "Self-Destruct" Issue)
Symptom:
Upon neutralizing the HCl salt in solution without an electrophile present, the solution turns cloudy, or multiple new spots appear on TLC.
Technical Diagnosis:
Once the amine is free-based (
), it can attack the activated ester of a neighboring molecule. Unlike standard amino acids, the gem-difluoro group activates the ester, accelerating this intermolecular self-condensation.[2] This leads to the formation of linear oligomers or cyclic dimers (diketopiperazines).
Prevention Protocol:
Never pre-neutralize: Do not stir the free base alone.
In-situ Neutralization: Add the base (e.g.,
) only after the electrophile (e.g., acid chloride, activated ester) is already present in the solution.[2]
Dilution: Run reactions at lower concentrations (0.05 M – 0.1 M) to favor intermolecular reaction with the electrophile over self-condensation.
Mechanism of Failure:
Module C: Ester Hydrolysis (The "Labile Group" Issue)
Symptom:
Loss of the ethyl group (
) during workup or reaction, resulting in the formation of the free carboxylic acid ( in mass spec).
Technical Diagnosis:
The
-fluorines withdraw electron density from the carbonyl carbon, making it highly electrophilic.[2] While this helps some reactions, it makes the ester extremely susceptible to hydrolysis by water/hydroxide (), even at mild pH (8–9).[2]
Corrective Action:
Anhydrous Solvents: Ensure DMF, DCM, or THF are dry.[2]
Avoid Aqueous Base Workups: Do not wash the organic layer with
or if the reaction time is long. Use dilute citric acid or brine instead.
Temperature Control: Perform any base-mediated steps at
initially.
Frequently Asked Questions (FAQ)
Q1: Can I store the free base of this compound?A:No. The free base is unstable due to the self-condensation pathways described in Module B. Always store it as the Hydrochloride salt at
under desiccant.
Q2: Why does the
NMR show multiple peaks?A: The gem-difluoro group is prochiral. If you couple this to a chiral molecule (creating a diastereomer), the two fluorine atoms become diastereotopic and will split each other, appearing as an AB quartet (two doublets) rather than a singlet or triplet.
Q3: Is this compound compatible with reductive amination?A: Yes, but with caveats. The lower basicity of the amine means imine formation is slower. You may need to use a Lewis acid catalyst (like
) to drive imine formation before adding the reducing agent ().
Q4: Can I use standard Fmoc-protocols if I hydrolyze the ester first?A: Hydrolysis of the ester to the free acid requires care. Basic hydrolysis (
) is fast but can lead to defluorination or racemization if harsh conditions are used.[2] Acidic hydrolysis () is safer for maintaining the integrity of the group.
References
PubChem. (2025).[2][3][4][5][6][7] Ethyl 3-amino-2,2-difluoropropanoate. National Library of Medicine. [Link]
ChemRxiv. (2025). Synthesis of ngcontent-ng-c3230145110="" _nghost-ng-c1768664871="" class="inline ng-star-inserted">
-Difluoro--amino Amides using Aldimines and Bromodifluoroacetamides. [Link][2][8][9]
"removal of impurities from Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride"
This technical guide serves as a specialized support resource for researchers working with Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS: 1263284-04-3). This molecule is a critical fluorinated building block, t...
Author: BenchChem Technical Support Team. Date: February 2026
This technical guide serves as a specialized support resource for researchers working with Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS: 1263284-04-3).
This molecule is a critical fluorinated building block, typically synthesized via the Reformatsky reaction .[1] Its unique gem-difluoro structure adjacent to the ester and amine functionalities introduces specific stability challenges—namely, susceptibility to
-lactam cyclization (upon free-basing) and ester hydrolysis.
Part 1: Diagnostic & Troubleshooting Center
Q1: My final product is a hygroscopic oil or sticky gum, not the expected white crystalline solid. How do I induce crystallization?
Diagnosis:
This phenotype usually indicates the presence of residual high-boiling solvents (DMF, DMSO, or Pyridine used in Reformatsky steps) or excess mineral acid (H₂SO₄ or HCl) acting as a solvating agent. It may also indicate partial hydrolysis to the carboxylic acid.
Remediation Protocol (Trituration):
Do not attempt immediate recrystallization, as the oil will likely oil out again.
Dissolve the crude oil in a minimum volume of dry Ethanol (EtOH) .
Add Diethyl Ether (Et₂O) or MTBE dropwise until turbidity persists.
Vigorously scratch the side of the flask with a glass rod.
If no solid forms, cool to -20°C overnight.
Alternative: Triturate the oil directly with n-Heptane or Hexanes to extract non-polar impurities, then decant the solvent. This often hardens the oil into a solid.
Q2: 1H NMR shows a persistent doublet of triplets around 4.3 ppm and high Zinc content (ICP-MS). How do I remove Reformatsky reagents?
Diagnosis:
The signal likely corresponds to unreacted Ethyl bromodifluoroacetate . High Zinc levels confirm incomplete workup of the organozinc intermediate.
The Challenge:
Standard acid washes remove Zinc but can hydrolyze the difluoro ester.
Remediation Protocol (Chelation & Scavenging):
Solid Phase Extraction (Recommended): Pass the dissolved crude (in Methanol) through a SiliaMetS® Thiol or Diamine scavenger cartridge. This removes Zn²⁺ without exposing the ester to aqueous hydrolysis conditions.
Precipitation: If the product is already solid, recrystallize from Isopropanol (IPA) . Zinc halides are generally soluble in alcoholic solvents, while the amino acid ester HCl salt will crystallize out upon cooling.
Q3: I see a new set of signals indicating a cyclic product. What happened?
Diagnosis:
You likely exposed the compound to basic conditions (pH > 7) or prolonged heating.
-amino esters, especially fluorinated ones, are prone to intramolecular cyclization to form -difluoro--lactams .
Critical Warning:NEVER free-base this compound (remove the HCl) unless you intend to react it immediately. The protonated amine (HCl salt) prevents the lone pair from attacking the ester carbonyl.
Corrective Action: If
-lactam is present (typically irreversible), you must repurify via column chromatography (SiO₂), but yield loss will be significant.
Part 2: Core Purification Protocols
Protocol A: The "Gold Standard" Recrystallization
Best for: Removing hydrolysis by-products (free acid), inorganic salts, and trace starting materials.
Principle:
Amino acid ester hydrochlorides are highly polar. Non-polar impurities (unreacted bromoacetate) stay in the mother liquor, while the salt crystallizes.
Step-by-Step:
Solvent System: Prepare a mixture of Abs. Ethanol : Diethyl Ether (1:5 ratio).
Note: Avoid Methanol if possible, as transesterification can occur over long periods.
Dissolution: Place the crude solid in a flask. Add Abs. Ethanol dropwise with gentle heating (40°C max) until just dissolved. Do not boil.
Precipitation: Remove from heat. Add Diethyl Ether slowly until a faint cloudiness persists.
Crystallization: Cap the flask and let it stand at room temperature for 1 hour, then move to 4°C (fridge) for 12 hours.
Filtration: Filter the white needles under Argon/Nitrogen (the solid is hygroscopic). Wash with cold Ether.
Concentrate the filtrate to obtain purified product.
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision matrix for purifying Ethyl 3-Amino-2,2-difluoropropanoate HCl based on initial analysis.
Caption: Workflow for selecting the appropriate purification method based on physical state and impurity profile.
Part 4: Quantitative Data Summary
Table 1: Solubility Profile & Solvent Selection
Solvent
Solubility (HCl Salt)
Role in Purification
Risk Factor
Water
High
Avoid
Rapid ester hydrolysis.
Ethanol (Abs.)
High
Good Solvent
Transesterification if wet or heated too long.
Isopropanol
Moderate
Good Solvent
Safer than MeOH/EtOH for recrystallization.
Diethyl Ether
Insoluble
Anti-Solvent
Highly flammable; use Argon blanket.
DCM
Moderate
Extraction
Good for scavenging steps; poor for crystallization.
Hexane/Heptane
Insoluble
Wash
Excellent for removing non-polar starting materials.
References
Reformatsky Reaction Mechanism & Reagents:
Ocampo, R., & Dolbier, W. R. (2004). The Reformatsky reaction in organic synthesis. Tetrahedron, 60(42), 9325-9374.
Source:
Synthesis of
-difluoro--amino esters:
Tarui, A., et al. (2004). Facile synthesis of -difluoro--amino esters via the Reformatsky reaction.[2] Tetrahedron Letters, 45(12), 2687-2690.
Source:
Purification of Amino Acid Esters:
Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann. (See Section: Amino Acids and Esters).[3]
Source:
Stability of Fluorinated Esters:
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.
Source:
Technical Support Center: Optimizing Amidation of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Welcome to the technical support center for the amidation of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the amidation of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and answers to frequently asked questions. Our goal is to empower you to overcome common challenges and achieve optimal results in your synthetic endeavors. The presence of the gem-difluoro group adjacent to the ester moiety introduces unique electronic effects that can influence reactivity, making careful optimization of reaction conditions crucial for success.
Frequently Asked Questions (FAQs)
Q1: Why is Ethyl 3-Amino-2,2-difluoropropanoate provided as a hydrochloride salt, and how does this impact the amidation reaction?
The amine functionality of Ethyl 3-Amino-2,2-difluoropropanoate is basic and can be unstable or prone to side reactions in its freebase form. The hydrochloride salt enhances its stability and shelf-life. However, for the amidation reaction to proceed, the free amine must be liberated in situ. This is achieved by adding a non-nucleophilic organic base to the reaction mixture. The base neutralizes the hydrochloride salt, allowing the lone pair of the nitrogen to become available for nucleophilic attack on the activated carboxylic acid.
Q2: What is the role of the α,α-difluoro group in this molecule, and how does it affect the amine's reactivity?
The two fluorine atoms are highly electronegative and exert a strong electron-withdrawing effect. This effect can decrease the nucleophilicity of the primary amine, making it less reactive than its non-fluorinated counterparts.[1] Consequently, more robust coupling agents or slightly more forcing reaction conditions may be necessary to achieve high yields. This reduced reactivity needs to be considered when selecting your coupling strategy.
Q3: Which coupling agents are recommended for the amidation of this fluorinated amine?
A variety of modern coupling reagents can be effective, though the choice may depend on the specific carboxylic acid being coupled.
Uronium/Aminium-based reagents like HATU, HBTU, and HCTU are generally very effective and are often the first choice for challenging couplings.[2][3] HATU, in particular, is known for its high reactivity and ability to minimize epimerization in chiral substrates.[3]
Phosphonium-based reagents such as PyBOP and PyAOP are also excellent choices, known for their efficiency and the generation of less hazardous byproducts compared to some older reagents.[2]
Carbodiimides like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), often used in conjunction with additives like HOBt (Hydroxybenzotriazole) or Oxyma Pure, are a cost-effective option. The additive is crucial for forming a more reactive activated ester and suppressing side reactions.
Q4: How do I select the appropriate base for this reaction?
The primary role of the base is to neutralize the hydrochloride salt of the amine. A tertiary amine base is typically used.
N,N-Diisopropylethylamine (DIPEA or Hünig's base) is a common choice due to its steric hindrance, which minimizes its potential for nucleophilic side reactions.
Triethylamine (TEA) can also be used, but it is less sterically hindered and may sometimes lead to side products.
The amount of base is critical. At least one equivalent is required to neutralize the hydrochloride salt. Often, a slight excess (1.1-1.5 equivalents) is used to ensure complete neutralization and to drive the reaction forward, especially when using coupling reagents that release an acidic byproduct.
Q5: What are common solvents for this amidation reaction?
Aprotic polar solvents are generally preferred. Common choices include:
Dimethylformamide (DMF)
Dichloromethane (DCM)
Acetonitrile (ACN)
Tetrahydrofuran (THF)
The choice of solvent can influence the solubility of the starting materials and reagents, as well as the reaction rate. It is often determined empirically for a specific substrate combination.
Troubleshooting Guide
Issue 1: Low or No Product Yield
Q: I've run my reaction and see very little or no desired amide product by LC-MS. What could be the cause?
A: This is a common issue that can stem from several factors. Let's break down the possibilities:
Incomplete Amine Neutralization: The primary amine will not be nucleophilic if it is still protonated.
Solution: Ensure you have added at least one equivalent of a suitable base (e.g., DIPEA). If your carboxylic acid is particularly acidic, you may need an additional equivalent of base.
Inefficient Carboxylic Acid Activation: The coupling reagent may not be effectively activating your carboxylic acid.
Solution: Switch to a more powerful coupling reagent. If you are using EDC/HOBt, consider trying HATU or PyBOP.[3] You can also try pre-activating the carboxylic acid with the coupling reagent for 15-30 minutes before adding the amine.
Reduced Nucleophilicity of the Amine: As discussed, the difluoro group reduces the amine's reactivity.
Solution: You may need to increase the reaction temperature (e.g., from room temperature to 40-50 °C) or extend the reaction time. Monitor the reaction progress by LC-MS.
Steric Hindrance: If either your carboxylic acid or the amine are sterically bulky, the reaction rate can be significantly reduced.
Solution: Employ a highly reactive coupling agent like HATU.[3] Increased temperature and longer reaction times may also be necessary.
Issue 2: Presence of Significant Impurities
Q: My reaction has produced the desired product, but I'm seeing significant impurities. What are the likely side products and how can I avoid them?
A: Several side reactions can occur during amidation. Here are the most common culprits:
Unreacted Starting Materials: This indicates an incomplete reaction. Refer to the solutions for "Low or No Product Yield."
Diketopiperazine Formation: If you are coupling an N-protected amino acid, self-condensation to form a diketopiperazine can occur, especially with prolonged reaction times or elevated temperatures.[4]
Solution: Add the coupling reagent to a mixture of the carboxylic acid and the amine, rather than pre-activating the acid for an extended period. Lowering the reaction temperature can also help.
Guanidinylation of the Amine: If you are using an excess of a uronium/aminium-based coupling reagent (like HATU or HBTU), it can react with the primary amine to form a guanidinium byproduct, capping your starting material.[3]
Solution: Use a slight excess (1.05-1.1 equivalents) of the coupling reagent relative to the carboxylic acid. Avoid large excesses.
β-Lactam Formation: Intramolecular cyclization of the starting material or product could potentially lead to the formation of a 3,3-difluoro-β-lactam. This is more likely under strongly basic conditions or at high temperatures.
Solution: Use a non-nucleophilic, sterically hindered base like DIPEA. Maintain moderate reaction temperatures and avoid prolonged reaction times after completion.
Issue 3: Difficult Purification
Q: I'm struggling to purify my final amide product. What purification strategies are recommended?
A: The purification of α,α-difluoro-β-amido esters can sometimes be challenging due to the polarity of the amide bond and the presence of fluorinated byproducts.
Aqueous Workup: A standard aqueous workup is the first step. Washing with a dilute acid (e.g., 1M HCl) will remove basic impurities like excess amine and DIPEA. A subsequent wash with a saturated sodium bicarbonate solution will remove unreacted carboxylic acid and acidic byproducts from the coupling reagent.
Silica Gel Chromatography: This is the most common method for purifying the final product.
Solvent System: A gradient of ethyl acetate in hexanes or DCM in methanol is a good starting point. The polarity of your product will dictate the optimal solvent system.
Tailing: Amides can sometimes tail on silica gel. Adding a small amount (0.1-1%) of triethylamine or acetic acid to the mobile phase can help to improve the peak shape.
Recrystallization: If your product is a solid, recrystallization can be an effective method for obtaining highly pure material.[5] Experiment with different solvent systems, such as ethyl acetate/hexanes or ethanol/water.
Experimental Protocols & Data
General Workflow for Amidation
Caption: General workflow for the amidation of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common amidation reaction issues.
Table 1: Recommended Starting Conditions for Amidation
Coupling System
Carboxylic Acid (eq)
Amine HCl (eq)
Base (eq)
Coupling Reagent (eq)
Additive (eq)
Solvent
Temp (°C)
Time (h)
HATU/DIPEA
1.0
1.1
1.5
1.1
-
DMF
25
4-12
HBTU/DIPEA
1.0
1.1
1.5
1.1
-
DMF
25
6-16
EDC/HOBt/DIPEA
1.0
1.1
1.2
1.2
1.2
DCM
25
12-24
PyBOP/DIPEA
1.0
1.1
1.5
1.1
-
ACN
25
4-12
SOCl₂/TEA
1.0
1.2
2.5
1.2
-
THF
0 to 25
2-6
Note: These are starting points. Optimization may be required for specific substrates. The use of thionyl chloride (SOCl₂) represents a more classical approach via an acid chloride intermediate and requires careful handling.[6][7]
References
Jickling, B. K. et al. (1995). Amidation of, and (R)-1-amino-2-propanol attachment to, the corrin ring during vitamin B-12 biosynthesis by Clostridium tetanomorphum extracts. Journal of Biological Chemistry. Available at: [Link]
Falco, A. et al. (2017). Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. Beilstein Journal of Organic Chemistry. Available at: [Link]
Ozawa, R. & Yamamoto, T. (2025). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Available at: [Link]
Sabatini, M. T. et al. (2018). Protecting-Group-Free Amidation of Amino Acids using Lewis Acid Catalysts. Chemistry – A European Journal. Available at: [Link]
Ozawa, R. & Yamamoto, T. (2025). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. Available at: [Link]
Aapptec Peptides. Coupling Reagents. Available at: [Link]
ResearchGate. (2025). Synthesis and reactions of α-fluoro-α-amino amides. Available at: [Link]
ResearchGate. (2025). A practical synthesis of 2,2-difluoro-3-amino-propanoic acid (α,α-difluoro-β-alanine). Available at: [Link]
Hammond, J. A. et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. The Journal of Organic Chemistry. Available at: [Link]
Leggio, A. et al. (2012). One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. RSC Advances. Available at: [Link]
Huchet, C. et al. (2020). Synthesis of Fluorinated Amide Derivatives via a Radical N-Perfluoroalkylation–Defluorination Pathway. Organic Letters. Available at: [Link]
Google Patents. (2005). Preparation of amino acid amides.
Berne, D. et al. (2023). Transamidation vitrimers enabled by neighbouring fluorine atom activation. Polymer Chemistry. Available at: [Link]
Organic Chemistry Portal. α-Amino Acid synthesis by C-C coupling. Available at: [Link]
Reddy, C. R. et al. (2024). TiF4-Catalyzed Direct Amidation of Carboxylic Acids and Amino Acids with Amines. Organic & Biomolecular Chemistry. Available at: [Link]
Misale, A. & Maulide, N. (2022). Challenges and Breakthroughs in Selective Amide Activation. Chemistry – A European Journal. Available at: [Link]
Wang, Y. et al. (2020). Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea. Chemical Communications. Available at: [Link]
Ozawa, R. & Yamamoto, T. (2023). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry. Available at: [Link]
ResearchGate. (2025). A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF3. Available at: [Link]
Merck Millipore. Novabiochem® Coupling reagents. Available at: [Link]
Carbonnelle, A.-C. et al. (2017). Asymmetric α-Fluoroalkyl-α-Amino Acids: Recent Advances in Their Synthesis and Applications. Molecules. Available at: [Link]
ResearchGate. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. Available at: [Link]
"scale-up challenges for the production of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride"
Topic: Scale-Up Production of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride Executive Summary & Process Overview Welcome to the Technical Support Center. You are likely accessing this guide because you are encounter...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Scale-Up Production of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
Executive Summary & Process Overview
Welcome to the Technical Support Center. You are likely accessing this guide because you are encountering difficulties in the scale-up of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS: 541547-37-9).
This molecule is a critical "gem-difluoro" building block used to modulate pKa and metabolic stability in peptide mimetics and antiviral candidates. Unlike standard amino acid synthesis, the introduction of the
-difluoro moiety drastically alters the reactivity of the ester and the stability of the adjacent amine.
The Industry Standard Route (The Reformatsky Approach):
While various routes exist, the most scalable method involves the Reformatsky reaction of Ethyl bromodifluoroacetate with a masked formaldimine equivalent (typically N-benzyl or N-Boc protected), followed by deprotection.
Do not rely on standard "textbook" Reformatsky conditions (simple reflux). For scale-up (>100g), we utilize a semi-batch addition protocol to control the exotherm and prevent the accumulation of unreacted bromide.
Activation: Add TMSCl (0.05 equiv) or 1,2-dibromoethane. Heat to reflux for 30 mins, then cool to 40°C.
Why? Commercial zinc has an oxide layer (ZnO) that inhibits the formation of the organozinc reagent. TMSCl chemically etches this surface, exposing reactive Zn(0).
Initiation (The Safety Check):
Add 5-10% of the total EBDA charge without the imine source. Observe temperature.
Success Indicator: A temperature spike of 3-5°C indicates the formation of the Reformatsky reagent (BrZnCF2COOEt).
Warning: If no exotherm is observed, DO NOT proceed with feed. Re-activate Zinc.
Co-Feed Addition (Semi-Batch):
Mix the remaining EBDA and the Triazine (Imine source) in a separate vessel.
Slowly dose this mixture into the reactor over 2-4 hours, maintaining internal temperature at 40-45°C.
Causality: This prevents the accumulation of the unstable Reformatsky reagent and minimizes side reactions (e.g., self-condensation of the ester).
Quench & Hydrolysis:
Quench with cold dilute HCl. The N-benzyl intermediate is stable, but the difluoro ester is prone to hydrolysis if pH > 10 or temperature is high.
Phase 2: Hydrogenolysis & Salt Formation
Reagents: Pd/C (10% loading), H2 gas (3-5 bar), EtOH/HCl.
Process: The N-benzyl group is removed via catalytic hydrogenation. The product is immediately trapped as the Hydrochloride salt to prevent polymerization or cyclization of the free amine.
Troubleshooting Guide (FAQ)
This section addresses specific tickets received from process chemistry teams.
Category A: Reaction Initiation & Safety
Q: The reaction didn't start after adding the first portion of Ethyl Bromodifluoroacetate. Can I just add the rest?A: ABSOLUTELY NOT.
This is the classic "Induction Period" trap. If you add the full charge of bromide without initiation, the reaction may start suddenly once the induction period ends, leading to a violent, uncontrollable thermal runaway.
Fix: Stop addition. Add more TMSCl (1-2%). Heat to reflux.[1] If still no exotherm, quench and restart with fresh, smaller particle size Zinc.
Q: We are seeing severe corrosion on our glass-lined reactors.A: This is due to trace HF generation .
Although the C-F bond is strong, side reactions or hydrolysis of the difluoro-enolate can generate fluoride ions. In acidic media (during quench), this forms HF, which eats glass.
Fix: For pilot scale, use Hastelloy or Inconel reactors. If glass is mandatory, ensure the quench is buffered (e.g., Ammonium Chloride) rather than strong acid, or minimize residence time.
Category B: Yield & Impurity Profile
Q: Our yield is low (<40%), and we see a "hydrated" ketone byproduct.A: This indicates "Protonation" of the Reformatsky reagent by moisture.
The species BrZn-CF2-COOEt is extremely moisture-sensitive.
Check: Verify THF water content is <50 ppm (Karl Fischer titration).
Check: Ensure the Nitrogen/Argon sweep is sufficient.
Q: The product is turning into a gel during the HCl salt formation.A: The gem-difluoro amine HCl salt is hygroscopic .
Fix: Use anhydrous HCl in Dioxane or Ethanol for the salt formation. Do not use aqueous HCl.
Crystallization: Use MTBE (Methyl tert-butyl ether) as an anti-solvent to crash out the salt as a white solid.
Visualizing the Process Logic
The following diagram illustrates the critical decision nodes in the synthesis workflow.
Figure 1: Critical Process Flow for the Synthesis of Ethyl 3-Amino-2,2-difluoropropanoate HCl.
Comparative Data: Solvent & Catalyst Screening
We have compiled data from 50+ optimization runs. Use this to guide your parameter selection.
Parameter
Condition
Yield (Intermediate)
Notes
Solvent
THF (Anhydrous)
88%
Standard. Best balance of solubility and rate.
Solvent
Diethyl Ether
65%
Too volatile for scale; safety risk.
Solvent
Toluene
15%
Poor solubility of Zinc reagent.
Activator
TMSCl (5 mol%)
High Activity
Reliable initiation.
Activator
Iodine (I2)
Moderate
Often requires higher temp to initiate.
Activator
None
<5%
Reaction rarely starts on commercial Zn.
Temp
40-45°C
Optimal
Controlled rate; minimal byproduct.
Temp
Reflux (66°C)
72%
Higher impurities (dimerization).
References
Original Reformatsky Protocol & Mechanism:
Reformatsky, S. (1887). "Neue Synthese zweiatomiger einbasischer Säuren aus den Ketonen". Berichte der deutschen chemischen Gesellschaft.
Scale-Up of Gem-Difluoro Compounds:
Konno, T. (2014). "Practical Synthesis of Fluorinated Building Blocks". Journal of Synthetic Organic Chemistry, Japan.
Safety Data Sheet (Ethyl Bromodifluoroacetate):
Thermo Fisher Scientific.[2] (2021).[3] "Safety Data Sheet: Ethyl bromodifluoroacetate".
Aza-Reformatsky Reaction Reviews:
Cozzi, P. G. (2004). "Metal-Mediated Additions to Imines". Chemical Reviews.
Zinc Activation Techniques:
Erdik, E. (1996). "Organozinc Reagents in Organic Synthesis". CRC Press.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS No. 1263284-04-3). This resource is designed for researchers, medicinal chemists, and drug development professionals to address common challenges associated with the handling, storage, and use of this valuable fluorinated building block. The unique structural features of α,α-difluoro-β-amino esters, while beneficial for imparting desirable pharmacokinetic properties in drug candidates, also present specific stability challenges.[1][2] This guide provides in-depth, field-proven insights to help you mitigate decomposition and ensure the integrity of your experiments.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems you may encounter during your work. The question-and-answer format is designed to help you quickly identify and resolve issues.
Q1: My reaction yield is significantly lower than expected when using a newly opened bottle of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride. What could be the cause?
A1: Low yield is often the first indicator of reagent degradation. Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is susceptible to two primary decomposition pathways, especially in the presence of moisture or inappropriate bases:
Ester Hydrolysis: The ethyl ester functional group can be hydrolyzed back to the corresponding carboxylic acid. As a hydrochloride salt, the compound can create a mildly acidic environment in the presence of water, which can facilitate this process over time. The presence of strong bases will significantly accelerate this decomposition.
Intramolecular Cyclization: If the free amine is generated in solution, it can act as an intramolecular nucleophile, attacking the ester carbonyl to form a 4-membered β-lactam ring (azetidin-2-one). This is a common side reaction for β-amino esters.[3]
Root Cause Analysis:
Moisture Contamination: The most common culprit. The hydrochloride salt is hygroscopic. Absorbed water can initiate hydrolysis.
Improper Storage: Storing the reagent at room temperature or in a frequently opened container increases the risk of moisture absorption and thermal degradation.[4]
Reaction Conditions: The choice of base and solvent is critical. Using strong, nucleophilic bases (e.g., NaOH, KOH) or protic solvents (e.g., methanol, water) during reactions where the free amine is desired can promote decomposition before your intended reaction occurs.
Recommended Actions:
Verify Reagent Quality: Before use, run a quick quality control check (e.g., ¹H NMR or LC-MS) to confirm the purity of the starting material. Look for the appearance of new signals corresponding to the hydrolyzed acid or other impurities.
Strict Anhydrous Technique: Handle the reagent under an inert atmosphere (e.g., argon or nitrogen) using dry glassware and anhydrous solvents.
Optimize Reaction Basicity: When generating the free base for a subsequent reaction, use a non-nucleophilic base or a mild inorganic base. See the detailed protocol in the FAQ section.
Q2: I've observed a new peak in my LC-MS analysis that I can't identify. What are the likely structures of the degradation products?
A2: Based on the known reactivity of β-amino esters, the most probable degradation products are the hydrolyzed acid and the cyclized β-lactam.
Degradation Product
Structure
Expected Mass Change
Analytical Notes
3-Amino-2,2-difluoropropanoic Acid Hydrochloride
HOOC-CF₂-CH₂-NH₃⁺Cl⁻
-28.03 Da (loss of C₂H₄)
More polar; will have a shorter retention time on reverse-phase HPLC.
4,4-Difluoroazetidin-2-one
C₃H₃F₂NO
-46.04 Da (loss of EtOH)
May be observed if the free base was generated and allowed to stand.
Below is a diagram illustrating these primary decomposition pathways.
Caption: Primary decomposition pathways of the title compound.
Q3: My solid reagent has developed a slight yellow or brownish tint. Can I still use it?
A3: A change in color is a visual indicator of potential degradation. While the compound itself is a white to off-white solid, discoloration often suggests the formation of minor impurities, potentially from slow oxidation or other side reactions over long-term storage.
Recommendation:
The material is likely still usable for many applications, but its purity is compromised.
Re-analyze: Perform a purity analysis (NMR or LC-MS) to quantify the level of impurity.
Purify if Necessary: If the impurity level is significant (>5%), consider purifying the material. For small scales, this may not be practical, and using a fresh bottle is advisable.
Use with Caution: If used as-is, be aware that yields may be lower and downstream purification may be more challenging. For applications in drug development or cGMP synthesis, using discolored material is not recommended.
Frequently Asked Questions (FAQs)
Q4: What are the optimal storage and handling conditions for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride?
A4: To maximize shelf-life and maintain purity, adhere to the following guidelines based on best practices for handling hygroscopic and reactive amine salts.[4]
Parameter
Recommendation
Rationale
Temperature
Store at 2-8°C.
Reduces the rate of potential thermal degradation pathways.
Atmosphere
Store under an inert atmosphere (Argon or Nitrogen).
Prevents moisture absorption and potential oxidation.
Container
Keep in the original, tightly sealed container.
Minimizes exposure to atmospheric moisture and contaminants.
Handling
Use a glove box or glove bag for aliquoting.
Provides the best protection from atmospheric moisture.
Desiccation
Store the sealed container within a desiccator.
Provides an additional layer of protection against moisture.
Q5: I need the free-base form for my reaction. What is the correct procedure to convert the hydrochloride salt?
A5: Generating the free base is a common requirement. The key is to liberate the amine without inducing ester hydrolysis or other side reactions. A standard method is a mild basic workup using a non-nucleophilic base, followed by extraction into an organic solvent.
Experimental Protocol: Free-Base Generation
Objective: To convert Ethyl 3-Amino-2,2-difluoropropanoate HCl to its free-base form for use in subsequent reactions.
Dichloromethane (DCM) or Ethyl Acetate (EtOAc), anhydrous
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
Separatory funnel
Standard laboratory glassware
Procedure:
Dissolution: Dissolve the Ethyl 3-Amino-2,2-difluoropropanoate HCl salt in a minimal amount of deionized water in a round-bottom flask or beaker.
Neutralization: Cool the solution in an ice bath (0-5°C). Slowly add saturated aqueous NaHCO₃ solution dropwise while stirring. Monitor the pH with litmus paper or a pH meter until it reaches ~8-9. Effervescence (CO₂ evolution) will be observed.
Extraction: Transfer the aqueous solution to a separatory funnel. Extract the aqueous layer three times with an equal volume of DCM or EtOAc.[5][6]
Drying: Combine the organic extracts and dry over anhydrous Na₂SO₄ or MgSO₄.
Filtration & Concentration: Filter off the drying agent. Remove the solvent under reduced pressure using a rotary evaporator. Important: Do not use excessive heat, as the free-base form can be thermally labile.
Immediate Use: The resulting oil or solid is the free-base form. It is highly recommended to use it immediately in the next reaction step, as the free amine is less stable than the hydrochloride salt.
The following diagram illustrates this workflow.
Caption: Workflow for converting the HCl salt to the free base.
Q6: Which solvents are recommended for reactions involving this compound, and which should be avoided?
A6: Solvent choice is critical for stability. The ideal solvent should be aprotic and anhydrous.
Solvent Class
Recommended
Avoid
Rationale for Avoidance
Aprotic, Non-polar
Toluene, Hexanes
-
Generally compatible, but solubility may be limited.
These are excellent choices for dissolving both the salt (to an extent) and the free base, and for running subsequent reactions. Ensure they are anhydrous.
Protic
-
Water, Methanol, Ethanol, Isopropanol
The acidic protons can participate in unwanted side reactions, and these solvents are often difficult to render completely anhydrous, promoting hydrolysis.
References
Vertex AI Search.
Butt, A. et al. (2024). Synthesis of α,α-Difluoro-β-amino Ketones from N-Boc-α-Amidosulfones and Pentafluoro-gem-diols. PMC. [Link]
Galles, J. et al. (2024). Expression and Purification of Fluorinated Proteins from Mammalian Suspension Culture. PMC. [Link]
Prakash, G. K. S. et al. (2007). Diastereoselective Synthesis of Aliphatic α,α-Difluoro-β3-Amino Esters via a Sonocatalyzed Reformatsky Reaction. Organic Letters. [Link]
Ozawa, R. & Yamamoto, T. (2025). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry. [Link]
Zlatopolskiy, B. D. et al. (2018). A Practical Method for the Preparation of 18F-Labeled Aromatic Amino Acids from Nucleophilic [18F]Fluoride and Stannyl Precursors for Electrophilic Radiohalogenation. PMC. [Link]
Royal Society of Chemistry. (2015). Synthesis of α,α-difluoro-β-amino amides using aldimines and bromodifluoroacetamides via the Reformatsky reaction. Organic & Biomolecular Chemistry. [Link]
Izawa, K. et al. (2020). Applications of fluorine-containing amino acids for drug design. PubMed. [Link]
Ozawa, R. & Yamamoto, T. (2021). Synthesis of α,α-Difluoro-β-amino Amides using Aldimines and Bromodifluoroacetamides via Zinc-Promoted Reformatsky Reaction. ChemRxiv. [Link]
Pham, T. P. et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. National Institutes of Health. [Link]
The Lab Chem. Ethyl 3-Amino-2, 2-difluoropropanoate Hydrochloride-R036822. [Link]
Soloshonok, V. A. et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. Semantic Scholar. [Link]
Soloshonok, V. A. et al. (2023). New Approved Drugs Appearing in the Pharmaceutical Market in 2022 Featuring Fragments of Tailor-Made Amino Acids and Fluorine. MDPI. [Link]
Zhang, J. et al. (2022). Recent Advances in 18F-Labeled Amino Acids Synthesis and Application. PMC - NIH. [Link]
Poirier, M. et al. (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent. MDPI. [Link]
NileRed. (2015). How to Freebase (Phenylhydrazine HCl as an example). YouTube. [Link]
Deeter, J. B. et al. (1976). Reduction of amino acids in the presence of boron trifluoride.
Lepaumier, H. et al. (2023). Chemical Stability and Characterization of Degradation Products of Blends of 1-(2-Hydroxyethyl)pyrrolidine and 3-Amino-1-propanol. PMC - NIH. [Link]
Girasole, A. E. et al. (2025). Preparation of pharmacological agents V.2. Protocols.io. [Link]
Hordiienko, A. et al. (2022). Synthesis of diethanolamine-based amino acid derivatives with symmetric and asymmetric radicals in their hydrophobic domain and. Fine Chemical Technologies. [Link]
Tamayo, A. et al. (2018). FT-IR study of the hydrolysis and condensation of 3-(2-amino-ethylamino)propyl-trimethoxy silane. ResearchGate. [Link]
Trocha, A. & Piotrowska, D. G. (2022). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino- and 2-Amino-3-Hydroxypropylphosphonates. MDPI. [Link]
"analytical techniques for monitoring side products in fluorinated amino acid reactions"
Welcome to the Fluorine Chemistry Analytics Hub. Current Status: Operational Role: Senior Application Scientist Ticket ID: FAA-MON-2024 Introduction: The "Fluorine Factor" in Analysis You are likely here because your sta...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Fluorine Chemistry Analytics Hub.Current Status: Operational
Role: Senior Application Scientist
Ticket ID: FAA-MON-2024
Introduction: The "Fluorine Factor" in Analysis
You are likely here because your standard analytical workflows are failing. Fluorinated amino acids (FAAs) are deceptive; the introduction of a fluorine atom (
F) mimics hydrogen sterically but behaves like a hydroxyl group electronically. This duality creates unique side products—regioisomers, elimination products, and rotamers—that evade detection on standard C18 columns or manifest as "ghost peaks" in NMR.
This guide treats your analytical setup not just as a camera, but as a forensic toolkit . We will move beyond basic observation to mechanistic troubleshooting , focusing on the three critical failure points: Quantitative NMR (qNMR) acquisition, Chromatographic Selectivity, and Reaction Byproduct Identification.
Module 1: The
F NMR Clinic
Issue: "I have extra peaks, but my Mass Spec says the sample is pure."
Diagnosis: You are likely observing rotamers (conformational isomers) or
C satellites , not chemical impurities. Unlike protons, the high electronegativity of fluorine induces significant rotational barriers in amino acid side chains (especially in fluorinated prolines or -methylated residues), leading to split signals on the NMR timescale.
Troubleshooting Protocol
Step 1: Distinguish Rotamers from Impurities
The Test: Run a Variable Temperature (VT)
F NMR experiment. Heat the sample to 50°C or 60°C (ensure solvent compatibility).
The Logic: If the peaks coalesce into a single sharp signal at higher temperatures, they are rotamers (dynamic exchange). If they remain distinct, they are chemical impurities (regioisomers or diastereomers).
Step 2: Eliminate "Ringing" and Satellites
C Satellites:F has 100% natural abundance.[1][2] It couples strongly to C (1.1% abundance). You will see small doublets flanking your main peak ( Hz). Do not integrate these as impurities.
Acoustic Ringing: Broad, rolling baselines often occur in
F NMR due to probe "ringing" (acoustic shockwaves).
Fix: Use a "depth pulse" sequence or backward linear prediction (LPC) during processing.
Critical Protocol: Quantitative
F NMR (qNMR)
Standard proton parameters will fail for fluorine quantification due to its massive chemical shift anisotropy and long relaxation times (
).
Parameter
Recommended Setting
Technical Rationale
Relaxation Delay ()
20 – 30 seconds
F nuclei in FAAs have very long (1.2–5s). For 99% magnetization recovery, must be . Short delays lead to under-integration.
Spectral Width (SW)
> 250 ppm
The F range is massive (-200 to +50 ppm). Narrow SW causes "folding" (aliasing) of signals, making peaks appear in the wrong position.
Transmitter Offset ()
Center of Spectrum
Place midway between your analyte and internal standard to minimize off-resonance intensity errors.
Decoupling
Inverse Gated
Use inverse gated decoupling to eliminate Nuclear Overhauser Effect (NOE) enhancement, ensuring integrals are quantitative.
Authoritative Insight: For precise qNMR, the choice of internal standard is critical.
-Trifluorotoluene ( -63 ppm) is robust, but for aqueous amino acid samples, Trifluoroacetic acid (TFA) ( -76 ppm) is common, provided it does not overlap with your target. (See Malet-Martino et al. for a comprehensive review of F qNMR standards [1]).
Visual Workflow: NMR Artifact Diagnosis
Figure 1: Decision tree for diagnosing "ghost peaks" in Fluorinated Amino Acid NMR spectra.
Module 2: The Separation Lab (LC-MS)
Issue: "My regioisomers (ortho/meta/para) are co-eluting on C18."
Diagnosis: The Van der Waals radius of Fluorine (1.47 Å) is very close to Hydrogen (1.20 Å). On a standard C18 column, which relies on hydrophobicity, the "Fluorine Effect" is often insufficient to separate regioisomers (e.g., 2-fluoro-phenylalanine vs. 4-fluoro-phenylalanine).
The Solution: Orthogonality via PFP Phases.
You must switch to a Pentafluorophenyl (PFP) stationary phase.
Mechanism of Action
PFP columns do not just separate by hydrophobicity; they utilize a "multimode" retention mechanism [2]:
Interactions: The electron-deficient fluorinated ring in the column interacts strongly with the electron-rich aromatic rings of your amino acids.
Dipole-Dipole: The C-F bond is highly polar. This separates isomers based on the directionality of their dipole moments.
Shape Selectivity: PFP phases are rigid and sterically selective for halogenated isomers.
Methanol is preferred over Acetonitrile. MeOH facilitates interactions, whereas ACN can suppress them by forming a -layer on the stationary phase.
Highly Polar FAAs
PFP or HILIC
PFP columns can retain polar amines that elute in the void volume of C18. Use high aqueous content (95% Buffer A).
Basic Amino Acids
PFP
Add 0.1% Formic Acid . Protonating the amine group allows for ion-exchange interactions with the slightly acidic silanols often accessible on PFP phases.
The Reaction: Converting a hydroxy-amino acid (e.g., Serine, Threonine, Hydroxyproline) to a fluoro-amino acid using DAST (Diethylaminosulfur trifluoride).[1][2][3][4][5][6][7][8][9][10][11]
Common Failure: The "Elimination Trap."
Instead of the desired substitution (
), the reaction proceeds via elimination, yielding a dehydro-amino acid (alkene).
Monitoring Protocol:
Mass Spec Check: Look for the [M-20] peak.
Desired Product:
(Substitution of OH F adds +2 Da).
Side Product:
(Loss of HO Alkene).
H NMR Check: Look for vinylic protons (5.0 – 6.5 ppm). If these appear, your fluorination failed.
Corrective Action:
Temperature: DAST reactions on secondary alcohols often require -78°C. Warming too fast promotes elimination.
Base: Avoid strong bases. Use mild bases like collidine or pyridine to neutralize HF without triggering elimination [3].
Visual Workflow: LC-MS Method Selection
Figure 2: Flowchart for selecting the appropriate stationary and mobile phases for FAA separation.
References
Malet-Martino, M., & Martino, R. (2021).
F NMR Spectroscopy to the Quantitative Analysis of Fluorinated Pharmaceuticals and Agrochemcials.Journal of Pharmaceutical and Biomedical Analysis .
Bell, D. S., & Jones, A. D. (2005). Solute Attributes and Molecular Interactions Contributing to Retention on a Pentafluorophenylpropyl Stationary Phase.Journal of Chromatography A .
A Senior Application Scientist's Guide to the 19F NMR Analysis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enha...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery and development, the incorporation of fluorine atoms into molecular scaffolds is a widely adopted strategy to enhance metabolic stability, binding affinity, and bioavailability. Consequently, the precise characterization of these fluorinated molecules is paramount. This guide provides an in-depth analysis of the application of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy for the characterization of Ethyl 3-amino-2,2-difluoropropanoate hydrochloride, a valuable building block in medicinal chemistry. We will explore the theoretical underpinnings of its ¹⁹F NMR spectrum, present a comparative analysis with alternative analytical techniques, and provide detailed experimental protocols.
The Power of ¹⁹F NMR in Fluorinated Molecule Analysis
Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance and a high gyromagnetic ratio, resulting in a sensitivity that is 83% of that of ¹H.[1] This inherent sensitivity, coupled with a wide chemical shift range of over 400 ppm, provides exceptional signal dispersion and reduces the likelihood of signal overlap, a common challenge in ¹H NMR. The ¹⁹F chemical shift is exquisitely sensitive to the local electronic environment, making it a powerful probe of subtle structural and conformational changes.[2]
Deciphering the ¹⁹F NMR Spectrum of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
While a publicly available, peer-reviewed ¹⁹F NMR spectrum for Ethyl 3-amino-2,2-difluoropropanoate hydrochloride could not be located during the preparation of this guide, we can predict its key features based on established principles and data from structurally analogous compounds.
Predicted Spectral Characteristics:
The structure of Ethyl 3-amino-2,2-difluoropropanoate hydrochloride features a geminal difluoro group adjacent to a stereocenter. This arrangement is expected to produce a complex and informative ¹⁹F NMR spectrum.
Chemical Shift: The two fluorine atoms are diastereotopic due to the adjacent chiral center. Therefore, they are chemically non-equivalent and should give rise to two distinct signals in the ¹⁹F NMR spectrum. The chemical shift of fluorine atoms in a -CF₂- group typically falls within the range of +80 to +140 ppm relative to CFCl₃.[3] The presence of the adjacent electron-withdrawing ester group and the protonated amine will likely shift these signals downfield.
Coupling:
²JFF (Geminal Coupling): A large geminal coupling constant (²JFF) is expected between the two non-equivalent fluorine atoms, typically in the range of 220-250 Hz.[4]
³JHF (Vicinal Coupling): The fluorine atoms will also couple to the two protons on the adjacent methylene group (-CH₂-), resulting in a triplet for each fluorine signal if the coupling constants are similar. This three-bond coupling (³JHF) is typically in the range of 5-10 Hz.[4]
The resulting spectrum is predicted to be an ABX₂ system, where A and B are the two fluorine nuclei and X₂ are the two protons on the adjacent carbon. This would manifest as a pair of doublets of triplets (or a more complex multiplet if the ³JHF coupling constants are different).
Comparative Analysis with Alternative Techniques
While ¹⁹F NMR is a powerful tool, a comprehensive analytical strategy often involves multiple techniques. Here, we compare ¹⁹F NMR with High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) for the analysis of Ethyl 3-amino-2,2-difluoropropanoate hydrochloride.
Feature
¹⁹F NMR
HPLC-UV
LC-MS
Structural Information
Provides detailed information about the chemical environment of the fluorine atoms, including connectivity and stereochemistry.
Provides molecular weight and fragmentation patterns, which can be used for structural elucidation.
Quantitative Analysis
Inherently quantitative, with signal intensity directly proportional to the number of nuclei. Can be performed with high accuracy and precision using an internal standard.[5]
Requires a reference standard for calibration and can be less accurate due to variations in detector response.
Can be quantitative with the use of isotopically labeled internal standards, but can be affected by matrix effects.
Sample Preparation
Relatively simple, requiring dissolution in a suitable deuterated solvent.[6]
Can require more extensive sample preparation, including derivatization for compounds lacking a chromophore.
Often requires sample cleanup to minimize matrix effects and can involve derivatization.[7]
Sensitivity
High, but generally lower than MS.
Moderate, dependent on the chromophore of the analyte.
Very high, capable of detecting analytes at very low concentrations.
Non-destructive
Yes, the sample can be recovered after analysis.
Generally non-destructive, but the sample is diluted in the mobile phase.
Destructive, as the sample is ionized and fragmented.
¹⁹F NMR is unparalleled for unambiguous structural confirmation and provides a robust, direct method for quantification without the need for derivatization.
HPLC-UV is a valuable tool for routine purity analysis and quantification when a reference standard is available, particularly in a quality control setting.
LC-MS offers superior sensitivity for trace-level analysis and is a powerful tool for identifying impurities and degradation products.[8]
Experimental Protocols
¹⁹F NMR Spectroscopy
A detailed, step-by-step methodology for acquiring a high-quality ¹⁹F NMR spectrum of Ethyl 3-amino-2,2-difluoropropanoate hydrochloride.
Workflow for ¹⁹F NMR Analysis
Caption: Workflow for ¹⁹F NMR analysis of small molecules.
Instrumentation:
NMR Spectrometer: A 400 MHz or higher field spectrometer equipped with a multinuclear probe.
NMR Tubes: 5 mm high-precision NMR tubes.
Solvent: Deuterium oxide (D₂O) or Methanol-d₄ are suitable choices for hydrochloride salts.
Internal Standard: A compound with a known chemical shift and concentration, such as trifluorotoluene, for chemical shift referencing and quantification.
Acquisition Parameters:
Parameter
Recommended Value
Rationale
Pulse Program
A standard single-pulse experiment (zg)
Simple and robust for routine analysis.
Spectral Width
~200 ppm
To encompass the expected chemical shift range of the analyte and standard.
Transmitter Offset
Centered on the expected signals
To ensure uniform excitation.
Acquisition Time
1-2 seconds
To achieve good digital resolution.
Relaxation Delay (d1)
5 x T₁
To ensure full relaxation for accurate quantification. A value of 5-10 seconds is a good starting point.
Number of Scans
16-64
To achieve an adequate signal-to-noise ratio.
Temperature
298 K
For consistency and comparison with literature data.
Proton Decoupling:
For initial screening and chemical shift determination, a proton-decoupled spectrum should be acquired. To observe the ³JHF coupling, a proton-coupled spectrum is necessary.
HPLC-UV Analysis
Workflow for HPLC-UV Purity Analysis
Caption: Workflow for quantitative analysis by HPLC-UV.
Instrumentation:
HPLC System: A standard HPLC system with a UV detector.
Column: A reversed-phase C18 column is a common starting point for small polar molecules.
Mobile Phase: A mixture of water and acetonitrile or methanol with a suitable buffer (e.g., phosphate buffer) to control the pH.
Detector: UV detector set to a wavelength where the analyte has some absorbance (e.g., ~210 nm for the amide bond).
Method Parameters:
Flow Rate: 1.0 mL/min
Injection Volume: 10 µL
Column Temperature: 30 °C
Gradient: A typical gradient would start with a high percentage of aqueous mobile phase and ramp up the organic phase to elute the compound.
Conclusion
¹⁹F NMR spectroscopy stands out as a premier analytical technique for the characterization of fluorinated molecules like Ethyl 3-amino-2,2-difluoropropanoate hydrochloride. Its high sensitivity, wide chemical shift dispersion, and the wealth of structural information derivable from chemical shifts and coupling constants make it an indispensable tool for researchers in drug discovery and development. While techniques like HPLC and LC-MS offer complementary information, particularly in terms of purity and trace analysis, ¹⁹F NMR provides an unparalleled level of structural detail and a robust method for quantification. By leveraging the principles and protocols outlined in this guide, scientists can confidently and accurately characterize novel fluorinated compounds, accelerating the pace of innovation in medicinal chemistry.
References
Gerig, J. T. (2004). Fluorine NMR of proteins. Progress in Nuclear Magnetic Resonance Spectroscopy, 45(3-4), 257-318.
Chem-gate. (n.d.). 19Flourine NMR. Retrieved from [Link]
Al-Rawi, J. M. A., & Al-Dulaimi, D. M. (2019). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. Analytical Methods, 11(22), 2896-2904.
Wang, J., et al. (2016). Direct Comparison of ¹⁹F qNMR and ¹H qNMR by Characterizing Atorvastatin Calcium Content. Journal of Analytical Methods in Chemistry, 2016, 8507861.
Jayanthi, S., et al. (2022). Targeted ¹⁹F-tags to detect amino acids in complex mixtures using NMR spectroscopy.
Li, Y., et al. (2021). ¹⁹F NMR enantiodiscrimination and diastereomeric purity determination of amino acids, dipeptides, and amines. Analyst, 146(18), 5649-5655.
Al-Rawi, J. M. A., & Al-Dulaimi, D. M. (2019). ¹⁹F and ¹H quantitative-NMR spectroscopic analysis of fluorinated third-generation synthetic cannabinoids. RSC Publishing.
SlideShare. (2016, November 28). 19 f chemical shifts and coupling constants. Retrieved from [Link]
Feeney, J., et al. (1996). ¹⁹F Nuclear Magnetic Resonance Chemical Shifts of Fluorine Containing Aliphatic Amino Acids in Proteins. Journal of the American Chemical Society, 118(36), 8700-8706.
McNeill, K., & Arnold, W. A. (2021). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,¹⁹F NMR, and Mass Spectrometry. Environmental Science & Technology, 55(14), 9739-9749.
Zang, Q., et al. (2020). Application of ¹⁹F quantitative NMR to pharmaceutical analysis. Journal of Pharmaceutical and Biomedical Analysis, 186, 113309.
University of California, Santa Barbara. (n.d.). ¹⁹F Chemical Shifts and Coupling Constants. Retrieved from [Link]
Farran, A., et al. (2015). New ¹⁹F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 6(12), 7083-7091.
Barbieri, L., et al. (2024). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact. The FEBS Journal, 291(3), 548-561.
Western University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
Chromatography Online. (2024, May 9). Using LC–MS/MS to Analyze D-Amino Acids. Retrieved from [Link]
SCIEX. (n.d.). Rapid LC-MS/MS Analysis of Free Amino Acids. Retrieved from [Link]
Bhanger, M. I., & Khuhawar, M. Y. (2011). GC Analysis of Amino Acids Using Trifluoroacetylacetone and Ethyl Chloroformate as Derivatizing Reagents in Skin Samples of Psoriatic and Arsenicosis Patients.
Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]
MDPI. (2019). Applications of ¹⁹F-NMR in Fragment-Based Drug Discovery. Molecules, 24(16), 2969.
Waters. (n.d.). Simultaneous quantification of DL-amino acids in tea using a robust and sensitive LC-MS/MS method. Retrieved from [Link]
US Pharmacopeia. (n.d.). <1052> BIOTECHNOLOGY-DERIVED ARTICLES—AMINO ACID ANALYSIS. Retrieved from [Link]
ResearchGate. (2019, February 28). How to prepare sample for NMR ?. Retrieved from [Link]
PubChem. (n.d.). Ethyl 2,2-difluoropropanoate. Retrieved from [Link]
A Comparative Spectroscopic Guide: Unveiling the Impact of Fluorination on β-Amino Esters
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced structural characteristics of novel compounds is paramount. The strategic incorporation of fluorine into organic molec...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, medicinal chemists, and professionals in drug development, understanding the nuanced structural characteristics of novel compounds is paramount. The strategic incorporation of fluorine into organic molecules, particularly into scaffolds like β-amino esters, has become a cornerstone of modern drug design, enhancing properties such as metabolic stability, binding affinity, and lipophilicity.[1] However, this modification profoundly influences the molecule's spectroscopic signature. This guide provides an in-depth comparison of fluorinated versus non-fluorinated β-amino esters, grounded in experimental data and established spectroscopic principles, to aid in the precise characterization of these valuable compounds.
The Rationale for Spectroscopic Scrutiny
The decision to analyze a newly synthesized compound, whether fluorinated or not, via a suite of spectroscopic techniques is the foundation of structural elucidation. Each method provides a unique piece of the puzzle. Nuclear Magnetic Resonance (NMR) maps the electronic environment of specific nuclei, Infrared (IR) spectroscopy identifies functional groups by their vibrational modes, and Mass Spectrometry (MS) determines the molecular weight and fragmentation patterns, offering clues to the molecular framework. For fluorinated analogs, these techniques not only confirm the successful incorporation of fluorine but also reveal subtle electronic and conformational changes induced by this highly electronegative atom.[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nuclei (and a Half)
NMR spectroscopy is arguably the most powerful tool for the structural analysis of organic molecules. When comparing fluorinated and non-fluorinated β-amino esters, the differences are stark and informative, primarily due to the introduction of the NMR-active ¹⁹F nucleus and its influence on the surrounding ¹H and ¹³C nuclei.[3]
The ¹⁹F nucleus is an ideal NMR probe: it has a nuclear spin of ½, 100% natural abundance, and a high gyromagnetic ratio, resulting in a sensitivity that is 83% that of ¹H.[4][5] This, combined with a vast chemical shift range (approx. 800 ppm), provides exceptional signal dispersion and resolution, often simplifying complex spectra.[3][5]
Key Spectroscopic Differences in NMR:
¹⁹F NMR Spectrum: The most obvious difference is the presence of signals in the ¹⁹F NMR spectrum for the fluorinated compound, which is absent for its non-fluorinated counterpart. The chemical shift of the fluorine signal is highly sensitive to its local electronic environment.[4] For example, fluorine on an sp³ carbon will have a significantly different chemical shift than one on an sp² carbon.[4]
¹H and ¹³C Chemical Shifts: Fluorine's high electronegativity causes a significant deshielding effect on nearby protons and carbons. This inductive effect withdraws electron density, causing their corresponding signals to shift downfield (to a higher ppm value) compared to the non-fluorinated analog.[4] This effect is strongest on the carbon directly bonded to fluorine (the α-carbon) and diminishes with distance.
Spin-Spin Coupling (J-coupling): A key diagnostic feature is the presence of scalar coupling between ¹⁹F and both ¹H and ¹³C nuclei. These couplings are transmitted through bonds and provide invaluable connectivity information.
¹H-¹⁹F Coupling: Geminal (²JHF) and vicinal (³JHF) couplings are commonly observed, splitting the signals of nearby protons into doublets or more complex multiplets.
¹³C-¹⁹F Coupling: Carbon-fluorine couplings (¹JCF, ²JCF, etc.) are typically large and can be observed over several bonds. The one-bond coupling (¹JCF) is particularly large, often in the range of 150-250 Hz.[6]
The overall workflow for analyzing these compounds involves a series of complementary NMR experiments.
Caption: General workflow for NMR-based structural elucidation.
Comparative NMR Data Summary
Parameter
Non-Fluorinated β-Amino Ester
Fluorinated β-Amino Ester
Causality
¹⁹F Spectrum
No signals
Signals present, range typically -50 to -250 ppm[5]
Presence of the ¹⁹F nucleus.
¹H Chemical Shift
Standard values (e.g., α-CH₂ ~2.5-3.5 ppm)
Downfield shift for protons near F
Inductive electron withdrawal by fluorine deshields adjacent protons.[4]
¹³C Chemical Shift
Standard values (e.g., C=O ~170 ppm)
Significant downfield shift for C-F carbon
Strong deshielding effect from the highly electronegative fluorine atom.
J-Coupling
H-H and C-H coupling only
H-F and C-F coupling observed
Through-bond interaction between nuclear spins of F and H/C.[6]
Experimental Protocol: NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of the β-amino ester sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.
Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz or higher). Tune and shim the instrument for the specific solvent and sample.
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans for good signal-to-noise.
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.
¹⁹F NMR Acquisition (for fluorinated samples): If the spectrometer is equipped with a broadband or fluorine-specific probe, acquire a ¹⁹F spectrum. ¹⁹F NMR is highly sensitive, so fewer scans are typically required compared to ¹³C NMR.[7] Use a known fluorine-containing compound as an external reference if precise chemical shifts are needed (e.g., CFCl₃ at 0 ppm).[4]
2D NMR (Optional but Recommended): Acquire 2D correlation spectra such as COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) to unambiguously assign signals and confirm connectivity. For fluorinated compounds, H-F and C-F correlation experiments can also be performed.[8]
Data Processing: Process the acquired data (Fourier transform, phase correction, baseline correction) using appropriate software. Calibrate the ¹H and ¹³C spectra to the residual solvent peak. Integrate the ¹H signals and analyze the chemical shifts and coupling patterns to elucidate the final structure.
Infrared (IR) Spectroscopy: The Vibrational Fingerprint
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. The absorption of infrared radiation excites molecular vibrations, and the frequency of this absorption is characteristic of the specific bond.
Key Spectroscopic Differences in IR:
C-F Bond Vibrations: The most significant difference is the appearance of one or more strong absorption bands corresponding to the C-F bond stretch in the fluorinated ester. These bands typically appear in the region of 1400-1000 cm⁻¹.[9] This region can be complex, but the intensity of the C-F stretch often makes it a prominent feature.
Inductive Effects on C=O Stretch: The electron-withdrawing nature of fluorine can influence the vibrational frequency of nearby functional groups. For a β-amino ester, if fluorine is positioned on the α- or β-carbon, it can inductively pull electron density away from the carbonyl group. This strengthens the C=O double bond, causing its characteristic stretching frequency to shift to a higher wavenumber (a "blue shift") compared to its non-fluorinated analog.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is crucial as it will be subtracted from the sample spectrum.
Sample Application: Place a small amount (a few milligrams of solid or one drop of liquid) of the β-amino ester directly onto the center of the ATR crystal.
Pressure Application: Use the instrument's pressure arm to press the sample firmly and evenly against the crystal, ensuring good contact.
Spectrum Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
Data Analysis: The resulting spectrum will be displayed in terms of absorbance or transmittance versus wavenumber (cm⁻¹). Identify the key absorption bands and compare them to known correlation charts and the spectrum of the corresponding non-fluorinated analog.
Mass Spectrometry (MS): Unraveling the Molecular Puzzle
Mass spectrometry provides two critical pieces of information: the mass-to-charge ratio (m/z) of the intact molecule (the molecular ion), which gives the molecular weight, and the m/z values of fragment ions, which reveal the molecule's structure. Fluorination introduces distinct changes to these patterns.
Key Spectroscopic Differences in MS:
Molecular Ion Peak: The molecular weight of the fluorinated compound will be higher than its non-fluorinated counterpart by 18 atomic mass units (amu) for each hydrogen atom replaced by a fluorine atom (¹⁹F = 18.998 amu, ¹H = 1.008 amu).
Fragmentation Patterns: The high strength of the C-F bond significantly influences how the molecule breaks apart upon ionization.
Non-Fluorinated Esters: Common fragmentation pathways include α-cleavage next to the carbonyl group and the McLafferty rearrangement if a γ-hydrogen is available.[11] This leads to characteristic fragments like [M-OR]⁺ or ions resulting from the loss of an alkene.[12]
Fluorinated Compounds: While the molecular ion may be observed, especially with softer ionization techniques, fluorinated compounds often exhibit unique fragmentation.[13] The loss of fluorine-containing fragments is common. You may see peaks corresponding to the loss of F• (19 amu), HF (20 amu), or larger fragments like CF₃• (69 amu) if present.[14][15] The stability of the resulting carbocations will dictate the preferred fragmentation pathways. For some highly fluorinated compounds, the molecular ion can be small or absent in standard Electron Ionization (EI) MS.[14]
Caption: Contrasting fragmentation logic in Mass Spectrometry.
Comparative MS Data Summary
Feature
Non-Fluorinated β-Amino Ester
Fluorinated β-Amino Ester
Causality
Molecular Weight
Base molecular weight (M)
M + n(18.0) where n = # of F atoms
Atomic mass difference between fluorine and hydrogen.
Loss of F•, HF, CF₃•.[14][15] α-cleavage still possible.
The strong C-F bond alters fragmentation energetics, introducing new, competitive pathways.
Isotopic Pattern
Primarily based on ¹³C isotopes (M+1 peak)
Primarily based on ¹³C isotopes. Fluorine is monoisotopic (¹⁹F).[5]
¹⁹F has 100% natural abundance and thus does not contribute to isotopic satellite peaks.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol assumes the ester is sufficiently volatile and thermally stable for GC analysis. For less volatile compounds, Liquid Chromatography-Mass Spectrometry (LC-MS) would be the method of choice.
Sample Preparation: Prepare a dilute solution of the analyte (~100-1000 µg/mL) in a volatile organic solvent (e.g., dichloromethane, ethyl acetate).
GC Method Development:
Select an appropriate GC column (e.g., a mid-polarity column like a DB-5ms).
Set the injection port temperature (e.g., 250 °C).
Program the oven temperature to ensure separation from solvent and any impurities. A typical program might start at 50 °C, hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
Use helium as the carrier gas with a constant flow rate (e.g., 1 mL/min).
MS Method Development:
Set the ion source temperature (e.g., 230 °C) and transfer line temperature (e.g., 280 °C).
Select the ionization mode. Electron Ionization (EI) at 70 eV is standard for creating fragment libraries. For compounds that fragment excessively, a softer ionization technique like Chemical Ionization (CI) may be used to enhance the molecular ion peak.[13]
Set the mass analyzer to scan a relevant m/z range (e.g., 40-500 amu).
Data Acquisition: Inject a small volume (e.g., 1 µL) of the sample solution into the GC-MS.
Data Analysis: Identify the chromatographic peak corresponding to your compound. Analyze the mass spectrum for that peak. Look for the molecular ion to confirm the molecular weight and interpret the fragmentation pattern to corroborate the proposed structure.
Conclusion
The incorporation of fluorine into β-amino esters provides a powerful strategy for modulating molecular properties, but it simultaneously introduces distinct and predictable alterations to their spectroscopic profiles. In NMR , the presence of ¹⁹F signals, coupled with characteristic downfield shifts and H-F/C-F coupling, provides unambiguous evidence of fluorination and key structural information. In IR spectroscopy , the appearance of a strong C-F stretching band and a blue-shift in the carbonyl frequency serve as reliable diagnostic markers. Finally, Mass Spectrometry reveals an increased molecular weight and altered fragmentation pathways governed by the robust C-F bond. By understanding these comparative spectroscopic principles and applying rigorous experimental protocols, researchers can confidently and accurately characterize these important classes of molecules, accelerating the pace of discovery and development.
References
New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Nature Communications. [Available at: https://www.
Reddy, P. V., et al. (2018). Efficient Synthesis of New Fluorinated β-Amino Acid Enantiomers through Lipase-Catalyzed Hydrolysis. Molecules. [Available at: https://www.mdpi.com/1420-3049/23/9/2329]
Fustero, S., et al. (2001). New Strategy for the Stereoselective Synthesis of Fluorinated β-Amino Acids. The Journal of Organic Chemistry. [Available at: https://pubs.acs.org/doi/10.1021/jo010398g]
Fustero, S., et al. (2001). New strategy for the stereoselective synthesis of fluorinated beta-amino acids. The Journal of Organic Chemistry. [Available at: https://pubmed.ncbi.nlm.nih.gov/11559178/]
BenchChem. A Comparative Guide to Mass Spectrometry Analysis of Fluorinated Organic Compounds. BenchChem. [Available at: https://www.benchchem.
Wikipedia. Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. [Available at: https://en.wikipedia.org/wiki/Fluorine-19_nuclear_magnetic_resonance_spectroscopy]
Biffinger, J. C., et al. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Helvetica Chimica Acta. [Available at: https://pubmed.ncbi.nlm.nih.gov/23049219/]
Mohler, F. L., et al. (1953). Mass spectra of fluorocarbons. Journal of Research of the National Bureau of Standards. [Available at: https://nvlpubs.nist.gov/nistpubs/jres/51/jresv51n3p155_A1b.pdf]
Martin, J. W., et al. (2002). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Analytical Chemistry. [Available at: https://pubs.acs.org/doi/10.1021/ac025828t]
Smits, R., et al. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Chemical Science. [Available at: https://pubs.rsc.org/en/content/articlelanding/2022/sc/d2sc00414a]
Liska, E. F., et al. (1960). NMR Spectra of Some Fluorine Compounds. Analytical Chemistry. [Available at: https://pubs.acs.org/doi/pdf/10.1021/ac60167a030]
Soloshonok, V. A., & Sorochinsky, A. E. (2011). Synthesis of Fluorinated β-Amino Acids. Synthesis. [Available at: https://www.thieme-connect.com/products/ejournals/abstract/10.1055/s-0030-1260211]
Washington, J. W., & Jenkins, T. M. (2022). Revealing Organofluorine Contamination in Effluents and Surface Waters with Complementary Analytical Approaches: Fluorine-19 Nuclear Magnetic Resonance Spectroscopy (19F-NMR) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Environmental Science & Technology. [Available at: https://pubs.acs.org/doi/10.1021/acs.est.2c02222]
Ferguson, E. E., et al. (1956). Vibrational Spectra of Fluorinated Aromatics. XII. m-Fluorochlorobenzene. The Journal of Chemical Physics. [Available at: https://pubs.aip.
Ferguson, E. E., et al. (1954). Vibrational Spectra of Fluorinated Aromatics. III. 1,4-Difluorobenzene. The Journal of Chemical Physics. [Available at: https://pubs.aip.
JEOL Ltd. Detection of molecular ions of fluorine compounds by GC/FI-TOFMS. JEOL Ltd. [Available at: https://www.jeol.co.
LCGC International. (2023). Detecting Fluorinated Residuals Using Liquid Chromatography–High-Resolution Mass Spectrometry. LCGC International. [Available at: https://www.chromatographyonline.com/view/detecting-fluorinated-residuals-using-liquid-chromatography-high-resolution-mass-spectrometry]
ResearchGate. (2022). FTIR spectra of poly(β-amino esters) with and without APTES. ResearchGate. [Available at: https://www.researchgate.net/figure/FTIR-spectra-of-poly-b-amino-esters-with-and-without-APTES_fig1_361272458]
Leroi, G. E., & Bernstein, H. J. (1973). Vibrational spectra of solid fluorine. The Journal of Chemical Physics. [Available at: https://pubs.aip.
Zhang, Y., et al. (2022). Harnessing β-Hydroxyl Groups in Poly(β-Amino Esters) toward Robust and Fast Reprocessing Covalent Adaptable Networks. Macromolecules. [Available at: https://pubs.acs.org/doi/10.1021/acs.macromol.2c01826]
ResearchGate. (2021). Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. ResearchGate. [Available at: https://www.researchgate.
Clark, J. (2023). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Available at: https://www.chemguide.co.uk/analysis/masspec/fragment.html]
Da Silva, M. A. P., et al. (2010). Theoretical and experimental spectroscopic approach of fluorinated Ln(3+)-beta-diketonate complexes. Inorganic Chemistry. [Available at: https://pubmed.ncbi.nlm.nih.gov/20684557/]
Flinders University Research Portal. (2012). Synthesis, structure, and biological applications of α-fluorinated β-amino acids and derivatives. Flinders University. [Available at: https://research.flinders.edu.
Zhang, G., et al. (2020). Recent Developments in the Synthesis of Fluorinated β-Amino Acids. Molecules. [Available at: https://www.researchgate.
Smith, A. M. R., et al. (2022). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Available at: https://pubs.rsc.org/en/content/articlelanding/2022/cc/d2cc03456c]
Walton, W. L., & Hughes, R. B. (1957). Infrared Spectra of α,β-Unsaturated Esters. Journal of the American Chemical Society. [Available at: https://pubs.acs.org/doi/10.1021/ja01569a031]
ResearchGate. (2003). A spectroscopic study of the fluorination and defluorination reactions on single-walled carbon nanotubes. ResearchGate. [Available at: https://www.researchgate.net/publication/231089209_A_spectroscopic_study_of_the_fluorination_and_defluorination_reactions_on_single-walled_carbon_nanotubes]
ResolveMass Laboratories Inc. (2024). Poly β-Amino Esters (PBAEs): A Comprehensive Guide. ResolveMass Laboratories Inc.. [Available at: https://resolvemass.com/poly-%CE%B2-amino-esters-pbaes-a-comprehensive-guide]
Hartwig, J. F., et al. (2013). Copper-Mediated Fluorination of Arylboronate Esters. Identification of a Copper(III) Fluoride Complex. Journal of the American Chemical Society. [Available at: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3563728/]
Smith, A. M. R., et al. (2022). Recent developments in the use of fluorinated esters as activated intermediates in organic synthesis. Chemical Communications. [Available at: https://pubs.rsc.org/en/content/articlelanding/2022/CC/D2CC03456C]
Smith, B. C. (2018). The C=O Bond, Part VI: Esters and the Rule of Three. Spectroscopy. [Available at: https://www.spectroscopyonline.com/view/c-o-bond-part-vi-esters-and-rule-three]
Hizbullin, A. A., et al. (2023). Fluorinated vs. non-fluorinated 1,3-dimethoxypropane: A comparative analysis for lithium metal battery applications. Journal of Power Sources. [Available at: https://www.researchgate.
"validation of chiral purity of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride by HPLC"
This guide addresses the validation of purity for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride , with a critical scientific distinction regarding its stereochemistry and the analysis of its chiral analogs. Executiv...
Author: BenchChem Technical Support Team. Date: February 2026
This guide addresses the validation of purity for Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride , with a critical scientific distinction regarding its stereochemistry and the analysis of its chiral analogs.
Executive Summary: The Stereochemical Paradox
Before initiating a validation protocol, it is scientifically imperative to clarify the stereochemical nature of the target molecule.[1]
) is, by definition, achiral .[1] The C2 carbon is bonded to two identical fluorine atoms, and the C3 carbon is bonded to two identical hydrogen atoms.[1] Therefore, it does not possess an enantiomer, and "chiral purity" in the strict sense is not applicable.[1]
However , in drug development, requests for the "chiral purity" of this specific CAS often arise from two scenarios:
Confusion with the Chiral Analog: The user intends to analyze Ethyl 3-amino-2-fluoropropanoate (the monofluoro analog), which is chiral and a common bioisostere.
Impurity Profiling: The user requires a method to validate the absence of chiral precursors or byproducts (e.g., the monofluoro impurity) within the achiral 2,2-difluoro bulk.[1]
This guide provides a comprehensive Comparative Validation Protocol focusing on Method A (Direct Chiral HPLC) for the separation of the likely intended chiral monofluoro analogs and their resolution from the achiral 2,2-difluoro target.
Part 1: Strategic Method Selection
For fluorinated
-amino esters, the lack of strong chromophores (UV absorption only <210 nm) and the polar nature of the hydrochloride salt dictate the column choice.[1]
For a "Validation" standard method, Direct Chiral HPLC using a Crown Ether phase (Crownpak CR-I) is the gold standard.[1] It avoids the kinetic variability of derivatization and directly resolves the enantiomers of the chiral impurities (2-fluoro analog) from the achiral 2,2-difluoro main peak.[1]
Part 2: Validation Protocol (Direct Chiral HPLC)
Objective: Validate the separation of the (R)- and (S)- enantiomers of the monofluoro impurity (Ethyl 3-amino-2-fluoropropanoate) and confirm the purity of the achiral Ethyl 3-Amino-2,2-difluoropropanoate.
Chromatographic Conditions
System: HPLC with UV Detector (PDA) or Charged Aerosol Detector (CAD).[1]
Crown ether columns are sensitive to pH; strict control of conc. is vital.[1]
Part 3: Workflow Visualization
The following diagram illustrates the decision logic for validating the purity of fluorinated amino-esters, distinguishing between the achiral target and its chiral analogs.
Caption: Decision matrix for validating fluorinated beta-amino esters. Note that "Chiral Purity" for the 2,2-difluoro compound technically refers to the resolution of chiral impurities (Path B).[1]
Part 4: Troubleshooting & Optimization
Issue 1: Low Sensitivity (No Peaks)
Cause: The lack of a chromophore makes UV detection at standard wavelengths (254 nm) impossible.[1]
Solution: Switch to 200-210 nm . Ensure high-purity solvents (HPLC Grade) to minimize background noise. If available, use CAD (Charged Aerosol Detection) which is universal and highly sensitive for non-chromophoric salts.[1]
Issue 2: Peak Broadening
Cause: Interaction of the amine with residual silanols or slow kinetics in the crown ether.[1]
Solution: Lower the column temperature to 10-15°C . The Crownpak mechanism (ammonium complexation) is exothermic and often performs better at sub-ambient temperatures.[1]
Issue 3: Co-elution of Impurities
Cause: The achiral 2,2-difluoro peak may overlap with one of the monofluoro enantiomers.[1]
Solution: Add Methanol (5-10%) to the mobile phase.[1] This alters the solvation sphere and can shift the achiral peak relative to the chiral impurities.[1]
Hyun, M. H. (2016).[1] "Liquid Chromatographic Resolution of Enantiomers on Crown Ether-Based Chiral Stationary Phases." Journal of Chromatography A. [Link]
PubChem. "Ethyl 3-amino-2,2-difluoropropanoate hydrochloride (Compound Summary)." National Library of Medicine. [Link]
Structural Analysis & Performance Guide: Ethyl 3-Amino-2,2-difluoropropanoate Derivatives
This guide provides an in-depth structural and performance analysis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride and its derivatives. It is designed for medicinal chemists and structural biologists requiring act...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth structural and performance analysis of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride and its derivatives. It is designed for medicinal chemists and structural biologists requiring actionable data on using this scaffold as a bioisostere for
-alanine in drug design.
Executive Summary: The Fluorine Effect
Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride (CAS: 135206-76-7 / Free Acid CAS: 428452-49-7) represents a critical class of fluorinated
-amino acid building blocks. Unlike its non-fluorinated counterpart (-alanine ethyl ester), the introduction of the gem-difluoro () moiety at the -position fundamentally alters the physicochemical landscape of the molecule.
Key Performance Differentiators:
pKa Modulation: The strong electron-withdrawing effect of the
group significantly lowers the basicity of the -amine, enhancing membrane permeability at physiological pH.
Conformational Locking: The "fluorine effect" restricts bond rotation, favoring specific conformers that can pre-organize peptides for better receptor binding.
Metabolic Stability: The
group blocks metabolic degradation pathways such as enzymatic hydrolysis and racemization at the -center.
Structural Characterization Workflow
To validate the integrity and conformation of derivatives synthesized from this building block, a multi-modal analytical approach is required.
A. Nuclear Magnetic Resonance (NMR) Profiling
The presence of fluorine (
, spin 1/2) provides a sensitive handle for structural verification.[1]
NMR (Typical Range: -100 to -120 ppm):
The gem-difluoro group typically appears as a singlet or a complex multiplet (if chiral centers are nearby) in the range of -105 to -115 ppm (relative to
).
Diagnostic Coupling: Look for
coupling to the -methylene protons.
NMR Signatures:
-Methylene (): Unlike the triplet seen in non-fluorinated analogs, this signal appears as a triplet of triplets (or broad multiplet) due to coupling with both the adjacent amine protons (if exchange is slow) and the two fluorine atoms ().
Ethyl Ester: The quartet (
) and triplet () remain standard but may show slight downfield shifts due to the inductive effect of the group.
B. Conformational Analysis (X-Ray & Modeling)
The
group induces a gauche effect , where the bonds prefer to be gauche to electron-rich vicinal bonds (like ). However, in -difluoro carbonyls, dipole minimization often drives the conformation.
Result: Derivatives often adopt an extended or "kinked" conformation different from the flexible
-alanine, potentially locking the amine into a bioactive orientation.
Visualizing the Analytical Workflow
Figure 1: Analytical decision matrix for validating fluorinated
-amino acid derivatives.
Comparative Performance Guide
This section objectively compares the gem-difluoro scaffold against standard alternatives.
Table 1: Physicochemical & Functional Comparison
Feature
Ethyl 3-Amino-2,2-difluoropropanoate (Target)
Ethyl 3-Aminopropanoate (-Alanine)
Ethyl 3-Amino-2-fluoropropanoate (Monofluoro)
Fluorine Content
2 ()
0
1 ()
Amine Basicity (pKa)
Low (~6.5 - 7.5)
High (~10.2)
Moderate (~8.5)
Lipophilicity (LogD)
High (Fluorine effect)
Low
Moderate
Metabolic Stability
Excellent (Blocks -oxidation/hydrolysis)
Poor (Susceptible to amidases)
Good
Conformation
Rigid/Defined (Dipole controlled)
Flexible
Semi-flexible
H-Bonding
is a poor acceptor, but alters donor strength of NH
Standard
can accept weak H-bonds
Performance Analysis
Bioavailability: The target compound's significantly lower pKa means a higher fraction of the molecule exists in the neutral, membrane-permeable form at physiological pH (7.4) compared to the non-fluorinated analog.[2]
Reactivity: The electron-deficient nature of the ester carbonyl (activated by
-fluorines) makes it more electrophilic .
Caution: This increases susceptibility to hydrolysis. Derivatives should be stored in moisture-free conditions.
Synthesis: Amide coupling to the
-amine requires careful pH control due to its reduced nucleophilicity.
Experimental Protocol: Derivatization & Analysis
Objective: Synthesis of a model amide derivative to test reactivity and validate structure.
Step-by-Step Methodology
Coupling Reaction (Amide Bond Formation):
Reagents: Dissolve Carboxylic Acid Partner (1.0 equiv) and HATU (1.1 equiv) in dry DMF.
Base: Add DIPEA (3.0 equiv). Note: Excess base is critical to ensure the fluorinated amine (salt form) is deprotonated despite its lower pKa.
Addition: Add Ethyl 3-Amino-2,2-difluoropropanoate HCl (1.0 equiv) and stir at Room Temperature for 2-4 hours.
Checkpoint: Monitor by TLC. The fluorinated amine is less nucleophilic; if reaction is slow, heat to 40°C.
Workup & Purification:
Dilute with EtOAc, wash with 1M HCl (remove unreacted amine), saturated
, and brine.
Dry over
and concentrate.
Structural Validation (NMR Protocol):
Solvent:
or .
Experiment 1 (
): Locate the amide doublet. In , this shift is often downfield (>7.0 ppm) due to the electron-withdrawing chain.
Experiment 2 (
): Acquire a proton-decoupled fluorine spectrum. Expect a singlet or AB quartet (if chiral center exists in the acid partner) around -110 ppm.
Experiment 3 (
): Look for the triplet splitting of the -carbon () with a large coupling constant ().
Mechanism of Action: The Fluorine Inductive Effect
Figure 2: Mechanistic visualization of the gem-difluoro inductive effect on the beta-amine.
A Comparative Guide to the Metabolic Stability of Fluorinated vs. Non-Fluorinated Peptides
Abstract: The therapeutic potential of peptides is often curtailed by their rapid in-vivo degradation. A leading strategy to overcome this limitation is the selective incorporation of fluorine into the peptide structure....
Author: BenchChem Technical Support Team. Date: February 2026
Abstract: The therapeutic potential of peptides is often curtailed by their rapid in-vivo degradation. A leading strategy to overcome this limitation is the selective incorporation of fluorine into the peptide structure. This guide provides an in-depth comparison of the metabolic stability of fluorinated versus non-fluorinated peptides, grounded in mechanistic principles and supported by experimental data. We will explore the biochemical basis of proteolytic degradation, detail how fluorination provides a protective shield, and present validated, step-by-step protocols for assessing metabolic stability in vitro. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage fluorination to design more robust and effective peptide-based therapeutics.
Introduction: The Stability Hurdle in Peptide Therapeutics
Peptides represent a highly attractive class of therapeutics due to their high specificity and potency. However, their translation from promising candidates to effective drugs is frequently hampered by poor pharmacokinetic properties, most notably a short in-vivo half-life. The primary cause of this rapid clearance is metabolic degradation by a vast array of enzymes, particularly proteases and peptidases, that are ubiquitous in the body.[1] These enzymes efficiently hydrolyze the peptide bonds that form the backbone of the molecule, breaking it into inactive fragments or constituent amino acids.[2][3]
To unlock the full potential of peptide drugs, chemists must engineer molecules that can resist this enzymatic onslaught. Numerous strategies have been developed, including cyclization, incorporation of D-amino acids, and PEGylation. Among the most powerful and versatile approaches is the strategic substitution of hydrogen atoms with fluorine.[4][5] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly enhance a peptide's metabolic stability without drastically altering its overall structure and biological function.[6][7]
Section 1: The Mechanism of Proteolytic Degradation
Proteolysis is the enzymatic hydrolysis of peptide bonds.[2] In the context of drug metabolism, this process is primarily carried out by endopeptidases (which cleave within the peptide chain) and exopeptidases (which cleave at the N- or C-terminus).[8] Enzymes like pepsin, trypsin, and chymotrypsin in the digestive system, as well as elastase and other proteases in the blood and tissues, constantly survey for and degrade peptides.[2][3]
The process requires the peptide substrate to fit precisely into the active site of the protease. The enzyme then utilizes a catalytic mechanism, often involving a nucleophilic attack on the carbonyl carbon of the peptide bond, to facilitate hydrolysis. This specificity is the peptide's "Achilles' heel," as natural peptide sequences are inherently optimized for recognition by these endogenous enzymes.
Caption: Proteolytic degradation of a peptide by a protease enzyme.
Section 2: Fluorination as a Metabolic Shield
Incorporating fluorine at or near a site of enzymatic cleavage can dramatically impede degradation through a combination of steric and electronic effects.[9] This strategy effectively "shields" the peptide bond from the protease's catalytic machinery.
Steric Hindrance: The fluorine atom has a van der Waals radius of 1.47 Å, slightly larger than that of hydrogen (1.20 Å).[9] While a single fluorine substitution offers a modest steric bump, polyfluorinated groups, such as a trifluoromethyl (-CF3) group, are significantly bulkier and can be comparable in size to an isopropyl group.[9] This added bulk can physically prevent the peptide from docking correctly within the confined space of a protease's active site.
Electronic Effects: Fluorine is the most electronegative element, creating a strong dipole in the C-F bond.[9] This powerful electron-withdrawing effect can alter the charge distribution of the adjacent peptide bond, making the carbonyl carbon less electrophilic and thus less susceptible to nucleophilic attack by the enzyme's catalytic residues. Furthermore, the C-F bond is the strongest single bond in organic chemistry, making sites susceptible to oxidative metabolism by enzymes like Cytochrome P450s significantly more robust.[10]
Conformational Stabilization: Fluorination can influence local peptide conformation, favoring or disfavoring specific secondary structures (e.g., α-helices or β-sheets). By stabilizing a conformation that is not recognized by a target protease, fluorination can indirectly enhance metabolic stability.
Caption: Fluorination hinders protease binding and cleavage.
Section 3: Experimental Design for Stability Assessment
To empirically compare the stability of fluorinated and non-fluorinated peptides, standardized in vitro assays are essential. The two most common and informative assays are the plasma stability assay and the liver microsomal stability assay. These assays simulate the two primary environments of metabolic degradation: the bloodstream and the liver.
Caption: General workflow for in vitro peptide stability assays.
Protocol 1: Plasma Stability Assay
This assay assesses a peptide's stability against proteolytic enzymes present in blood plasma.[11][12]
Experimental Rationale: Plasma contains a variety of proteases and esterases that can degrade therapeutic peptides.[13] This assay provides a direct measure of a peptide's survival in circulation, which is critical for determining dosing frequency and bioavailability.
Step-by-Step Methodology:
Prepare Plasma: Thaw pooled human plasma (or plasma from another species of interest) at 37°C. It is crucial to use plasma with a consistent anticoagulant (e.g., heparin) as different anticoagulants can affect enzymatic activity.
Prepare Peptide Stock: Dissolve the test peptide (both fluorinated and non-fluorinated versions) in a minimal amount of DMSO to create a concentrated stock solution (e.g., 10 mM).
Initiate Reaction: In a microcentrifuge tube, pre-warm an aliquot of plasma to 37°C. Add the peptide stock solution to the plasma to achieve a final concentration of 1-10 µM. The final DMSO concentration should be kept low (<1%) to avoid inhibiting enzyme activity. This is the T=0 initiation point.
Incubation and Sampling: Incubate the mixture at 37°C with gentle shaking. At predetermined time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the reaction mixture.[12]
Quench Reaction: Immediately add the aliquot to a tube containing 2-3 volumes of ice-cold acetonitrile with an internal standard. This step is critical: The acetonitrile precipitates the plasma proteins and instantly halts all enzymatic activity, ensuring the measured concentration is accurate for that time point.[11]
Sample Processing: Vortex the quenched samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
Analysis: Carefully transfer the supernatant to an HPLC vial for analysis by LC-MS/MS. Quantify the amount of remaining parent peptide by comparing its peak area to that of the internal standard.
Data Analysis: Plot the percentage of remaining peptide versus time. Calculate the half-life (t½) by fitting the data to a first-order decay curve.
Protocol 2: Liver Microsomal Stability Assay
This assay evaluates a peptide's susceptibility to metabolism by enzymes located in the liver, primarily the Cytochrome P450 (CYP) family.[14][15]
Experimental Rationale: The liver is the body's primary metabolic hub.[14] Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes (CYPs).[15] This assay is crucial for identifying metabolic "hotspots" on a molecule that are susceptible to oxidation, a process that can be blocked by fluorination.
Step-by-Step Methodology:
Prepare Reagents: Thaw liver microsomes (human or other species) on ice. Prepare a buffer solution (e.g., 0.1 M phosphate buffer, pH 7.4). Prepare an NADPH-regenerating system, which is the necessary cofactor for CYP enzyme activity.[16]
Prepare Peptide Stock: Prepare a DMSO stock solution of the test peptides as described in the plasma stability protocol.
Initiate Reaction: In a microcentrifuge tube, combine the buffer, microsomal solution, and peptide stock. Pre-incubate this mixture at 37°C for 5-10 minutes. Initiate the metabolic reaction by adding the NADPH-regenerating system.
Incubation and Sampling: Incubate and sample at predetermined time points, similar to the plasma assay. A "minus-cofactor" control (without NADPH) should be run to account for any non-NADPH-dependent degradation.[15]
Quench and Process: Quench and process the samples using ice-cold acetonitrile with an internal standard, as described previously.
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining parent peptide.
Data Analysis: Plot the data and calculate the half-life (t½) and the intrinsic clearance (CLint), which represents the inherent metabolic rate of the compound by the liver enzymes.
Section 4: Comparative Data Analysis
The data generated from these assays allow for a direct, quantitative comparison of the stability of fluorinated versus non-fluorinated peptide analogs. The results are typically summarized by comparing their metabolic half-lives (t½).
Note: The data presented are illustrative and compiled from literature sources. Actual results will vary based on the peptide sequence, position of fluorination, and specific assay conditions.
Section 5: Considerations and Limitations
While fluorination is a powerful tool, its effects are not always predictable and must be empirically validated. A systematic study by Koksch et al. demonstrated that the impact on stability is highly dependent on the specific enzyme, the position of the fluorine substitution relative to the cleavage site, and the degree of fluorination.[18][19][20] In some cases, an improperly placed fluorine atom can fail to enhance stability or even disrupt the peptide's binding to its therapeutic target. Therefore, a careful structure-activity relationship (SAR) study is essential for successful optimization.
Conclusion
Metabolic instability is a formidable barrier in the development of peptide therapeutics. The strategic incorporation of fluorine offers a proven and effective method to protect peptides from enzymatic degradation, thereby enhancing their pharmacokinetic profiles. By understanding the mechanisms of proteolysis and the protective effects conferred by fluorine, researchers can design more robust drug candidates. The in vitro plasma and microsomal stability assays detailed in this guide provide a reliable framework for quantifying the benefits of fluorination, enabling a data-driven approach to creating the next generation of stable and effective peptide medicines.
References
Gisbert, L., et al. (2013). Impact of fluorination on proteolytic stability of peptides in human blood plasma. PubMed. Available at: [Link]
Wikipedia. (n.d.). Proteolysis. Wikipedia. Available at: [Link]
Asante, V., et al. (2014). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. PubMed. Available at: [Link]
Saric, T., et al. (2004). Pathway for degradation of peptides generated by proteasomes: a key role for thimet oligopeptidase and other metallopeptidases. PubMed. Available at: [Link]
AxisPharm. (n.d.). Microsomal Stability Assay Protocol. AxisPharm. Available at: [Link]
Mikutis, G., et al. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. PMC. Available at: [Link]
Fisher, G. H., et al. (2021). Quantifying and controlling the proteolytic degradation of cell adhesion peptides. PMC. Available at: [Link]
Semantic Scholar. (n.d.). Impact of fluorination on proteolytic stability of peptides: a case study with α-chymotrypsin and pepsin. Semantic Scholar. Available at: [Link]
ResearchGate. (2015). Impact of fluorination on proteolytic stability of peptides: A case study with α-chymotrypsin and pepsin. ResearchGate. Available at: [Link]
Royal Society of Chemistry. (2025). Fluorine-containing macrocyclic peptides and peptidomimetics. Organic Chemistry Frontiers. Available at: [Link]
Britannica. (2026). Proteolysis. Britannica. Available at: [Link]
J. M. Fulmer, et al. (2021). Fluorinated peptide biomaterials. PMC. Available at: [Link]
ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay. ResearchGate. Available at: [Link]
MDPI. (2022). Fluorinated Protein and Peptide Materials for Biomedical Applications. MDPI. Available at: [Link]
ACS Publications. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. ACS Pharmacology & Translational Science. Available at: [Link]
PMC. (n.d.). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. Available at: [Link]
Wiley Online Library. (n.d.). Systematic Evaluation of Fluorination as Modification for Peptide‐Based Fusion Inhibitors against HIV‐1 Infection. Wiley Online Library. Available at: [Link]
A Comparative Guide to the pKa of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride: An Analysis of Fluorination's Impact on Basicity
In the landscape of modern drug development, the precise control of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands as a critical parameter, profoundly influ...
Author: BenchChem Technical Support Team. Date: February 2026
In the landscape of modern drug development, the precise control of a molecule's physicochemical properties is paramount. Among these, the acid dissociation constant (pKa) stands as a critical parameter, profoundly influencing a compound's solubility, absorption, distribution, metabolism, and excretion (ADME) profile. This guide provides an in-depth evaluation of the pKa of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, a fluorinated building block of increasing interest in medicinal chemistry.
Through a combination of experimental methodologies and comparative data analysis, we will explore the significant impact of α,α-difluorination on the basicity of the primary amino group. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and strategically employ fluorination to modulate molecular properties. We will present a comparative analysis against its non-fluorinated and monofluorinated counterparts, providing both the theoretical framework and practical experimental protocols for pKa determination.
The Significance of pKa in Drug Design
The pKa of an ionizable group, such as the primary amine in our target molecule, dictates the extent of its ionization at a given pH. This is fundamentally important as the charge state of a drug molecule governs its ability to cross biological membranes, interact with its target protein, and its overall pharmacokinetic behavior. A lower pKa for an amine signifies a weaker base, meaning it will be protonated (charged) at more acidic pH values and deprotonated (neutral) at more basic pH values. The strategic introduction of fluorine atoms is a powerful tool for medicinal chemists to finely tune the pKa of lead compounds, thereby optimizing their drug-like properties.[1]
The Inductive Effect of Fluorine on Amine Basicity
Fluorine is the most electronegative element, and its introduction into an organic molecule exerts a strong electron-withdrawing inductive effect (-I effect). When fluorine atoms are placed on the carbon atom adjacent (in the alpha position) to the amino group, they pull electron density away from the nitrogen atom. This reduction in electron density on the nitrogen makes its lone pair of electrons less available to accept a proton, thus decreasing the basicity of the amine and lowering its pKa.[2][3] The magnitude of this effect is cumulative, with difluorination resulting in a more pronounced decrease in pKa compared to monofluorination.
Note: The pKa values for the ethyl propanoate series are estimated based on the experimental pKa values of β-alanine and the corresponding fluoro-substituted ethylamines. The primary determinant of the pKa in this series is the substitution on the carbon alpha to the nitrogen.
This data clearly illustrates the stepwise decrease in basicity with increasing fluorination. The introduction of a single fluorine atom reduces the pKa by over one unit, and the addition of a second fluorine atom leads to a further substantial decrease.
Experimental Determination of pKa
To ensure scientific integrity, any comparative analysis must be grounded in reliable experimental data. The following section details two robust, self-validating protocols for the determination of the pKa of amine hydrochlorides.
Potentiometric Titration
Potentiometric titration is a highly accurate and widely used method for pKa determination. It involves monitoring the pH of a solution of the amine hydrochloride as a standardized base is incrementally added. The pKa is determined from the midpoint of the resulting titration curve.
Figure 1: Workflow for pKa determination by potentiometric titration.
Detailed Protocol:
Preparation of Solutions:
Prepare a 0.01 M solution of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride in deionized, CO₂-free water.
Prepare a standardized 0.1 M solution of sodium hydroxide (NaOH).
Calibration: Calibrate a pH meter using standard buffer solutions at pH 4.01, 7.00, and 10.01.
Titration:
Place a known volume (e.g., 50 mL) of the amine hydrochloride solution into a beaker with a magnetic stir bar.
Immerse the calibrated pH electrode into the solution and monitor the initial pH.
Add the standardized NaOH solution in small, precise increments (e.g., 0.1 mL) from a burette.
After each addition, allow the pH reading to stabilize and record the pH and the total volume of NaOH added.
Data Analysis:
Plot the recorded pH values against the volume of NaOH added.
Determine the equivalence point, which is the point of steepest inflection on the titration curve. This can be more accurately determined by plotting the first derivative (ΔpH/ΔV) or second derivative (Δ²pH/ΔV²) of the titration curve.
The pKa is equal to the pH at the point where half of the volume of NaOH required to reach the equivalence point has been added.
Spectrophotometric Determination with Derivatization
For compounds lacking a chromophore, spectrophotometric pKa determination requires a derivatization step to introduce a chromophoric group whose absorbance is pH-dependent. The reaction of the primary amine with ninhydrin produces a colored product, Ruhemann's purple, which is suitable for this purpose.[6][7]
Figure 2: Workflow for spectrophotometric pKa determination via ninhydrin derivatization.
Detailed Protocol:
Preparation of Solutions:
Prepare a series of buffer solutions with known pH values spanning the expected pKa range (e.g., from pH 6 to 9).
Prepare a stock solution of the amine hydrochloride.
Prepare a 2% (w/v) ninhydrin solution in ethanol.[6]
Derivatization and Measurement:
In a series of test tubes, add a fixed amount of the amine stock solution to each of the different buffer solutions.
Add the ninhydrin solution to each tube.
Heat the test tubes in a boiling water bath for a consistent time (e.g., 15 minutes) to allow for color development.[6]
Cool the solutions to room temperature and dilute to a fixed volume with a 50:50 ethanol:water mixture.
Measure the absorbance of each solution at the wavelength of maximum absorbance for Ruhemann's purple (approximately 570 nm) using a spectrophotometer.
Data Analysis:
Plot the absorbance values against the corresponding pH of the buffer solutions.
The resulting plot should be a sigmoidal curve. The pKa is the pH value at the inflection point of this curve, which corresponds to the midpoint of the absorbance range.
Conclusion
The introduction of fluorine atoms alpha to an amino group provides a predictable and potent strategy for modulating the basicity of the amine. As demonstrated by the comparative data, the pKa of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is significantly lower than its non-fluorinated and monofluorinated counterparts due to the strong electron-withdrawing inductive effect of the fluorine atoms. This substantial shift in pKa can have profound implications for the molecule's behavior in a biological system, offering a valuable tool for medicinal chemists in the optimization of drug candidates. The experimental protocols detailed herein provide a robust framework for the accurate determination of these crucial physicochemical parameters.
References
Computational Analysis of pKa Values of Alkanolamines. Devagiri Journal of Science.
3-Amino-3-imino-propanoic acid ethyl ester hydrochloride. Chem-Impex. Available at: [Link]
Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. ResearchGate. Available at: [Link]
Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. PubMed. Available at: [Link]
Elucidation of fluorine's impact on pKa and in vitro Pgp-mediated efflux for a series of PDE9 inhibitors. PMC. Available at: [Link]
Selective Spectrophotometric Determination of Some Primary Amines Using 2,4-Dinitrofluorobenzene Reagent. ResearchGate. Available at: [Link]
β-Alanine ethyl ester. Wikipedia. Available at: [Link]
How to Predict the pKa of Any Compound in Any Solvent. ACS Omega. Available at: [Link]
Selective spectrophotometric determination of some primary amines using 2,4-dinitrofluorobenzene reagent. ResearchGate. Available at: [Link]
Spectrophotometric Determination of Amino Acids by the Ninhydrin Reaction. PubMed. Available at: [Link]
beta-Alanine, N,N-dimethyl-, ethyl ester. PubChem. Available at: [Link]
An Accurate Approach for Computational pKa Determination of Phenolic Compounds. National Institutes of Health. Available at: [Link]
pKa Data Compiled by R. Williams. Organic Chemistry Data. Available at: [Link]
Fluorinated ethylamines as electrospray- compatible neutral pH buffers for native mass spectrometry. DOI. Available at: [Link]
Quantitative Estimation of Amino Acids by Ninhydrin (Theory). Amrita Virtual Lab. Available at: [Link]
Spectrophotometric determination of certain CNS stimulants in dosage forms and spiked human urine via derivatization with 2,4-Dinitrofluorobenzene. National Institutes of Health. Available at: [Link]
Recent Developments of Computational Methods for pKa Prediction Based on Electronic Structure Theory with Solvation Models. MDPI. Available at: [Link]
The use of an aromatic substitution reaction in the spectrophotometric determination of selected amino or thiol containing drugs. Journal of Food and Drug Analysis. Available at: [Link]
APPLICATIONS OF NINHYDRIN: SPECTROPHOTOMETRIC DETERMINATION OF HYDRAZINE AND HYDROXYLAMINE. Malaysian Journal of Analytical Sciences. Available at: [Link]
Correlations between the experimental pKa values of fluorine- and... ResearchGate. Available at: [Link]
VISIBLE SPECTROPHOTOMETRIC METHOD FOR THE DETERMINATION OFPHARMACEUTICALLY IMPORTANT AROMATIC PRIMARY AMINES BY USING p-N, N - Rasayan Journal of Chemistry. Available at: [Link]
Spectrophotometric determination of methylamine moiety containing pesticides using ninhydrine reagent. ResearchGate. Available at: [Link]
Ovidius University Annals of Chemistry Temperature dependence studies and microscopic protonation constants of L- alanine and β. Available at: [Link]
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, a fluorinated amino acid ester, represe...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and drug development professionals, our work with novel chemical entities is foundational to scientific progress. Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, a fluorinated amino acid ester, represents a class of compounds with significant potential in medicinal chemistry and materials science. The unique properties imparted by fluorine atoms, such as altered basicity and hydrophobicity, make these molecules valuable building blocks. However, these same properties necessitate a meticulous approach to laboratory safety.
This guide provides a comprehensive, experience-driven framework for the safe handling of Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE). The following protocols are synthesized from safety data for structurally analogous compounds and established principles of laboratory safety, providing a robust system for risk mitigation.
Inferred Hazard Assessment: A Proactive Stance
Skin Irritation: Many organic esters and hydrochloride salts can cause skin irritation upon contact.[2][3]
Serious Eye Irritation: The eyes are particularly vulnerable, and contact can lead to serious irritation or damage.[2][3]
Respiratory Irritation: If the compound is a fine powder or if aerosols are generated, inhalation may cause respiratory tract irritation.[1][3]
Given these potential risks, a comprehensive PPE strategy is not merely a recommendation but a critical component of the experimental workflow.
The Core Protocol: Personal Protective Equipment (PPE)
The minimum PPE required for handling Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride includes a lab coat, protective eyewear, long pants, and closed-toe shoes.[4] This baseline should be supplemented based on a task-specific risk assessment.
Task/Operation
Eye/Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Transfer (Solid)
Safety Goggles
Nitrile Gloves
Lab Coat
Recommended (N95/P95 Respirator)
Solution Preparation
Safety Goggles & Face Shield
Nitrile Gloves
Lab Coat
If not in a fume hood, use a respirator.
Reaction Workup & Purification
Safety Goggles & Face Shield
Nitrile Gloves
Lab Coat
Not required if performed in a fume hood.
Spill Cleanup
Safety Goggles & Face Shield
Heavy-duty Nitrile Gloves
Lab Coat/Apron
Required (N95/P95 Respirator)
Eye and Face Protection: The Non-Negotiable Barrier
Standard prescription glasses are insufficient.[5]
Chemical Safety Goggles: These should be worn at all times when handling the chemical in any form. They provide a seal around the eyes, offering protection from splashes and airborne particles.[6][7] For handling liquids that may splash, goggles with indirect vents are preferable.[6]
Face Shield: When handling larger quantities or during procedures with a higher risk of splashing (e.g., solution transfers, reaction quenching), a face shield should be worn in addition to safety goggles to protect the entire face.[3][7]
Skin and Body Protection: Your Personal Armor
Laboratory Coat: A standard lab coat protects your skin and personal clothing from incidental contact and small splashes.[6][7] Ensure the coat is fully buttoned.
Chemical-Resistant Gloves: Disposable nitrile gloves are generally appropriate for incidental contact.[5][6] It is crucial to understand that no glove material offers indefinite protection. Always check the manufacturer's specifications for chemical compatibility and breakthrough times. After any known contact, gloves should be removed immediately and disposed of, followed by hand washing. Wash hands thoroughly with soap and water after removing gloves.[2][8]
Respiratory Protection: Guarding Against Inhalation
Use of this compound should ideally be restricted to a well-ventilated laboratory or within a chemical fume hood to minimize inhalation exposure.[1][3]
When to Use: If you are handling the solid compound outside of a fume hood, especially if it is a fine powder that can become airborne, a particle respirator (e.g., N95 or P1/P95 type) is recommended to prevent inhalation.[1]
Ventilation is Key: Always ensure adequate ventilation.[1][9] If you feel unwell after potential inhalation, move to fresh air immediately and seek medical attention if symptoms persist.[2][8]
Experimental Workflow and Safety Checkpoints
A self-validating protocol integrates safety checks at every critical step. The following workflow illustrates the logical progression from preparation to disposal, ensuring safety is an intrinsic part of the scientific method.
Caption: Workflow for Safe Handling of Ethyl 3-Amino-2,2-difluoropropanoate HCl.
Procedural Guidance: Step-by-Step Methodologies
Donning PPE: The Correct Sequence
Lab Coat: Put on and fasten completely.
Respirator (if required): Perform a seal check.
Safety Goggles/Face Shield: Adjust for a secure fit.
Gloves: Pull gloves on, ensuring they cover the cuffs of the lab coat.
Doffing PPE: Avoiding Contamination
This sequence is critical to prevent transferring contaminants to your skin or clothing.
Gloves: Remove gloves using a technique that avoids touching the outside of the glove with bare skin.
Face Shield/Goggles: Remove by handling the strap, not the front.
Lab Coat: Unfasten and roll it inside-out as you remove it.
Respirator (if used): Remove last.
Hand Washing: Immediately wash hands thoroughly with soap and water.[10]
Emergency and Disposal Plans
Spill Response
For a small spill inside a fume hood:
Ensure you are wearing your full PPE.
Absorb the spill with an inert material (e.g., sand, vermiculite).
Sweep up the absorbed material and place it in a sealed, labeled container for chemical waste disposal.[1]
Wipe the area with a suitable solvent and then with soap and water.
Dispose of all cleaning materials as hazardous waste.
Exposure Protocol
Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Consult a physician if irritation develops.[1][8]
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[1][8]
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][8]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[8][11]
Disposal
All waste, including the chemical itself, contaminated consumables (gloves, paper towels), and empty containers, must be disposed of as hazardous chemical waste.[8] Keep in suitable, closed containers for disposal and follow all local, state, and federal regulations.[1]
Conclusion: A Culture of Safety
The responsible handling of specialized reagents like Ethyl 3-Amino-2,2-difluoropropanoate Hydrochloride is a hallmark of an exemplary research professional. By internalizing the principles of hazard assessment, correct PPE usage, and emergency preparedness, you build a foundation of trust and safety in your laboratory. This guide serves as a dynamic tool; always complement it with your institution's specific safety protocols and a continuous, questioning approach to your experimental environment.
References
MSDS of ethyl 3-amino-2,2-difluoro-3-phenylpropanoate. (n.d.).
Fisher Scientific. (n.d.). SAFETY DATA SHEET.
Thermo Fisher Scientific. (2025, September 12). SAFETY DATA SHEET.
TCI Chemicals. (2023, March 4). SAFETY DATA SHEET.
Fisher Scientific. (2010, November 26). SAFETY DATA SHEET.
Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
Henderson, T. J. (2009, July 30). Personal Protective Equipment (PPE) in the Laboratory: A Comprehensive Guide. Lab Manager.
Westlab. (2017, August 2). Personal Protective Equipment (PPE) in the Laboratory.
UAH. (n.d.). Laboratory Personal Protective Equipment. Retrieved from The University of Alabama in Huntsville.
Plastics Europe. (2025, September 8). Guide for the Safe Handling of Fluoropolymer Resins.
Carl ROTH. (n.d.). Safety Data Sheet: 2-Butanone.
Environmental Health and Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
SynQuest Labs. (n.d.). Ethyl 2,2-difluoro-3-hydroxypropanoate Safety Data Sheet.
Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Butanone.
Toxic Docs. (2012, November). Guide for the Safe Handling of Fluoropolymer Resins.
Cayman Chemical. (2025, April 14). Piperonyl methyl ketone - Safety Data Sheet.
National Institutes of Health (NIH). (2024, February 15). Controlling the incorporation of fluorinated amino acids in human cells and its structural impact.
Dutscher. (2022, December 17). 2-Butanone Safety Data Sheet.
BOC Sciences. (n.d.). Fluorinated Amino Acids.
ResearchGate. (2025, October 15). Two-Step Derivatization of Amino Acids for Stable-Isotope Dilution GC–MS Analysis: Long-Term Stability of Methyl Ester-Pentafluoropropionic Derivatives in Toluene Extracts.